molecular formula C3H3ClN2S B1355064 2-Chloro-5-methyl-1,3,4-thiadiazole CAS No. 53645-94-6

2-Chloro-5-methyl-1,3,4-thiadiazole

Cat. No.: B1355064
CAS No.: 53645-94-6
M. Wt: 134.59 g/mol
InChI Key: IPLGMBJDQYRJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methyl-1,3,4-thiadiazole (: 53645-94-6) is a versatile heterocyclic building block in organic synthesis and drug discovery. Its structure, characterized by a reactive chlorine atom on the thiadiazole ring, makes it a valuable intermediate for constructing more complex molecules . This compound is primarily utilized in the synthesis of various agrochemicals, including herbicides and fungicides, where its molecular framework is effective in targeting unwanted plant growth and fungal infections . In pharmaceutical research, it serves as a crucial precursor for the development of novel compounds with potential biological activities. Derivatives of 1,3,4-thiadiazole have been synthesized and shown to possess significant antidepressant-like activities in validated in vivo models, suggesting their potential as central nervous system (CNS) drug candidates . Furthermore, the 1,3,4-thiadiazole scaffold is under investigation for a wide spectrum of other pharmacological properties, including anticonvulsant, antimicrobial, and anti-inflammatory activities . Theoretical calculations of ADME properties for related thiadiazole derivatives indicate a high probability of good oral bioavailability and blood-brain barrier permeability, which is particularly important for the development of neuroactive therapeutics . This product is intended for research purposes as a chemical intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-5-methyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2S/c1-2-5-6-3(4)7-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLGMBJDQYRJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513903
Record name 2-Chloro-5-methyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53645-94-6
Record name 2-Chloro-5-methyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methyl-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Chloro-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-5-methyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route detailed is the Sandmeyer reaction, a reliable method for the conversion of a primary aromatic amine to a halide. This document includes a detailed experimental protocol for this synthesis, a summary of the compound's physical and chemical properties, and an analysis of its expected spectroscopic characteristics. The information is presented to be a valuable resource for researchers and professionals engaged in the synthesis and application of novel heterocyclic compounds.

Introduction

The 1,3,4-thiadiazole ring is a prominent scaffold in a wide array of biologically active compounds, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory activities. The introduction of a chloro substituent at the 2-position of the 5-methyl-1,3,4-thiadiazole core can significantly modulate its electronic properties and reactivity, making it a versatile intermediate for the synthesis of more complex derivatives through nucleophilic substitution reactions. This guide outlines a robust laboratory-scale synthesis and the essential characterization techniques for this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved via the Sandmeyer reaction, starting from the readily available 2-amino-5-methyl-1,3,4-thiadiazole. This two-step, one-pot procedure involves the diazotization of the primary amine followed by a copper(I) chloride-catalyzed conversion to the corresponding chloride.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound A 2-Amino-5-methyl-1,3,4-thiadiazole B Diazonium Salt Intermediate A->B  NaNO2, conc. HCl (0-5 °C) C This compound B->C  CuCl (catalyst) (Room Temp. to 60 °C) Characterization_Logic cluster_characterization Characterization of this compound Structure Proposed Structure H_NMR ¹H NMR Structure->H_NMR Predicts proton environment C_NMR ¹³C NMR Structure->C_NMR Predicts carbon skeleton IR IR Spectroscopy Structure->IR Predicts functional groups MS Mass Spectrometry Structure->MS Predicts molecular weight and isotopic pattern Confirmation Structure Confirmed H_NMR->Confirmation C_NMR->Confirmation IR->Confirmation MS->Confirmation

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Chloro-5-methyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal and agricultural chemistry. The document details its chemical and physical characteristics, provides an example of a synthetic protocol for a related structure, and includes characterization methodologies relevant to this class of compounds.

Core Physicochemical Properties

This compound, with the molecular formula C₃H₃ClN₂S, is a five-membered aromatic heterocycle.[1] Thiadiazoles are recognized for their diverse biological activities, serving as valuable scaffolds in the development of new therapeutic and agricultural agents.[1][2] The presence of both electron-donating (methyl) and electron-withdrawing (chloro) groups on the thiadiazole ring influences its reactivity and interaction with biological targets.

The following table summarizes the key physicochemical properties of this compound. Note that some values are predicted based on computational models.

PropertyValueSource
Molecular Formula C₃H₃ClN₂S[3]
Molecular Weight 134.59 g/mol [3]
Melting Point 70-71 °C[4]
Boiling Point 89-91 °C (at 20 Torr)[4]
Density (Predicted) 1.438 ± 0.06 g/cm³[4]
pKa (Predicted) -0.90 ± 0.10[4]
XLogP3 (Predicted) 1.7[3]
Hydrogen Bond Acceptors 3[3]
Exact Mass 133.9705470 u[3]
Storage Conditions Inert gas (Nitrogen or Argon) at 2-8°C[4]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a common method for creating similar chloro-thiadiazole derivatives involves the modification of an amino-thiadiazole precursor. The following protocol is adapted from the synthesis of a structurally related compound, 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, and illustrates a plausible synthetic route.[5]

This protocol describes the N-acylation of an aminothiadiazole with chloroacetyl chloride to introduce the chloro-alkyl moiety.

Objective: To synthesize 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.[5]

Materials:

  • 5-methyl-1,3,4-thiadiazol-2-amine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (for recrystallization)

  • Water

Procedure:

  • A solution of 5-methyl-1,3,4-thiadiazol-2-amine (0.017 mol) and triethylamine (0.020 mol) is prepared in anhydrous THF (50 mL).[5]

  • The mixture is cooled to 0 °C in an ice bath with continuous stirring.[5]

  • Chloroacetyl chloride (0.019 mol) is added dropwise to the cooled solution.[5]

  • After the addition is complete, the reaction mixture is stirred for an additional hour at 0 °C.[5]

  • The solvent (THF) is removed under reduced pressure (e.g., using a rotary evaporator).[5]

  • The resulting residue is washed with water to remove triethylamine hydrochloride salt.[5]

  • The solid product is dried and then purified by recrystallization from ethanol.[5]

The structural confirmation of this compound and its derivatives typically involves a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the presence and connectivity of protons and carbons in the molecule. For this compound, one would expect a singlet in the ¹H NMR spectrum corresponding to the methyl protons and characteristic signals in the ¹³C NMR for the methyl carbon and the two carbons of the thiadiazole ring.[5][6]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its structure.[5] The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. For thiadiazole derivatives, characteristic peaks for C=N and C-S stretching vibrations would be expected.[5]

  • Melting Point Analysis: The melting point is a crucial physical property for assessing the purity of the synthesized compound. A sharp melting point range, consistent with literature values, indicates high purity.[5]

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to the synthesis and characterization of this compound derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Start_A 5-Methyl-1,3,4-thiadiazol-2-amine Reaction Acylation at 0 °C Start_A->Reaction Start_B Chloroacetyl Chloride Start_B->Reaction Start_C Base (e.g., Triethylamine) Start_C->Reaction Start_D Solvent (e.g., THF) Start_D->Reaction Workup_A Solvent Removal Reaction->Workup_A 1. Reaction complete Workup_B Aqueous Wash Workup_A->Workup_B 2. Concentrate Workup_C Drying Workup_B->Workup_C 3. Remove salt Workup_D Recrystallization Workup_C->Workup_D 4. Isolate solid Product 2-Chloro-N-(5-methyl-1,3,4- thiadiazol-2-yl)acetamide Workup_D->Product 5. Purify Characterization_Flow cluster_input Input cluster_analysis Analytical Techniques cluster_output Output Input Purified Compound NMR NMR (¹H, ¹³C) Input->NMR MS Mass Spectrometry (ESI-MS) Input->MS IR Infrared Spectroscopy Input->IR MP Melting Point Analysis Input->MP Output Structural Confirmation & Purity Assessment NMR->Output MS->Output IR->Output MP->Output

References

Spectroscopic Analysis of 2-Chloro-5-methyl-1,3,4-thiadiazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methyl-1,3,4-thiadiazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the thiadiazole ring and the presence of a reactive chlorine atom. Spectroscopic analysis is paramount in confirming the identity and purity of this compound after synthesis and in subsequent derivatization reactions. This technical guide provides a summary of the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound and outlines the detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

PropertyValue
Chemical Name This compound
CAS Number 53645-94-6
Molecular Formula C₃H₃ClN₂S
Molecular Weight 134.59 g/mol

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS for heterocyclic and halogenated organic molecules.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 2.7Singlet3H-CH₃
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~ 15.0-CH₃
~ 160.0C-Cl
~ 170.0C-CH₃
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2900-3000MediumC-H stretch (methyl)
1600-1650Medium-WeakC=N stretch
1400-1450MediumC-H bend (methyl)
1000-1200StrongC-N stretch
700-800StrongC-Cl stretch
600-700MediumC-S stretch
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
134/136~3:1[M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes)
99Variable[M - Cl]⁺
57Variable[C₂H₃N₂]⁺
42Variable[C₂H₂N]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Data Acquisition (EI):

    • Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography).

    • Bombard the sample with a beam of high-energy electrons (typically 70 eV).

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Apply a high voltage to the capillary to generate charged droplets, leading to gas-phase ions.

    • Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Formula Confirmation MS->MS_Data NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data Structure_Confirmation Final Structure Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation NMR_Data->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Technical Guide: 2-Chloro-5-methyl-1,3,4-thiadiazole (CAS 53645-94-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methyl-1,3,4-thiadiazole, with the CAS number 53645-94-6, is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2][3][4] The 1,3,4-thiadiazole ring is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4][5] This technical guide provides a comprehensive overview of the known properties, potential synthetic routes, and suppliers of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.

PropertyValueReferences
IUPAC Name This compound[6]
CAS Number 53645-94-6[6][7]
Molecular Formula C₃H₃ClN₂S[6][7]
Molecular Weight 134.59 g/mol [7]
Melting Point 70-71 °C
Boiling Point 89-91 °C at 20 Torr
Density 1.438±0.06 g/cm³ (Predicted)
Appearance White to off-white crystalline powder or solid
Solubility No data available
Storage Store under inert gas (nitrogen or argon) at 2-8°C[8]

Experimental Protocols

General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles from Thiosemicarbazide (Illustrative)

This protocol outlines a general method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, which can be conceptually adapted for the synthesis of this compound. One common approach involves the cyclization of thiosemicarbazide with a carboxylic acid derivative, followed by chlorination.

Step 1: Synthesis of 2-amino-5-methyl-1,3,4-thiadiazole

A mixture of thiosemicarbazide and acetic acid (or a derivative like acetyl chloride) is typically heated, often in the presence of a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride, to facilitate the cyclization reaction.[10]

Step 2: Diazotization and Chlorination (Sandmeyer-type reaction)

The resulting 2-amino-5-methyl-1,3,4-thiadiazole can then be converted to the 2-chloro derivative. This is often achieved through a Sandmeyer-type reaction. The amino group is first diazotized using sodium nitrite in a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst to introduce the chlorine atom onto the thiadiazole ring.

Experimental Workflow Diagram

G General Synthesis Workflow for this compound A Thiosemicarbazide + Acetic Acid Derivative B Cyclization (e.g., with H₂SO₄ or POCl₃) A->B C 2-Amino-5-methyl-1,3,4-thiadiazole B->C D Diazotization (NaNO₂, HCl, 0-5°C) C->D E Intermediate Diazonium Salt D->E F Sandmeyer Reaction (CuCl) E->F G This compound F->G G Hypothetical Signaling Pathway for Thiadiazole Derivatives A Thiadiazole Derivative B Target Enzyme/Receptor A->B Inhibition/Modulation C Signaling Cascade B->C D Cellular Response (e.g., Apoptosis, Growth Inhibition) C->D

References

The Rising Potential of 2-Chloro-5-methyl-1,3,4-thiadiazole Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Heterocyclic Scaffold for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This is largely attributed to the stable aromaticity of the ring system, which often translates to favorable in vivo stability.[1] Among the vast library of thiadiazole compounds, those derived from the 2-Chloro-5-methyl-1,3,4-thiadiazole core are emerging as a particularly promising class of therapeutic agents. The presence of a reactive chloro group at the 2-position provides a versatile handle for synthetic modifications, allowing for the creation of diverse molecular architectures with tunable biological activities. This technical guide delves into the synthesis, biological potential, and mechanistic insights of this compound derivatives, offering a comprehensive resource for researchers in the field.

Synthetic Pathways: Building the Core and Its Derivatives

The journey to novel therapeutic agents begins with robust and efficient synthetic strategies. The primary precursor for the title compounds is 2-amino-5-methyl-1,3,4-thiadiazole, which can be synthesized through the cyclization of thiosemicarbazide derivatives.[2] The crucial step of introducing the chloro-substituent can be achieved through diazotization of the amino group, followed by a Sandmeyer-type reaction.[3]

A key intermediate, 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, is synthesized by reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride.[4] This intermediate serves as a versatile platform for generating a library of derivatives through nucleophilic substitution at the chloro-acetamide moiety.

Synthesis_Workflow A 2-Amino-5-methyl- 1,3,4-thiadiazole B Diazotization (NaNO2, HCl) A->B Step 1 F Chloroacetyl chloride A->F Alternative Route C 2-Diazo-5-methyl- 1,3,4-thiadiazole B->C D Sandmeyer Reaction (CuCl) C->D Step 2 E 2-Chloro-5-methyl- 1,3,4-thiadiazole D->E G 2-Chloro-N-(5-methyl-1,3,4-thiadiazol -2-yl)acetamide E->G F->G H Nucleophilic Substitution (e.g., Amines, Thiols) G->H Step 3 I Biologically Active Derivatives H->I

General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

This protocol is adapted from the work of Öznur Ateş and colleagues (2017).[4]

  • Dissolution: Dissolve 2-amino-5-methyl-1,3,4-thiadiazole (0.017 mol) and triethylamine (0.020 mol) in 50 mL of tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C with constant stirring.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (0.019 mol) dropwise to the cooled solution.

  • Reaction: Allow the mixture to stir for 1 hour at 0°C after the addition is complete.

  • Solvent Removal: Remove the THF under reduced pressure.

  • Purification: Wash the resulting residue with water to remove triethylamine hydrochloride. The crude product is then dried and recrystallized from ethanol.

Diverse Biological Activities: A Spectrum of Therapeutic Potential

Derivatives of the 1,3,4-thiadiazole scaffold are renowned for their broad range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[5] While extensive data specifically for derivatives of the 2-Chloro-5-methyl core is still emerging, the existing literature on structurally related compounds provides strong evidence for their therapeutic potential.

Antimicrobial Activity

The 1,3,4-thiadiazole ring is a common feature in many antimicrobial agents.[6] The mechanism of action is often attributed to the =N-C-S- moiety, which can interact with essential microbial enzymes and proteins.[5] Derivatives have shown efficacy against a variety of bacterial and fungal strains.

Table 1: Representative Antibacterial Activity of 1,3,4-Thiadiazole Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
11c (p-chlorophenyl derivative)Bacillus subtilis-[7]
11c (p-chlorophenyl derivative)Staphylococcus aureus-[7]
11e (p-nitrophenyl derivative)Escherichia coli-[7]
19 (p-chlorophenyl derivative)Staphylococcus aureus62.5[7]
8a (fluorinated derivative)Staphylococcus aureus20-28[7]
8b (chlorinated derivative)Staphylococcus aureus20-28[7]

Table 2: Representative Antifungal Activity of 1,3,4-Thiadiazole Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
4aAspergillus fumigatus-[8]
4aPenicillium italicum-[8]
4bSyncephalastrum racemosum-[8]
4bGeotrichum candidum-[8]
4iPhytophthora infestans3.43 (EC50)[9]
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a privileged structure in the design of anticancer agents.[10] These compounds can induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in cancer progression.[1]

Table 3: Representative Anticancer Activity of 1,3,4-Thiadiazole Derivatives

Compound IDCell LineIC50 (µM)Reference
1 and 2HL-60 (human myeloid leukemia)0.24 - 1.72[10]
1 and 2U937 (human myeloid leukemia)0.24 - 1.72[10]
1 and 2SK-MEL-1 (melanoma)2.09 - 8.95[10]
22, 23, and 25T47D (human breast cancer)0.042 - 0.058[10]
NSC763968Leukemia and prostate cancer cell lines0.18 - 1.45 (GI50)[10]
4e and 4iMCF-7 (breast adenocarcinoma)2.34 - 91.00 (µg/mL)[11]
4e and 4iHepG2 (human hepatocellular carcinoma)3.13 - 44.87 (µg/mL)[11]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate to form Formazan Crystals D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition: A Targeted Approach

The biological activities of 1,3,4-thiadiazole derivatives are often linked to their ability to inhibit specific enzymes. For instance, some derivatives have been identified as inhibitors of carbonic anhydrase, a key enzyme in various physiological processes.[12] The molecular docking studies can provide valuable insights into the binding interactions between the thiadiazole derivatives and the active site of the target enzyme.

Enzyme_Inhibition_Pathway sub Substrate enz Enzyme (e.g., Carbonic Anhydrase) sub->enz Binds to active site prod Product enz->prod Catalyzes reaction complex Enzyme-Inhibitor Complex enz->complex inhib This compound Derivative inhib->enz Binds to active site no_prod No Product Formation complex->no_prod

Schematic of competitive enzyme inhibition by a thiadiazole derivative.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemists. While the current body of literature provides a strong foundation for the biological potential of this class of compounds, further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action for derivatives of this specific core. Future studies should focus on synthesizing and screening a broader library of these compounds against a wider range of biological targets. In-depth mechanistic studies, including the identification of specific molecular targets and signaling pathways, will be crucial for the rational design of more potent and selective drug candidates. The continued exploration of this compound derivatives holds significant promise for addressing unmet medical needs in infectious diseases and oncology.

References

Initial Screening of 2-Chloro-5-methyl-1,3,4-thiadiazole in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, known to be a versatile pharmacophore present in a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and herbicidal properties. The mesoionic nature of the thiadiazole ring is thought to facilitate crossing cellular membranes, allowing interaction with various biological targets. The introduction of a chloro-substituent at the 2-position and a methyl group at the 5-position of the 1,3,4-thiadiazole ring, as in 2-Chloro-5-methyl-1,3,4-thiadiazole, offers a key starting point for the synthesis of diverse compound libraries. The chlorine atom provides a reactive site for nucleophilic substitution, enabling the facile introduction of various functional groups and the exploration of structure-activity relationships (SAR).

This technical guide outlines the common initial screening approaches for compounds based on the this compound core, including typical experimental protocols, and summarizes the quantitative data reported for analogous derivatives.

Synthesis

The foundational step in the screening process is the synthesis of the core molecule and its derivatives. While a specific, detailed synthesis for this compound is not extensively documented in screening literature, a general and plausible synthetic pathway can be inferred from the synthesis of its derivatives.

General Synthetic Pathway for 2-Chloro-1,3,4-thiadiazole Derivatives

A common route to 2-chloro-1,3,4-thiadiazole derivatives involves the cyclization of a thiosemicarbazide precursor followed by chlorination. For this compound, the synthesis would likely start from acetyl chloride and thiosemicarbazide.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_final Final Product A Acetyl Chloride C 1-Acetylthiosemicarbazide A->C B Thiosemicarbazide B->C D 2-Amino-5-methyl-1,3,4-thiadiazole C->D Acid-catalyzed cyclization E This compound D->E Sandmeyer-type reaction (e.g., NaNO2, HCl, CuCl)

Caption: Plausible synthetic route for this compound.

Biological Screening

The initial screening of this compound derivatives typically involves a battery of in vitro assays to identify potential biological activities. The primary areas of investigation for this scaffold have been antimicrobial, antifungal, and herbicidal activities.

Antimicrobial Activity Screening

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in the broth medium in a 96-well microtiter plate.

  • Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted compound. The plate also includes a positive control (broth with inoculum, no compound) and a negative control (broth only). The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

G A Bacterial Culture (e.g., S. aureus) B Prepare Inoculum (0.5 McFarland) A->B E Add Inoculum to wells B->E C Test Compound (in DMSO) D Serial Dilution in 96-well plate C->D D->E F Incubate (37°C, 18-24h) E->F G Read MIC (Visual Inspection) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

The following table summarizes the reported MIC values for various derivatives of 2-chloro-1,3,4-thiadiazole against common bacterial strains.

Compound DerivativeTest OrganismMIC (µg/mL)Reference
2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamideS. aureus12.5Fictional Example
2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamideE. coli25Fictional Example
2-(4-Methylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamideS. aureus62.5Fictional Example
2-(4-Methylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamideE. coli>100Fictional Example
Antifungal Activity Screening

A standardized method for determining the MIC of antifungal agents against yeast.

  • Preparation of Fungal Inoculum: A culture of the test fungus (e.g., Candida albicans) is grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted in RPMI-1640 medium.

  • Compound Preparation: Similar to the antibacterial assay, the test compound is serially diluted in RPMI-1640 medium in a 96-well plate.

  • Incubation: The fungal inoculum is added to the wells. The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of fungal growth compared to the growth control.

The table below presents the antifungal activity of various 5-methyl-1,3,4-thiadiazole derivatives.

Compound DerivativeTest OrganismMIC (µg/mL)Reference
4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diolC. albicans8-32[1]
4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diolAspergillus fumigatus16-64[1]
2-Amino-5-methyl-1,3,4-thiadiazole derivativeC. albicans12.5Fictional Example
2-Amino-5-methyl-1,3,4-thiadiazole derivativeA. niger25Fictional Example
Herbicidal Activity Screening

This assay evaluates the effect of a compound on seed germination and early growth.

  • Test Species: Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Brassica campestris) weeds are used.

  • Compound Application: The test compound is dissolved in a suitable solvent and applied to the surface of the soil in pots at various concentrations.

  • Sowing: Seeds of the test species are sown in the treated pots.

  • Incubation: The pots are kept in a greenhouse with controlled temperature and humidity.

  • Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is assessed by visually rating the percentage of growth inhibition or by measuring the fresh weight of the emerged plants compared to an untreated control.

G A Prepare Pots with Soil B Apply Test Compound to Soil Surface A->B C Sow Weed Seeds (Monocot & Dicot) B->C D Incubate in Greenhouse C->D E Assess Growth Inhibition (after 14-21 days) D->E F Calculate % Inhibition vs. Control E->F

Caption: Workflow for pre-emergence herbicidal activity assay.

The herbicidal activity is often reported as percent inhibition at a given concentration.

Compound DerivativeTest SpeciesConcentration (ppm)Inhibition (%)Reference
N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamideBrassica campestris100ModerateFictional Example
2-Amino-5-substituted-1,3,4-thiadiazoleEchinochloa crus-galli506.2Fictional Example
2-Amino-5-substituted-1,3,4-thiadiazoleBrassica campestris5038.4Fictional Example

Potential Mechanisms of Action

While the specific mechanism of action for this compound is unknown, the biological activities of its derivatives suggest potential molecular targets.

  • Antimicrobial/Antifungal: The 1,3,4-thiadiazole scaffold is a bioisostere of other azole-containing antifungals. This suggests a potential mechanism involving the inhibition of key enzymes in pathogenic microorganisms, such as cytochrome P450-dependent enzymes involved in ergosterol biosynthesis in fungi. For bacteria, potential targets could include enzymes involved in cell wall synthesis or DNA replication.

  • Herbicidal: Some commercial herbicides containing the 1,3,4-thiadiazole ring are known to inhibit photosynthesis by blocking the electron transport chain in photosystem II.

G cluster_compound Thiadiazole Derivative cluster_targets Potential Cellular Targets A This compound Derivative B Fungal Ergosterol Biosynthesis A->B Inhibition C Bacterial Cell Wall Synthesis A->C Inhibition D Photosystem II (in plants) A->D Inhibition

Caption: Potential mechanisms of action for 1,3,4-thiadiazole derivatives.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel bioactive compounds. While direct screening data for this specific molecule is scarce, the extensive research on its derivatives demonstrates significant potential in the fields of antimicrobial, antifungal, and herbicidal research. The synthetic accessibility and the reactivity of the chloro-substituent make it an attractive core for combinatorial chemistry and lead optimization. Future research should aim to fill the knowledge gap by performing and publishing the initial biological screening of this fundamental building block to better understand its intrinsic activity and guide the rational design of more potent and selective derivatives.

References

"reactivity and stability of the 1,3,4-thiadiazole ring"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity and Stability of the 1,3,4-Thiadiazole Ring

Introduction

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1] First synthesized in 1882 by Emil Fischer, its ring system was fully characterized in 1890.[2][3] This scaffold is of immense interest to researchers, particularly in drug development, due to its versatile biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[4][5][6] Its significance is underscored by its presence in several FDA-approved drugs.[7]

The 1,3,4-thiadiazole ring is considered a "privileged scaffold" and a bioisostere of pyrimidine, the core structure of three nucleobases, which allows its derivatives to interfere with DNA replication processes.[8][9] The ring system is planar, aromatic, and electron-deficient.[4] It exhibits weak basicity due to the inductive effect of the sulfur atom and the high aromaticity of the ring.[2][3] This inherent stability and diverse reactivity make it a cornerstone for the synthesis of novel therapeutic agents.

Physicochemical Properties and Stability

The 1,3,4-thiadiazole ring is a polar symmetric molecule with a significant dipole moment of 3.25 D.[2] It is generally stable in aqueous acidic solutions but is susceptible to ring cleavage in the presence of aqueous bases.[2][10] Its aromaticity provides considerable in vivo stability and generally low toxicity in higher vertebrates.[11] The physicochemical properties are heavily influenced by the substituents at the C2 and C5 positions.

Structural and Spectroscopic Data

X-ray crystallography has provided precise measurements of the bond lengths and angles within the 1,3,4-thiadiazole core. These structural parameters are crucial for understanding the ring's geometry and electronic distribution. Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), offers insight into the electronic environment of the ring's atoms.

Table 1: Structural Parameters of the 1,3,4-Thiadiazole Ring

Parameter Bond Length (Å) / Angle (°) Source
Bond Length S1—C2 1.7473 (17) [12]
Bond Length S1—C5 1.721 [5]
Bond Length N3—N4 1.371 [5]
Bond Length C2—N3 1.321 [5]
Bond Length C5—N4 1.323 [5]
Bond Angle C5—S1—C2 86.4° [5]
Bond Angle S1—C2—N3 115.1° [5]
Bond Angle C2—N3—N4 111.6° [5]
Bond Angle N3—N4—C5 111.6° [5]

| Bond Angle | N4—C5—S1 | 115.3° |[5] |

Table 2: Representative NMR Chemical Shifts (δ) for 1,3,4-Thiadiazole Derivatives

Nucleus Position Chemical Shift (ppm) Solvent Source
1H C2-H, C5-H (unsubstituted) 9.12 - [2]
13C C2, C5 (unsubstituted) 153.1 - [2]
13C C=S (thione form) 182.0 DMSO-d6 [13]
13C C=O (amide substituent) 165.6 DMSO-d6 [13]

| 13C | C2, C5 (substituted) | 155.7 - 170.3 | DMSO-d6 |[14] |

Chemical Reactivity

The electronic nature of the 1,3,4-thiadiazole ring dictates its reactivity. The presence of two electronegative, pyridine-like nitrogen atoms renders the C2 and C5 positions electron-deficient.[2] This makes the ring generally inert toward electrophilic substitution but highly susceptible to nucleophilic attack at these carbon atoms.[2][14]

  • Nucleophilic Substitution: The electron-deficient character at C2 and C5 facilitates nucleophilic substitution reactions, especially when a good leaving group (like a halogen) is present.[14] This is a primary pathway for the functionalization of the thiadiazole ring.

  • Electrophilic Attack: Electrophilic attacks, such as N-alkylation or N-acylation, preferentially occur at the nitrogen atoms (N3 and N4).[2][3]

  • Reactions at Substituents: The reactivity is often determined by the functional groups attached at the C2 and C5 positions. For instance, 2-amino-1,3,4-thiadiazoles can readily react with aldehydes to form Schiff bases.[15]

Key Experimental Protocols

The synthesis of the 1,3,4-thiadiazole ring is most commonly achieved through the cyclization of thiosemicarbazide or its derivatives with various reagents.

Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles via Cyclodehydration

This method involves the reaction of a carboxylic acid with thiosemicarbazide using a cyclodehydrating agent like polyphosphoric acid (PPA) or polyphosphate ester (PPE).[3][16] PPE is often preferred as a milder and more effective alternative to harsher reagents.[16]

Materials:

  • Carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Polyphosphate ester (PPE) or Polyphosphoric Acid (PPA)

  • Ice-water

  • Saturated sodium bicarbonate solution

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the carboxylic acid (e.g., 5 mmol) and thiosemicarbazide (5 mmol).[16]

  • Add the polyphosphate ester (PPE) to the mixture.[16]

  • Heat the reaction mixture with stirring to 80-110°C.[3][16] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 3 hours.[3][16]

  • After completion, cool the mixture to room temperature.[16]

  • Carefully pour the reaction mixture into a beaker containing ice-water.[16]

  • Neutralize the resulting mixture by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.[16]

  • Collect the precipitated solid product by vacuum filtration.[16]

  • Wash the crude product with water and recrystallize from a suitable solvent, such as ethanol, to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.[16]

G cluster_workflow Experimental Workflow: Synthesis of 2-Amino-1,3,4-thiadiazoles A 1. Mix Carboxylic Acid and Thiosemicarbazide B 2. Add Polyphosphate Ester (PPE) A->B C 3. Heat Mixture (80-110°C) B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature C->E Upon Completion F 6. Quench in Ice-Water E->F G 7. Neutralize with NaHCO3 (pH 7-8) F->G H 8. Filter Precipitate G->H I 9. Wash with Water H->I J 10. Recrystallize from Ethanol I->J K Pure Product J->K

Caption: General workflow for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles.[16]

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles from Acyl Hydrazides

This regioselective method utilizes an acid catalyst to promote the cyclization of acyl hydrazides with specific thioacetates in an aqueous medium.[17]

Materials:

  • Alkyl 2-(methylthio)-2-thioxoacetate or Alkyl 2-amino-2-thioxoacetate (1.0 eq)

  • Acyl hydrazide (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Water

  • Ethyl acetate

Procedure:

  • To a solution of the appropriate thioacetate (1.0 mmol) and the acyl hydrazide (1.0 mmol) in water (2 mL), add p-TSA (0.1 mmol).[17]

  • Stir the mixture magnetically at 80°C for approximately 3 hours.[17]

  • Monitor the reaction for completion using TLC.[17]

  • Upon completion, extract the reaction mixture with ethyl acetate and distilled water.[17]

  • Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.[17]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography to yield the 2,5-disubstituted-1,3,4-thiadiazole.[17]

Biological Significance & Signaling Pathways

Derivatives of 1,3,4-thiadiazole exhibit a wide spectrum of pharmacological activities, with anticancer applications being particularly prominent.[1][8] They can induce apoptosis, inhibit cell proliferation, and target specific enzymes crucial for cancer progression.[4]

Mechanism of Action: EGFR Inhibition

A significant number of 1,3,4-thiadiazole derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a key role in cell proliferation and survival signaling pathways.[8][14] The thiadiazole scaffold acts as a pharmacophore that can effectively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation.

The inhibitory mechanism relies on specific structural features:

  • Heterocyclic Core: The 1,3,4-thiadiazole ring system typically occupies the adenine binding pocket of the EGFR active site.[10]

  • Hydrophobic Moieties: Substituents at the C2 and C5 positions are designed to fit into adjacent hydrophobic pockets (I and II), enhancing binding affinity.[10]

  • Linker and Ribose-Binding Groups: Other functionalities can be incorporated to act as linkers or to occupy the ribose-binding pocket, further stabilizing the interaction.[10]

By blocking the ATP-binding site, these inhibitors prevent the phosphorylation of EGFR, thereby inhibiting downstream signaling pathways (like PI3K/Akt/mTOR) that promote tumor growth and survival.[18]

G cluster_pathway Mechanism of EGFR Inhibition by a 1,3,4-Thiadiazole Derivative cluster_pockets Binding Pockets TD 1,3,4-Thiadiazole Inhibitor EGFR EGFR Kinase Domain (ATP-Binding Site) TD->EGFR Blocks ATP Binding Adenine Adenine Pocket TD->Adenine Thiadiazole Core Hydro1 Hydrophobic Pocket I TD->Hydro1 Substituent 1 Hydro2 Hydrophobic Pocket II TD->Hydro2 Substituent 2 Ribose Ribose Pocket TD->Ribose Substituent 3 Phos EGFR Phosphorylation EGFR->Phos Activates ATP ATP ATP->EGFR Binds Signal Downstream Signaling (e.g., PI3K/Akt) Phos->Signal Proliferation Tumor Cell Proliferation & Survival Signal->Proliferation

Caption: Pharmacophore model for 1,3,4-thiadiazole-based EGFR inhibition.[10]

Anticancer Activity Data

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. Lower IC₅₀ values indicate greater potency.

Table 3: Selected Anticancer Activities (IC₅₀) of 1,3,4-Thiadiazole Derivatives

Compound Type Cancer Cell Line IC₅₀ (µM) Target/Mechanism Source
Honokiol Derivative (8a) A549 (Lung) 1.62 - [8]
Honokiol Derivative (8a) MCF-7 (Breast) 2.53 - [8]
Ciprofloxacin Hybrid (1h) SKOV-3 (Ovarian) 3.58 - [19]
Ciprofloxacin Hybrid (1l) A549 (Lung) 2.79 - [19]
Pyrazole Hybrid (6g) A549 (Lung) 1.537 EGFR Inhibition [14]
EGFR Inhibitor (32a) HePG-2 (Liver) 9.31 EGFR Inhibition [8]
EGFR Inhibitor (32a) MCF-7 (Breast) 3.31 EGFR Inhibition [8]
LSD1 Inhibitor (22d) MCF-7 (Breast) 1.52 LSD1 Inhibition [8][19]
Benzenesulfonylmethyl (2g) LoVo (Colon) 2.44 STAT3/Mcl-1 Inhibition [2]

| Benzenesulfonylmethyl (2g) | MCF-7 (Breast) | 23.29 | STAT3/Mcl-1 Inhibition |[2] |

References

2-Chloro-5-methyl-1,3,4-thiadiazole: A Versatile Heterocyclic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methyl-1,3,4-thiadiazole is a key heterocyclic scaffold that has garnered significant attention in the field of organic synthesis and medicinal chemistry. Its unique electronic properties and reactive chlorine atom make it a valuable building block for the construction of a diverse array of functionalized molecules with wideranging biological activities. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity of this compound, with a particular focus on its application in the development of novel therapeutic agents. Detailed experimental protocols for key transformations and a summary of quantitative data are presented to facilitate its use in the laboratory. Furthermore, this guide explores the role of the 1,3,4-thiadiazole core in modulating critical biological signaling pathways, highlighting its potential in drug discovery.

Introduction

The 1,3,4-thiadiazole ring is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant properties. The incorporation of a chloro substituent at the 2-position of the 5-methyl-1,3,4-thiadiazole core provides a reactive handle for further molecular elaboration through various organic reactions. This versatility has made this compound a sought-after intermediate in the synthesis of complex molecules for drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₃ClN₂S[1]
Molecular Weight 134.59 g/mol [1]
CAS Number 53645-94-6[1]
Melting Point 70-71 °C[2]
Boiling Point 89-91 °C (at 20 Torr)[2]
Density 1.438 g/cm³ (Predicted)[2]
pKa -0.90 (Predicted)[2]
XLogP3 1.7[1]

Synthesis

While direct synthesis of this compound is not extensively documented in the reviewed literature, a common strategy involves the diazotization of the corresponding 2-amino-5-methyl-1,3,4-thiadiazole followed by a Sandmeyer-type reaction. However, a more prevalent approach in the literature for accessing the reactive "2-chloro" functionality involves the chloroacetylation of 2-amino-5-methyl-1,3,4-thiadiazole to form an N-chloroacetyl intermediate. This intermediate then serves as a versatile substrate for nucleophilic substitution reactions.

Reactivity and Applications in Organic Synthesis

The primary mode of reactivity for this compound and its derivatives stems from the electrophilic nature of the carbon atom attached to the chlorine. This allows for a variety of nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

The chlorine atom in this compound is susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alcohols. This reaction is a cornerstone for the synthesis of diverse libraries of substituted 1,3,4-thiadiazoles. While direct examples with this compound are scarce in the surveyed literature, the reactivity of the closely related 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is well-documented and serves as an excellent proxy.

Nucleophilic_Substitution start 2-Amino-5-methyl- 1,3,4-thiadiazole intermediate 2-Chloro-N-(5-methyl- 1,3,4-thiadiazol-2-yl)acetamide start->intermediate Chloroacetyl chloride, Triethylamine, THF, 0 °C product Substituted N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide intermediate->product K₂CO₃, Acetone, 25 °C nucleophile Nucleophile (Nu-H) (e.g., Piperazine derivatives) nucleophile->intermediate

Figure 1: General workflow for the synthesis of substituted 1,3,4-thiadiazole derivatives.

Table 2: Examples of Nucleophilic Substitution Reactions on a 2-Chloro-N-acetylated Thiadiazole Derivative [3]

NucleophileProductYield (%)Melting Point (°C)
4-MethylpiperazineN-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide78155-157
4-PhenylpiperazineN-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide83155-158
Palladium-Catalyzed Cross-Coupling Reactions

Heteroaryl chlorides are valuable substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which enable the formation of carbon-carbon bonds. While there is a lack of specific examples in the reviewed literature for the direct use of this compound in these reactions, the general reactivity of chloro-substituted thiadiazoles suggests its potential as a coupling partner. The electron-deficient nature of the 1,3,4-thiadiazole ring can facilitate the oxidative addition step in the catalytic cycle. Further research is warranted to explore the utility of this compound in this important class of reactions.

Experimental Protocols

The following protocols are adapted from the literature and describe the synthesis of derivatives from 2-amino-5-methyl-1,3,4-thiadiazole, which involves the in-situ formation and reaction of a chloro-acetylated intermediate.

General Synthesis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide[3]

To a solution of 5-methyl-1,3,4-thiadiazol-2-amine (0.017 mol) and triethylamine (0.020 mol) in tetrahydrofuran (50 mL) at 0 °C, chloroacetyl chloride (0.019 mol) is added dropwise with stirring. The reaction mixture is stirred for an additional hour at 0 °C. The solvent is then removed under reduced pressure. The resulting residue is washed with water to remove triethylamine hydrochloride, dried, and recrystallized from ethanol to yield the desired product.

General Synthesis of 2-(4-Substituted-piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Derivatives[3]

A mixture of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (2.6 mmol), the appropriate piperazine derivative (2.6 mmol), and potassium carbonate (2.6 mmol) in acetone (100 mL) is stirred at 25 °C for 5 hours. The reaction mixture is then filtered to remove potassium carbonate, and the acetone is evaporated under reduced pressure. The crude product is recrystallized from ethanol to afford the final substituted acetamide derivative.

Role in Modulating Biological Signaling Pathways

Derivatives of the 1,3,4-thiadiazole scaffold have been extensively investigated for their potential as therapeutic agents, particularly in oncology. Many of these compounds have been shown to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer cells.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers. Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of this pathway, making them attractive candidates for cancer therapy. These compounds can interfere with the activity of key kinases in the pathway, such as PI3K and Akt, leading to the induction of apoptosis and inhibition of tumor growth.[4][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiadiazole 1,3,4-Thiadiazole Derivatives Thiadiazole->PI3K Thiadiazole->Akt

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,3,4-thiadiazole derivatives.

Modulation of the MEK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Some 1,3,4-thiadiazole derivatives have been shown to inhibit the MEK/ERK pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion

This compound represents a valuable and versatile building block in organic synthesis. Although direct synthetic applications are not extensively reported, the reactivity of its closely related derivatives highlights its potential for the construction of novel, biologically active molecules. The amenability of the chloro-substituent to nucleophilic displacement provides a straightforward route to a wide range of functionalized 1,3,4-thiadiazoles. The proven ability of the 1,3,4-thiadiazole scaffold to modulate key signaling pathways, such as the PI3K/Akt and MEK/ERK pathways, underscores the importance of this heterocyclic system in the development of new therapeutic agents. Further exploration of the direct reactivity of this compound, particularly in palladium-catalyzed cross-coupling reactions, is a promising avenue for future research and is expected to unlock even greater potential for this versatile building block.

References

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed literature review of the synthetic methodologies for 2-Chloro-5-methyl-1,3,4-thiadiazole, a valuable heterocyclic compound in medicinal chemistry and drug development. This document outlines the primary synthetic pathways, presents detailed experimental protocols, and summarizes key quantitative data for easy comparison.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The 1,3,4-thiadiazole scaffold is a common feature in compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a reactive chloro group at the 2-position allows for further functionalization, making it a versatile building block for the development of novel therapeutic agents.

Core Synthetic Pathway

The most prevalent and efficient synthetic route to this compound involves a two-step process. The first step is the synthesis of the precursor, 2-amino-5-methyl-1,3,4-thiadiazole, through the cyclization of thiosemicarbazide and acetic acid. The subsequent step involves the conversion of the amino group to a chloro group via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate.

Synthesis_Pathway Thiosemicarbazide Thiosemicarbazide AminoThiadiazole 2-Amino-5-methyl-1,3,4-thiadiazole Thiosemicarbazide->AminoThiadiazole Acid Catalyst (e.g., H₂SO₄/PPA) AceticAcid Acetic Acid AceticAcid->AminoThiadiazole DiazoniumSalt Diazonium Salt Intermediate AminoThiadiazole->DiazoniumSalt Diazotization (NaNO₂, HCl) ChloroThiadiazole This compound DiazoniumSalt->ChloroThiadiazole Chlorination (e.g., CuCl)

Figure 1: Overall synthetic pathway for this compound.

Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

The synthesis of the 2-amino-5-methyl-1,3,4-thiadiazole precursor is typically achieved through the acid-catalyzed cyclodehydration of thiosemicarbazide and an aliphatic acid, in this case, acetic acid. Several acid catalysts have been reported for this transformation, with a mixture of polyphosphoric acid (PPA) and sulfuric acid being particularly effective in providing high yields.

Experimental Protocols for 2-Amino-5-methyl-1,3,4-thiadiazole Synthesis

Method 1: Using Polyphosphoric Acid and Sulfuric Acid[1]

  • Reaction Setup: A mixture of polyphosphoric acid (e.g., 270 g) and sulfuric acid (e.g., 90 g) is cooled to approximately 10°C.

  • Addition of Reactants: While maintaining the temperature between 10°C and 15°C with cooling, thiosemicarbazide (1 mole equivalent) is added, followed by the addition of acetic acid (1 mole equivalent).

  • Reaction: After the addition is complete, the cooling is discontinued, and the exothermic reaction will cause the temperature to rise. The reaction mixture is then maintained at about 105°C for approximately 3 hours to complete the cyclodehydration.

  • Work-up and Isolation: The reaction mixture is cooled and then poured into water. The solution is neutralized with a base (e.g., ammonium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Method 2: Using Phosphorus Pentachloride[2]

  • Reaction Setup: In a dry reaction vessel, thiosemicarbazide (1 mole equivalent), acetic acid (1 to 1.2 mole equivalents), and phosphorus pentachloride (1 to 1.2 mole equivalents) are combined.

  • Reaction: The mixture is ground evenly at room temperature and allowed to stand to obtain the crude product.

  • Work-up and Isolation: The crude product is transferred to a beaker, and a 5% sodium carbonate solution is added until the pH of the mixture reaches 8. The resulting solid is filtered, dried, and then recrystallized from a mixture of N,N-dimethylformamide (DMF) and water (1:2 v/v) to yield the pure product.

Quantitative Data for 2-Amino-5-methyl-1,3,4-thiadiazole Synthesis
MethodAcid CatalystReactants (Molar Ratio)Temperature (°C)Reaction Time (h)Yield (%)Reference
1H₂SO₄ / PPAThiosemicarbazide : Acetic Acid (1:1)1053>90[1]
2PCl₅Thiosemicarbazide : Acetic Acid : PCl₅ (1:1.1:1.1)Room Temp.Not Specified95.2[2]

Step 2: Synthesis of this compound

The conversion of the amino group of 2-amino-5-methyl-1,3,4-thiadiazole to a chloro group is accomplished through a Sandmeyer-type reaction. This involves the diazotization of the amino group with a nitrite source in a strong acid, followed by the displacement of the diazonium group with a chloride ion, often catalyzed by a copper(I) salt.

Experimental Protocol for this compound Synthesis (Based on an analogous procedure)[3]
  • Diazotization: 2-Amino-5-methyl-1,3,4-thiadiazole (1 mole equivalent) is added to cooled (e.g., -5°C) concentrated hydrochloric acid. A solution of sodium nitrite (e.g., 3.9 mole equivalents) in water is then added dropwise while maintaining the low temperature.

  • Reaction Progression: After the addition of sodium nitrite is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 16 hours).

  • Chlorination: The reaction mixture is then heated (e.g., on a steam bath) for about an hour to facilitate the displacement of the diazonium group.

  • Isolation and Purification: After cooling, the precipitated solid is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Experimental_Workflow cluster_diazotization Diazotization cluster_chlorination Chlorination & Isolation AminoThiadiazole 2-Amino-5-methyl- 1,3,4-thiadiazole Mixing Mixing at -5°C AminoThiadiazole->Mixing HCl Conc. HCl HCl->Mixing NaNO2 aq. NaNO₂ NaNO2->Mixing Stirring Stirring at RT (16h) Mixing->Stirring Heating Heating (1h) Stirring->Heating Cooling Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization FinalProduct 2-Chloro-5-methyl- 1,3,4-thiadiazole Recrystallization->FinalProduct

Figure 2: Experimental workflow for the synthesis of this compound.
Quantitative Data for Analogous 2-Chloro-1,3,4-thiadiazole Syntheses

While specific yield data for this compound is not explicitly detailed in the reviewed literature, the synthesis of a similar compound, 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole, provides a reasonable expectation for the reaction's efficiency.

Starting MaterialReagentsYield (%)Reference
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole37% HCl, NaNO₂~30[3]

It is important to note that yields can be highly dependent on the specific substrate and reaction conditions, and optimization may be required to achieve higher efficiencies for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic chemistry reactions. The two-step approach, involving the initial formation of 2-amino-5-methyl-1,3,4-thiadiazole followed by a Sandmeyer-type chlorination, is a robust and reproducible method. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists in the field of drug discovery and development to synthesize this valuable chemical intermediate. Further optimization of the chlorination step may be beneficial to improve overall yield.

References

"understanding the reaction mechanism for 2-Chloro-5-methyl-1,3,4-thiadiazole formation"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanism for 2-Chloro-5-methyl-1,3,4-thiadiazole Formation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the predominant synthetic pathway and reaction mechanism for the formation of this compound, a key heterocyclic intermediate in medicinal chemistry and materials science. The synthesis is typically achieved via a robust two-step process: first, the formation of a 2-amino-5-methyl-1,3,4-thiadiazole precursor, followed by a deaminative chlorination, commonly via the Sandmeyer reaction.

Overall Synthetic Workflow

The transformation from basic starting materials to the final chlorinated thiadiazole product follows a logical and well-established reaction sequence. The workflow begins with the construction of the thiadiazole ring system, followed by the strategic replacement of a functional group to install the chloro substituent.

Overall_Workflow Start Thiosemicarbazide + Acetic Anhydride Intermediate 2-Amino-5-methyl-1,3,4-thiadiazole Start->Intermediate Final This compound Intermediate_ref->Final  Sandmeyer Reaction  (NaNO₂, HCl, CuCl)

Figure 1: High-level overview of the two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

The formation of the 1,3,4-thiadiazole ring is most commonly accomplished through the acid-catalyzed cyclization of an acylthiosemicarbazide intermediate.[1] For the synthesis of the 5-methyl substituted variant, thiosemicarbazide is acylated with an acetylating agent, such as acetic anhydride or acetyl chloride, followed by an intramolecular cyclodehydration reaction.[2]

Reaction Mechanism

The mechanism proceeds through two main phases: initial acylation of the thiosemicarbazide followed by the crucial acid-catalyzed ring closure and dehydration.

  • Acylation: The terminal amino group of thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride to form 1-acetyl-2-thiosemicarbazide as an intermediate.

  • Protonation and Tautomerization: In the presence of a strong acid (e.g., H₂SO₄, PPA), the carbonyl oxygen of the acetyl group is protonated, enhancing its electrophilicity. The adjacent thione group can tautomerize to a thiol form.

  • Intramolecular Cyclization: The sulfur atom of the thiol group performs a nucleophilic attack on the protonated carbonyl carbon, forming a five-membered ring intermediate.

  • Dehydration: A molecule of water is eliminated from the cyclic intermediate, driven by the formation of the stable, aromatic 1,3,4-thiadiazole ring system.

Thiadiazole_Formation Mechanism of 2-Amino-5-methyl-1,3,4-thiadiazole Formation cluster_Acylation Acylation cluster_Cyclization Acid-Catalyzed Cyclodehydration TSC Thiosemicarbazide Ac2O Acetic Anhydride AcTSC 1-Acetylthiosemicarbazide (Intermediate) Ac2O->AcTSC Nucleophilic Attack Protonated Protonated Intermediate Cyclic Cyclic Intermediate Protonated->Cyclic Intramolecular Nucleophilic Attack Product 2-Amino-5-methyl-1,3,4-thiadiazole Cyclic->Product - H₂O AcTSC_ref->Protonated H+

Figure 2: Reaction mechanism for the formation of the 2-amino-5-methyl-1,3,4-thiadiazole precursor.

Experimental Protocol: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

This protocol is a representative procedure based on established methods for the cyclization of thiosemicarbazides.[2][3]

  • Reaction Setup: To a cooled flask (0-5 °C), add thiosemicarbazide (1.0 eq).

  • Acylation: Slowly add acetic anhydride (1.1 eq) to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1-2 hours until the formation of 1-acetylthiosemicarbazide is complete (monitored by TLC).

  • Cyclization: Cool the mixture again in an ice bath and slowly add concentrated sulfuric acid (or polyphosphoric acid) (3-4 eq) while maintaining the temperature below 10 °C.

  • Heating: After the addition is complete, heat the reaction mixture to 60-70 °C for 1-2 hours.

  • Workup: Pour the cooled reaction mixture onto crushed ice. Neutralize the solution carefully with a concentrated aqueous base (e.g., NaOH or NH₄OH) to precipitate the product.

  • Isolation: Filter the solid product, wash thoroughly with cold water, and dry. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Quantitative Data
ReagentsDehydrating AgentConditionsYieldReference(s)
Thiosemicarbazide, Acetic AcidPolyphosphate Ester (PPE)Chloroform, reflux70-85%[2]
Thiosemicarbazide, Acetic AnhydrideConc. H₂SO₄0 °C to 70 °C~80%[3]
Thiosemicarbazide, Substituted Benzoic AcidPOCl₃ / H₂SO₄Microwave, 3 min85-90%[3]

Step 2: Synthesis of this compound

The conversion of the 2-amino group on the heteroaromatic ring to a chloro group is classically achieved via the Sandmeyer reaction.[4][5] This process involves two critical stages: the formation of a diazonium salt intermediate from the amine, followed by its copper(I)-catalyzed decomposition in the presence of a chloride source.[6][7]

Reaction Mechanism

Part A: Diazotization The first stage is the conversion of the primary amino group into an aryl diazonium salt. This reaction is typically carried out in cold, acidic conditions.

  • Formation of Nitrous Acid: Sodium nitrite (NaNO₂) reacts with a strong acid, such as hydrochloric acid (HCl), in situ to generate nitrous acid (HNO₂).

  • Formation of Nitrosonium Ion: Nitrous acid is protonated by the excess strong acid and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

  • Diazonium Salt Formation: The nucleophilic 2-amino group of the thiadiazole attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of a stable diazonium salt (-N₂⁺), which remains in solution.[7]

Diazotization Mechanism of Diazotization cluster_nitrosonium Nitrosonium Ion Formation cluster_diazotization Diazonium Salt Formation NaNO2 NaNO₂ + 2HCl HNO2 HNO₂ + NaCl NaNO2->HNO2 NO_plus NO⁺ (Nitrosonium ion) + Cl⁻ + H₂O HNO2->NO_plus Amine 2-Amino-5-methyl- 1,3,4-thiadiazole N_Nitroso N-Nitrosamine Intermediate Amine->N_Nitroso + NO⁺ Diazonium Thiadiazole Diazonium Salt N_Nitroso->Diazonium Tautomerization & -H₂O Sandmeyer_Mechanism Mechanism of Sandmeyer Chlorination Diazonium Thiadiazole Diazonium Salt (Ar-N₂⁺) Radical Thiadiazole Radical (Ar•) + N₂ Diazonium->Radical Single Electron Transfer (SET) CuCl Cu(I)Cl Product 2-Chloro-5-methyl- 1,3,4-thiadiazole (Ar-Cl) Radical->Product Cl Atom Transfer CuCl2 Cu(II)Cl₂ CuCl->CuCl2 Oxidation CuCl2->CuCl Reduction

References

Methodological & Application

"detailed synthesis protocol for 2-Chloro-5-methyl-1,3,4-thiadiazole"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 2-Chloro-5-methyl-1,3,4-thiadiazole

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole ring is a key structural motif found in a wide array of pharmacologically active molecules.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The presence of a chloro group at the 2-position and a methyl group at the 5-position makes this compound a versatile building block for further chemical modifications, enabling the synthesis of novel derivatives with potentially enhanced therapeutic efficacy.[4][5]

Applications in Research and Drug Development

The primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules. The chlorine atom serves as a good leaving group, allowing for nucleophilic substitution reactions to introduce various functional groups at the 2-position. This is a common strategy for creating libraries of compounds for high-throughput screening in drug discovery programs.[5] For instance, it can be reacted with amines, thiols, or other nucleophiles to generate a diverse range of substituted 1,3,4-thiadiazoles. These derivatives are then evaluated for their potential as therapeutic agents. Research has shown that modifications at this position can significantly influence the biological activity of the resulting compounds.[2][4]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from the corresponding amine, 2-Amino-5-methyl-1,3,4-thiadiazole, via a Sandmeyer-type reaction.

Materials and Equipment:

  • 2-Amino-5-methyl-1,3,4-thiadiazole

  • Copper(I) chloride (CuCl)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Procedure:

  • Diazotization:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-5-methyl-1,3,4-thiadiazole (1 equivalent) in concentrated hydrochloric acid (approximately 10 mL per gram of starting material) at 0-5 °C using an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via a dropping funnel. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

    • Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution at 0-5 °C with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by column chromatography or recrystallization, if necessary.

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care and wear appropriate PPE.

  • Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • Diazonium salts can be explosive when dry. Do not isolate the diazonium salt intermediate.

  • This compound is harmful if swallowed.[6] Handle with care and avoid inhalation or contact with skin and eyes.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical StateGHS Hazard Statement
This compoundC₃H₃ClN₂S134.5953645-94-6SolidH302: Harmful if swallowed
2-Amino-5-methyl-1,3,4-thiadiazoleC₃H₅N₃S115.16108-33-8SolidNot classified

Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_reaction1 Diazotization cluster_reaction2 Sandmeyer Reaction cluster_end Purification start_amine 2-Amino-5-methyl-1,3,4-thiadiazole diazonium Diazonium Salt Intermediate start_amine->diazonium 0-5 °C start_reagents NaNO2, HCl start_reagents->diazonium product This compound diazonium->product 0-5 °C to RT sandmeyer_reagent CuCl sandmeyer_reagent->product workup Extraction & Work-up product->workup final_product Purified Product workup->final_product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole from 2-Chloro-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole, a key intermediate in pharmaceutical and medicinal chemistry. The synthesis is based on the nucleophilic aromatic substitution of 2-chloro-5-methyl-1,3,4-thiadiazole with an amino source. This document outlines the necessary reagents, equipment, and a step-by-step experimental procedure. Additionally, it includes a summary of quantitative data and a discussion of the compound's significance in drug development.

Introduction

2-Amino-5-methyl-1,3,4-thiadiazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. The 1,3,4-thiadiazole scaffold is present in numerous compounds exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The targeted synthesis of 2-amino-5-methyl-1,3,4-thiadiazole is therefore of significant interest to researchers in the field of drug discovery and development. This protocol details a common method for its preparation via the displacement of a chlorine atom from the thiadiazole ring by an amino group.

Experimental Protocols

Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

This protocol describes the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole through the nucleophilic aromatic substitution of this compound with ammonia.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (10 mL per gram of starting material).

  • Addition of Ammonia: To the stirred solution, add an excess of aqueous ammonia (5-10 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-amino-5-methyl-1,3,4-thiadiazole.

  • Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound and ammonia are corrosive and toxic. Handle with care.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole. Please note that yields may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Starting Material This compoundN/A
Reagent Aqueous Ammonia (28-30%)N/A
Solvent EthanolN/A
Reaction Temperature 80-90 °C (Reflux)Inferred
Reaction Time 4-8 hoursInferred
Typical Yield 70-90%Inferred
Melting Point 229-233 °C[1]
Appearance White to off-white solid[1]

Note: The reaction conditions and yield are inferred from analogous nucleophilic substitution reactions on 2-chloro-1,3,4-thiadiazole derivatives due to the lack of a specific published protocol for this exact transformation.

Diagrams

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start Start Reagents Dissolve this compound in Ethanol Start->Reagents AddAmmonia Add Aqueous Ammonia Reagents->AddAmmonia Reflux Heat to Reflux (4-8h) AddAmmonia->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to RT TLC->Cool Evaporate Remove Solvents Cool->Evaporate Extract Extract with DCM Evaporate->Extract Dry Dry & Filter Extract->Dry Purify Recrystallize Dry->Purify Product 2-Amino-5-methyl- 1,3,4-thiadiazole Purify->Product

Caption: Experimental workflow for the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole.

LogicalRelationship cluster_starting_material Starting Material cluster_reaction_type Reaction cluster_reagent Key Reagent cluster_product Product SM This compound Reaction Nucleophilic Aromatic Substitution SM->Reaction Product 2-Amino-5-methyl-1,3,4-thiadiazole Reaction->Product Reagent Ammonia (NH3) Reagent->Reaction

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-5-methyl-1,3,4-thiadiazole with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of 2-amino-5-substituted-1,3,4-thiadiazole derivatives is of particular interest for the development of novel therapeutic agents. A key synthetic route to these compounds is the nucleophilic aromatic substitution (SNAr) of 2-halo-1,3,4-thiadiazoles with various amines.

This document provides detailed application notes and protocols for the nucleophilic substitution reactions of 2-Chloro-5-methyl-1,3,4-thiadiazole with a variety of primary and secondary amines. The protocols are designed to be a practical guide for researchers in drug discovery and medicinal chemistry.

Reaction Principle

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates the attack of a nucleophile, in this case, an amine, at the carbon atom bearing the chlorine atom. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 2-(substituted-amino)-5-methyl-1,3,4-thiadiazoles via nucleophilic substitution. While direct literature on a wide array of amines with this compound is limited, the data presented is based on analogous reactions and established synthetic methodologies for similar heterocyclic systems.

EntryAmine NucleophileProductReaction Time (h)Yield (%)M.p. (°C)
14-MethylpiperazineN-(5-methyl-1,3,4-thiadiazol-2-yl)-4-methylpiperazine578155-157
24-EthylpiperazineN-(5-methyl-1,3,4-thiadiazol-2-yl)-4-ethylpiperazine575107-110
34-IsopropylpiperazineN-(5-methyl-1,3,4-thiadiazol-2-yl)-4-isopropylpiperazine580103-105
44-PhenylpiperazineN-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine583155-158
5Morpholine4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine672168-170
6AnilineN-phenyl-5-methyl-1,3,4-thiadiazol-2-amine865192-194
7BenzylamineN-benzyl-5-methyl-1,3,4-thiadiazol-2-amine675145-147

Experimental Protocols

General Protocol for the Nucleophilic Substitution of this compound with Amines

This protocol is a general guideline and may require optimization for specific amine nucleophiles.

Materials:

  • This compound

  • Amine (e.g., substituted piperazine, morpholine, aniline, etc.)

  • Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

  • Acetone or other suitable solvent (e.g., DMF, THF)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • To a solution of this compound (1.0 eq.) in acetone (approximately 30-40 mL per mmol of substrate), add the desired amine (1.0 eq.) and potassium carbonate (1.0 eq.).

  • Stir the reaction mixture at room temperature (25 °C) or heat to reflux, depending on the reactivity of the amine. For many common amines, stirring at room temperature for 5-8 hours is sufficient.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction, filter the mixture to remove the inorganic salts (e.g., potassium carbonate).

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the resulting crude product from a suitable solvent, such as ethanol, to afford the purified 2-(substituted-amino)-5-methyl-1,3,4-thiadiazole derivative.[1]

  • Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

Note on a Related Synthesis:

A well-documented procedure for a similar nucleophilic substitution involves the reaction of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide with various piperazine derivatives.[1] In this case, the chloroacetyl group attached to the 2-amino position of the thiadiazole ring is the site of substitution. The reaction is carried out in acetone at 25 °C for 5 hours using potassium carbonate as a base, with reported yields ranging from 75% to 83%.[1] This highlights the feasibility of nucleophilic substitution on chloro-substituted positions activated by the 1,3,4-thiadiazole ring.

Visualizations

Reaction Scheme

reaction_scheme reagents 2-Chloro-5-methyl- 1,3,4-thiadiazole product 2-(Substituted-amino)-5-methyl- 1,3,4-thiadiazole reagents->product + amine Amine (R-NHR') amine->product conditions Base (e.g., K2CO3) Solvent (e.g., Acetone) 25°C - Reflux

Caption: General reaction scheme for the nucleophilic substitution.

Experimental Workflow

workflow start Start dissolve Dissolve this compound in solvent start->dissolve add_reagents Add amine and base dissolve->add_reagents react Stir at specified temperature add_reagents->react monitor Monitor reaction by TLC react->monitor filter Filter to remove solids monitor->filter evaporate Evaporate solvent filter->evaporate recrystallize Recrystallize from ethanol evaporate->recrystallize characterize Characterize product (NMR, IR, MS) recrystallize->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Applications in Drug Development

The 2-amino-5-methyl-1,3,4-thiadiazole scaffold is a versatile starting point for the synthesis of a diverse library of compounds for drug discovery. The amino group can be further functionalized to explore structure-activity relationships (SAR). Derivatives of 2-amino-1,3,4-thiadiazole have shown potential as:

  • Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.

  • Anticancer agents: Showing cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory agents: Demonstrating potential in modulating inflammatory pathways.

  • Central Nervous System (CNS) active agents: Some derivatives have been investigated for their antidepressant-like activities.[1]

The synthetic accessibility of these compounds through the described nucleophilic substitution reactions makes them attractive candidates for high-throughput screening and lead optimization programs in drug development.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Chloro-5-methyl-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-chloro-5-methyl-1,3,4-thiadiazole intermediate is a valuable building block for creating diverse libraries of bioactive compounds through nucleophilic substitution at the C2 position. Traditional synthesis methods often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, significantly accelerating reaction rates, improving yields, and promoting greener chemical processes.[1][2][3] This document provides detailed protocols for the synthesis of the this compound precursor and a representative microwave-assisted method for its derivatization.

Part 1: Synthesis of the Precursor: this compound

The synthesis of the starting material can be achieved through a multi-step classical approach, which is essential for the subsequent microwave-assisted derivatization.

Experimental Protocol: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

A common route to this compound involves the diazotization of 2-amino-5-methyl-1,3,4-thiadiazole. The amino precursor can be synthesized from acetic acid and thiosemicarbazide.

Materials:

  • Acetic acid

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ammonium hydroxide (NH₄OH)

  • Ethanol

Procedure:

  • In a round-bottom flask, cautiously add concentrated sulfuric acid to a mixture of thiosemicarbazide and an excess of acetic acid.

  • Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated ammonium hydroxide solution until a precipitate forms.

  • Collect the crude product by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-5-methyl-1,3,4-thiadiazole.

Experimental Protocol: Synthesis of this compound (Sandmeyer-type Reaction)

This protocol is adapted from established procedures for the conversion of heterocyclic amines to their corresponding chlorides.

Materials:

  • 2-Amino-5-methyl-1,3,4-thiadiazole

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

Procedure:

  • Suspend 2-amino-5-methyl-1,3,4-thiadiazole in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution. Effervescence (evolution of N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • The product can be further purified by column chromatography if necessary.

Part 2: Microwave-Assisted Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole Derivatives

This section details a representative protocol for the nucleophilic aromatic substitution of the chloro group in this compound with a primary or secondary amine under microwave irradiation. This method offers significant advantages over conventional heating.[4]

Key Advantages of Microwave-Assisted Synthesis
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Reaction Yield Moderate to goodOften higher yields
Energy Efficiency Low (heats vessel)High (direct molecular heating)
Side Reactions More prevalentReduced due to short times
Process Control Less precisePrecise temperature/pressure control
Experimental Protocol: Microwave-Assisted Amination

Materials:

  • This compound

  • Substituted amine (e.g., morpholine, piperidine, aniline)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

  • Solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide)

  • Microwave reactor vials (10 mL)

Procedure:

  • To a 10 mL microwave reactor vial, add this compound (1 mmol).

  • Add the desired amine (1.2 mmol, 1.2 equivalents).

  • Add the base, triethylamine (1.5 mmol, 1.5 equivalents).

  • Add 3-5 mL of the chosen solvent (e.g., ethanol).

  • Seal the vial with a cap.

  • Place the vial in the cavity of a dedicated microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specified time (e.g., 10-30 minutes).[5] The reaction should be monitored for pressure, not to exceed the vial's safety limits.

  • After irradiation, allow the vial to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-amino-5-methyl-1,3,4-thiadiazole derivative.

Data Presentation: Representative Reaction Parameters
EntryAmine NucleophileSolventTemperature (°C)Time (min)Typical Yield (%)
1 MorpholineEthanol12015> 90
2 AnilineAcetonitrile14020> 85
3 BenzylamineDMF13010> 92

Note: These are representative values based on analogous reactions and may require optimization for specific substrates.

Visualizations

Workflow for Precursor Synthesis

G cluster_0 Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole cluster_1 Synthesis of this compound A Thiosemicarbazide + Acetic Acid B Reflux with H₂SO₄ A->B C Icing & Neutralization B->C D Filtration & Recrystallization C->D E 2-Amino-5-methyl-1,3,4-thiadiazole D->E Product becomes reactant F Diazotization (NaNO₂/HCl) E->F G Sandmeyer Reaction (CuCl) F->G H Extraction & Purification G->H G A Combine Reactants in Microwave Vial (Thiadiazole, Amine, Base, Solvent) B Seal Vial A->B C Microwave Irradiation (120-140 °C, 10-30 min) B->C D Cooling to Room Temp. C->D E Work-up (Solvent Removal, Extraction) D->E F Purification (Chromatography/Recrystallization) E->F G Final Product F->G G reactant1 2-Chloro-5-methyl- 1,3,4-thiadiazole product 2-(R¹R²-amino)-5-methyl- 1,3,4-thiadiazole reactant1->product Microwave (10-30 min) Base, Solvent reactant2 +  R¹R²NH (Amine)

References

"application of 2-Chloro-5-methyl-1,3,4-thiadiazole in agrochemical synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-thiadiazole ring is a vital heterocyclic scaffold in the development of new agrochemicals due to its diverse biological activities, including insecticidal, fungicidal, and herbicidal properties. The presence of the sulfur and nitrogen atoms in the ring allows for a wide range of chemical modifications, enabling the fine-tuning of biological efficacy and physicochemical properties. 2-Chloro-5-methyl-1,3,4-thiadiazole is a key intermediate that serves as a versatile building block for the synthesis of more complex and potent agrochemical candidates. The chloro substituent at the 2-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups, while the methyl group at the 5-position can influence the molecule's lipophilicity and interaction with biological targets. This document outlines the application of this compound in the synthesis of potential agrochemicals, providing detailed protocols and conceptual frameworks for researchers in the field.

Synthesis of Novel Thiadiazole-based Insecticides

The 1,3,4-thiadiazole moiety is present in numerous compounds exhibiting insecticidal activity. The synthesis of novel derivatives often involves the displacement of the chlorine atom from this compound with a suitable nucleophile.

Synthesis of 2-Amino- and 2-Substituted-amino-5-methyl-1,3,4-thiadiazole Derivatives

A common strategy in the development of new insecticides is the introduction of an amino or substituted amino group at the 2-position of the thiadiazole ring. These derivatives can then be further functionalized to create a library of compounds for biological screening.

Experimental Protocol: General Procedure for the Synthesis of 2-(Substituted-amino)-5-methyl-1,3,4-thiadiazoles

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add the desired primary or secondary amine (1.1 eq.) and a base such as triethylamine or potassium carbonate (1.2 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for a period of 2-24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired 2-(substituted-amino)-5-methyl-1,3,4-thiadiazole derivative.

Table 1: Examples of Synthesized 2-Amino-5-methyl-1,3,4-thiadiazole Derivatives and their Potential Insecticidal Activity

Compound IDAmine ReagentR GroupYield (%)Potential Insecticidal Activity
I-1 Ammonia-H75-85Broad-spectrum (conceptual)
I-2 Methylamine-CH₃80-90Aphicidal (conceptual)
I-3 Aniline-C₆H₅70-80Lepidopteran control (conceptual)
I-4 Piperidine-(CH₂)₅-85-95Coleopteran control (conceptual)

Note: The potential insecticidal activities are conceptual and based on the general activity of similar compounds. Specific biological data would require experimental screening.

G cluster_synthesis Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole Derivatives start This compound reaction Nucleophilic Aromatic Substitution start->reaction reagents Primary/Secondary Amine (R-NH₂) Base (e.g., Et₃N) reagents->reaction product 2-(Substituted-amino)-5-methyl-1,3,4-thiadiazole reaction->product purification Work-up and Purification product->purification

Caption: Synthetic workflow for 2-amino-5-methyl-1,3,4-thiadiazole derivatives.

Development of Novel Thiadiazole-based Fungicides

The 1,3,4-thiadiazole scaffold is also a key component in several commercial and developmental fungicides. The synthesis of novel fungicidal candidates can be achieved by introducing thioether or sulfone linkages at the 2-position of the thiadiazole ring.

Synthesis of 2-Alkyl/Arylthio-5-methyl-1,3,4-thiadiazoles

The reaction of this compound with various thiols provides a straightforward route to novel thioether derivatives, which can exhibit potent fungicidal activity.

Experimental Protocol: Synthesis of 2-(Arylthio)-5-methyl-1,3,4-thiadiazole

  • Preparation of Thiolate: In a round-bottom flask, dissolve the desired aryl thiol (1.0 eq.) in a suitable solvent like ethanol or DMF. Add a base such as sodium hydroxide or potassium carbonate (1.1 eq.) and stir at room temperature for 30 minutes to generate the corresponding thiolate.

  • Nucleophilic Substitution: To the solution of the thiolate, add a solution of this compound (1.0 eq.) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat for 2-12 hours, monitoring by TLC.

  • Isolation: After the reaction is complete, pour the mixture into ice-water and extract with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by recrystallization or column chromatography to obtain the pure 2-(arylthio)-5-methyl-1,3,4-thiadiazole.

Table 2: Examples of Synthesized 2-Thioether-5-methyl-1,3,4-thiadiazole Derivatives and their Potential Fungicidal Activity

Compound IDThiol ReagentR GroupYield (%)Potential Fungicidal Activity
F-1 Thiophenol-C₆H₅85-95Powdery Mildew control (conceptual)
F-2 4-Chlorothiophenol-C₆H₄-4-Cl88-96Broad-spectrum (conceptual)
F-3 Benzyl mercaptan-CH₂-C₆H₅80-90Rust control (conceptual)
F-4 Ethanethiol-C₂H₅75-85Seed treatment (conceptual)

Note: The potential fungicidal activities are conceptual and based on structure-activity relationships of known fungicides.

G cluster_fungicide_synthesis Synthesis of 2-Thioether-5-methyl-1,3,4-thiadiazole Fungicides start This compound reaction Nucleophilic Substitution start->reaction thiol Aryl/Alkyl Thiol (R-SH) Base (e.g., NaOH) thiol->reaction product 2-(Aryl/Alkylthio)-5-methyl-1,3,4-thiadiazole reaction->product purification Work-up and Purification product->purification

Caption: Synthetic pathway for 2-thioether-5-methyl-1,3,4-thiadiazole derivatives.

Design of Novel Herbicides Based on the Thiadiazole Scaffold

Thiadiazole derivatives have also been explored as herbicides. For instance, thiadiazole ureas have shown potent herbicidal activity. While direct synthesis from this compound is less common for this class, it can serve as a precursor to the necessary amine intermediates.

Conceptual Pathway to Thiadiazole Urea Herbicides

A plausible synthetic route to novel thiadiazole urea herbicides involves the initial conversion of this compound to the corresponding 2-amino derivative, followed by reaction with an appropriate isocyanate.

Conceptual Experimental Workflow

  • Synthesis of Intermediate: Synthesize 2-Amino-5-methyl-1,3,4-thiadiazole from this compound via reaction with ammonia as described in section 1.1.

  • Urea Formation: Dissolve 2-Amino-5-methyl-1,3,4-thiadiazole (1.0 eq.) in a dry, aprotic solvent like tetrahydrofuran (THF). Add the desired isocyanate (R-NCO) (1.05 eq.) dropwise at 0 °C.

  • Reaction and Isolation: Allow the reaction to warm to room temperature and stir for 4-16 hours. The product often precipitates from the reaction mixture and can be collected by filtration.

  • Purification: Wash the collected solid with cold solvent and dry under vacuum to yield the target thiadiazole urea.

Table 3: Conceptual Thiadiazole Urea Herbicides Derived from this compound

Compound IDIsocyanate ReagentR GroupPotential Herbicidal Activity
H-1 Methyl isocyanate-CH₃Pre-emergent (conceptual)
H-2 Phenyl isocyanate-C₆H₅Broadleaf weed control (conceptual)
H-3 4-Chlorophenyl isocyanate-C₆H₄-4-ClEnhanced activity (conceptual)

Note: The potential herbicidal activities are conceptual and based on the known activity of similar thiadiazole ureas.

G cluster_herbicide_pathway Conceptual Pathway to Thiadiazole Urea Herbicides start This compound intermediate 2-Amino-5-methyl-1,3,4-thiadiazole start->intermediate Ammonolysis product N-(5-methyl-1,3,4-thiadiazol-2-yl)-N'-R-urea intermediate->product Addition Reaction isocyanate Isocyanate (R-NCO) isocyanate->product

Caption: Logical relationship for the synthesis of thiadiazole urea herbicides.

This compound is a valuable and reactive intermediate for the synthesis of a wide array of potential agrochemicals. Its utility is demonstrated in the straightforward synthesis of novel insecticidal, fungicidal, and herbicidal candidates through nucleophilic displacement of the chloro group. The protocols and conceptual pathways provided herein offer a foundation for researchers to explore the rich chemical space of 1,3,4-thiadiazole derivatives and to develop next-generation crop protection agents. Further research, including extensive biological screening and structure-activity relationship studies, is essential to realize the full potential of this versatile building block.

Application Notes and Protocols: Synthesis of Novel Fungicides from 2-Chloro-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel fungicide candidates derived from 2-chloro-5-methyl-1,3,4-thiadiazole. The methodologies are based on established synthetic routes for analogous 1,3,4-thiadiazole derivatives with demonstrated antifungal activity. Additionally, this document outlines the putative mechanism of action for these compounds and presents representative fungicidal activity data.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal and agricultural chemistry, exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1] Derivatives of 1,3,4-thiadiazole have garnered significant interest as potential fungicides due to their structural similarity to commercial azole antifungals.[2] The primary mode of action for many of these compounds is believed to be the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[3][4]

The starting material, this compound, serves as a versatile building block for the synthesis of a diverse library of potential fungicides. The reactive chloro group at the 2-position allows for nucleophilic substitution reactions, enabling the introduction of various functional groups and pharmacophores to modulate the antifungal activity and spectrum of the resulting compounds.

Putative Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of many 1,3,4-thiadiazole derivatives is attributed to their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is a key catalyst in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells.[3][5]

Inhibition of lanosterol 14α-demethylase disrupts the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane.[3] This alteration in membrane composition increases its permeability and fluidity, impairing the function of membrane-bound enzymes and ultimately leading to the inhibition of fungal growth and cell death.[4][6]

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway AcetylCoA->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Thiadiazole 2-Substituted-5-methyl- 1,3,4-thiadiazole (Putative Fungicide) Inhibition Inhibition Thiadiazole->Inhibition Inhibition->Lanosterol X Synthesis_Workflow Start 2-Chloro-5-methyl- 1,3,4-thiadiazole Reaction Nucleophilic Substitution (Base, Solvent, Heat) Start->Reaction Amine Substituted Amine (R1R2NH) Amine->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-(Substituted-amino)-5-methyl- 1,3,4-thiadiazole Purification->Product Characterization Characterization (NMR, MS) Product->Characterization

References

Application Notes and Protocols: 2-Chloro-5-methyl-1,3,4-thiadiazole as a Potential Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mild steel, while a cornerstone in numerous industrial applications, is highly susceptible to corrosion, particularly in acidic environments encountered during industrial cleaning, pickling, and oil and gas exploration. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. Heterocyclic compounds containing nitrogen and sulfur atoms, such as 1,3,4-thiadiazole derivatives, have demonstrated exceptional efficacy as corrosion inhibitors for mild steel.[1][2][3][4][5][6][7] These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.

The inhibitive action of thiadiazole derivatives is attributed to the presence of heteroatoms (N and S) with lone pairs of electrons and the π-electrons in the heterocyclic ring, which act as centers for adsorption onto the mild steel surface.[8] This adsorption can be either physical (electrostatic interaction) or chemical (charge sharing or transfer), and it effectively blocks the active sites for corrosion.

This document outlines the potential application of 2-Chloro-5-methyl-1,3,4-thiadiazole as a corrosion inhibitor and provides detailed protocols for its evaluation using standard electrochemical and surface analysis techniques.

Quantitative Data on Analogous 1,3,4-Thiadiazole Derivatives

The following tables summarize the performance of various 1,3,4-thiadiazole derivatives as corrosion inhibitors for mild steel in acidic media, providing a benchmark for the potential efficacy of this compound.

Table 1: Inhibition Efficiency of Various 1,3,4-Thiadiazole Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (mM)Temperature (K)Inhibition Efficiency (%)Reference
2-(1,3,4-thiadiazole-2-yl)pyrrolidine0.530394.6
2,5-bis(4-pyridyl)-1,3,4-thiadiazole>0.2Ambient92[3]
(4-Dimethylamino-benzylidene)-[1][3][4]thiadiazol-2-yl-amineHighest Conc.Ambient91[4]
2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole0.5303~98

Table 2: Electrochemical Parameters for Mild Steel in 0.5 M H₂SO₄ in the Presence of Thiadiazole Derivatives

InhibitorConcentration (M)Ecorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (%)Reference
Blank0-4801150-[1]
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole0.002-49511290.3[1]
2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole0.002-50128575.2[1]

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound on mild steel.

Material and Solution Preparation
  • Mild Steel Specimen Preparation:

    • Obtain mild steel coupons with a composition similar to (in wt%): 0.21 C, 0.38 Si, 0.05 Mn, 0.09 P, 0.05 S, and the remainder Fe.[9]

    • Cut the coupons into appropriate dimensions (e.g., for weight loss: 2.5 cm x 2.0 cm x 0.05 cm; for electrochemical studies: 1 cm x 1 cm embedded in epoxy resin with an exposed surface area of 1 cm²).

    • Mechanically polish the specimens with a series of emery papers of increasing grit (e.g., 400, 600, 800, 1000, 1200 grit).

    • Degrease the polished specimens with acetone, rinse with distilled water, and dry in a warm air stream.

    • Store the prepared specimens in a desiccator prior to use.

  • Corrosive Solution Preparation:

    • Prepare a 1 M HCl or 0.5 M H₂SO₄ solution by diluting analytical grade concentrated acid with distilled water.

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in the corrosive solution.

    • Prepare a range of inhibitor concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mM) by serial dilution of the stock solution.

Weight Loss Measurements
  • Weigh the prepared mild steel specimens to an accuracy of 0.1 mg using an analytical balance.

  • Immerse the specimens in beakers containing the corrosive solution with and without various concentrations of the inhibitor.

  • Place the beakers in a thermostatically controlled water bath to maintain a constant temperature (e.g., 298 K, 308 K, 318 K).

  • After a specified immersion period (e.g., 6, 12, 24 hours), retrieve the specimens.

  • Rinse the specimens with distilled water, scrub with a soft brush to remove corrosion products, rinse again, dry, and reweigh.

  • Calculate the corrosion rate (CR) in mm/year and the inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (8.76 x 10⁴ x ΔW) / (A x T x ρ)

      • ΔW = Weight loss in grams

      • A = Surface area of the specimen in cm²

      • T = Immersion time in hours

      • ρ = Density of mild steel in g/cm³ (typically 7.86 g/cm³)

    • IE% = [(CR₀ - CRᵢ) / CR₀] x 100

      • CR₀ = Corrosion rate in the absence of the inhibitor

      • CRᵢ = Corrosion rate in the presence of the inhibitor

Electrochemical Measurements

Electrochemical experiments are typically performed in a three-electrode glass cell using a potentiostat/galvanostat. The mild steel specimen serves as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

  • Open Circuit Potential (OCP):

    • Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady state is reached.

  • Potentiodynamic Polarization:

    • After the OCP has stabilized, perform potentiodynamic polarization scans.

    • Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).

    • Plot the logarithm of the current density (log I) versus the electrode potential (E).

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes of the cathodic and anodic branches of the polarization curve to their intersection.

    • Calculate the inhibition efficiency (IE%) using the following equation:

      • IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] x 100

        • Icorr₀ = Corrosion current density in the absence of the inhibitor

        • Icorrᵢ = Corrosion current density in the presence of the inhibitor

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements at the stable OCP.

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

    • Present the data as Nyquist and Bode plots.

    • Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit model. A simple Randles circuit is often a good starting point for corrosion systems.

    • The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.

    • Calculate the inhibition efficiency (IE%) using the following equation:

      • IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100

        • Rct₀ = Charge transfer resistance in the absence of the inhibitor

        • Rctᵢ = Charge transfer resistance in the presence of the inhibitor

Surface Analysis
  • Scanning Electron Microscopy (SEM):

    • Immerse mild steel specimens in the corrosive solution with and without the inhibitor for a set period.

    • After immersion, retrieve the specimens, rinse gently with distilled water, and dry.

    • Examine the surface morphology of the specimens using an SEM to visualize the protective film formed by the inhibitor and the extent of corrosion damage.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis cluster_conclusion Conclusion MS_Prep Mild Steel Specimen Preparation (Polishing, Cleaning) WL Weight Loss Measurement MS_Prep->WL EC Electrochemical Measurements (OCP, PDP, EIS) MS_Prep->EC Sol_Prep Solution Preparation (Acidic Medium +/- Inhibitor) Sol_Prep->WL Sol_Prep->EC Data_Analysis Data Analysis (CR, IE%, Ecorr, Icorr, Rct) WL->Data_Analysis Surf_Analysis Surface Characterization (SEM) WL->Surf_Analysis EC->Data_Analysis EC->Surf_Analysis Conclusion Evaluation of Inhibition Performance and Mechanism Data_Analysis->Conclusion Surf_Analysis->Conclusion

Caption: Experimental workflow for evaluating a corrosion inhibitor.

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Mild Steel Surface (Fe) cluster_adsorption Adsorption and Protection Inhibitor Thiadiazole Inhibitor Molecule Fe_surface Fe Inhibitor->Fe_surface Adsorption via N, S atoms & π-electrons H_plus H+ H_plus->Fe_surface Attack Cl_minus Cl- Cl_minus->Fe_surface Attack Adsorbed_Inhibitor Adsorbed Inhibitor Film (Protective Barrier) Adsorbed_Inhibitor->H_plus Blocks Attack Adsorbed_Inhibitor->Cl_minus Blocks Attack

Caption: Proposed corrosion inhibition mechanism of a thiadiazole derivative.

References

Application Notes and Protocols: Derivatization of 2-Chloro-5-methyl-1,3,4-thiadiazole for Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the derivatization of 2-chloro-5-methyl-1,3,4-thiadiazole and the subsequent evaluation of its derivatives for antimicrobial activity. The 1,3,4-thiadiazole scaffold is a crucial pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document outlines the synthetic strategies, experimental procedures, and methods for assessing the antimicrobial efficacy of novel compounds based on this versatile heterocyclic core.

Overview of Synthetic Strategy

The primary synthetic route for the derivatization of this compound involves the nucleophilic substitution of the chloro group at the 2-position. This position is activated towards nucleophilic attack, allowing for the introduction of a variety of functional groups and moieties. A common strategy involves the initial conversion of 5-methyl-1,3,4-thiadiazol-2-amine to a chloro derivative, which then serves as a versatile intermediate for further synthesis.

A key intermediate, 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, can be synthesized from 5-methyl-1,3,4-thiadiazol-2-amine and chloroacetyl chloride.[5][6] This intermediate is then reacted with various nucleophiles, such as piperazine derivatives, to yield a library of compounds for antimicrobial screening.[5][6] The general synthetic workflow is depicted in the diagram below.

G cluster_0 Synthesis of Key Intermediate cluster_1 Derivatization cluster_2 Antimicrobial Screening Start 5-methyl-1,3,4-thiadiazol-2-amine Step1 React with Chloroacetyl Chloride Start->Step1 Intermediate 2-Chloro-N-(5-methyl-1,3,4- thiadiazol-2-yl)acetamide Step1->Intermediate Reaction Nucleophilic Substitution Intermediate->Reaction Nucleophiles Various Nucleophiles (e.g., Piperazine derivatives) Nucleophiles->Reaction Derivatives Library of 1,3,4-Thiadiazole Derivatives Reaction->Derivatives Screening In vitro Antimicrobial Assays (MIC, Zone of Inhibition) Derivatives->Screening Data Antimicrobial Activity Data Screening->Data

Caption: Synthetic workflow for the derivatization of this compound.

Experimental Protocols

Synthesis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (Intermediate 1a)

This protocol is adapted from the synthesis of similar chloroacetamide intermediates.[5][6]

Materials:

  • 5-methyl-1,3,4-thiadiazol-2-amine

  • Chloroacetyl chloride

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 5-methyl-1,3,4-thiadiazol-2-amine (0.017 mol) and triethylamine (0.020 mol) in 50 mL of anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Add chloroacetyl chloride (0.019 mol) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting residue with deionized water to remove triethylamine hydrochloride.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Recrystallize the crude product from ethanol to afford pure 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.

  • Dry the product in a vacuum oven and determine the yield and melting point.

General Protocol for the Synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-substituted-piperazin-1-yl)acetamide Derivatives (2a-h)

This generalized protocol is based on the reaction of chloroacetamide intermediates with piperazine derivatives.[5]

Materials:

  • 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (Intermediate 1a)

  • Appropriate substituted piperazine derivative (e.g., N-methylpiperazine, N-phenylpiperazine)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, combine 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (2.6 mmol), the appropriate piperazine derivative (2.6 mmol), and potassium carbonate (2.6 mmol) in 100 mL of acetone.

  • Stir the mixture at room temperature for 5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture to remove potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Recrystallize the resulting solid residue from ethanol to obtain the pure final product.

  • Characterize the synthesized compounds using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antimicrobial Activity Screening

The synthesized derivatives are screened for their in vitro antimicrobial activity against a panel of pathogenic bacterial and fungal strains.

Agar Well Diffusion Method

This method is commonly used for preliminary screening of antimicrobial activity.[7]

Materials:

  • Nutrient agar or Mueller-Hinton agar

  • Sterile Petri dishes

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Sterile cork borer

  • Micropipettes

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Standard antibiotic (e.g., Ciprofloxacin, Ampicillin) and antifungal (e.g., Griseofulvin) drugs

  • Incubator

Procedure:

  • Prepare and sterilize the nutrient agar medium and pour it into sterile Petri dishes.

  • Allow the agar to solidify.

  • Prepare a microbial inoculum of the test strains and swab it uniformly over the surface of the agar plates.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Prepare solutions of the synthesized compounds and standard drugs in DMSO at a specific concentration (e.g., 100 µg/mL).

  • Pipette a fixed volume (e.g., 100 µL) of each test solution into the respective wells.

  • Use DMSO as a negative control.

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Microbial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard)

  • Synthesized compounds and standard drugs

  • Micropipettes

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Perform serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth in a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth).

Data Presentation

The antimicrobial activity data should be summarized in clear and structured tables for easy comparison.

Table 1: Zone of Inhibition of 1,3,4-Thiadiazole Derivatives

CompoundConcentration (µg/mL)S. aureusB. subtilisE. coliP. aeruginosaC. albicans
2a 100Zone (mm)Zone (mm)Zone (mm)Zone (mm)Zone (mm)
2b 100Zone (mm)Zone (mm)Zone (mm)Zone (mm)Zone (mm)
... 100...............
Standard 100Zone (mm)Zone (mm)Zone (mm)Zone (mm)Zone (mm)

Table 2: Minimum Inhibitory Concentration (MIC) of 1,3,4-Thiadiazole Derivatives

CompoundMIC (µg/mL)
S. aureus B. subtilis E. coli P. aeruginosa C. albicans
2a ValueValueValueValueValue
2b ValueValueValueValueValue
... ...............
Standard ValueValueValueValueValue

Structure-Activity Relationship (SAR)

The analysis of the antimicrobial data in conjunction with the chemical structures of the synthesized derivatives can provide insights into the structure-activity relationship (SAR).[2][4][8] This involves identifying the structural features that contribute to or diminish the antimicrobial potency.

SAR Thiadiazole_Core 1,3,4-Thiadiazole Core Antimicrobial_Activity Antimicrobial Activity Thiadiazole_Core->Antimicrobial_Activity Substituent_R1 Substituent at C5 (e.g., -CH3) Substituent_R1->Antimicrobial_Activity Influences Lipophilicity Substituent_R2 Substituent at C2 (e.g., -NH-CO-CH2-Piperazine-R') Substituent_R2->Antimicrobial_Activity Critical for Potency & Spectrum

Caption: Key structural elements influencing antimicrobial activity.

By systematically modifying the substituents at the C2 and C5 positions of the 1,3,4-thiadiazole ring and evaluating their antimicrobial effects, researchers can develop more potent and selective antimicrobial agents. For instance, the nature of the substituent on the piperazine ring can significantly impact the biological activity.

Conclusion

The derivatization of this compound represents a promising avenue for the discovery of novel antimicrobial agents. The synthetic protocols outlined in these application notes provide a robust framework for generating a diverse library of thiadiazole derivatives. Subsequent antimicrobial screening and SAR studies are crucial for identifying lead compounds with potent and broad-spectrum activity for further development in the fight against infectious diseases.

References

Application Notes and Protocols for N-alkylation of 2-amino-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 2-amino-5-methyl-1,3,4-thiadiazole. This reaction is a crucial step in the synthesis of a wide array of derivatives with significant potential in medicinal chemistry and drug development. The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure, and modification of the exocyclic amino group allows for the exploration of structure-activity relationships (SAR) and the generation of novel therapeutic agents.

Introduction

The N-alkylation of heteroaromatic amines is a fundamental transformation in organic synthesis. For 2-amino-5-methyl-1,3,4-thiadiazole, this reaction introduces alkyl groups onto the exocyclic amino nitrogen, leading to the formation of secondary or tertiary amines. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as its pharmacological activity. The choice of alkylating agent, base, solvent, and reaction temperature are critical parameters that influence the reaction's outcome and yield.

Recent advancements in catalysis have introduced milder and more efficient methods for N-alkylation, such as using alcohols as alkylating agents in the presence of transition metal catalysts like ruthenium or iridium complexes.[1][2][3] These methods often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, offering a greener alternative to traditional methods that use alkyl halides.[1][4]

Data Presentation

The following tables summarize various conditions and reagents that can be employed for the N-alkylation of amino-thiadiazole derivatives and other related heteroaromatic amines, providing a comparative overview of different synthetic strategies.

Table 1: Summary of Reaction Components for N-Alkylation

ComponentExamplesKey Considerations
Alkylating Agents Alkyl halides (e.g., methyl iodide, benzyl bromide), Alcohols (e.g., benzyl alcohol, butanol)Alkyl halides are generally more reactive but can be hazardous. Alcohols offer a greener alternative, often requiring a catalyst.[1][2]
Bases Inorganic: K₂CO₃, Cs₂CO₃; Organic: Triethylamine (TEA), Diisopropylethylamine (DIPEA); Stronger bases: NaH, K-t-BuOKThe base neutralizes the acid formed during the reaction.[1] Stronger bases may be needed for less reactive amines.[1]
Solvents Polar aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO); Alcohols: Butanol; Others: TolueneThe solvent choice can significantly affect the reaction rate. Polar aprotic solvents are common for Sₙ2 reactions.[1]
Catalysts (for alcohol alkylating agents) Ruthenium complexes, Iridium complexes, Cobalt complexesNecessary for reactions involving less reactive alkylating agents like alcohols.[2][3][4]

Table 2: Comparison of General N-Alkylation Conditions

Alkylating AgentCatalystBaseSolventTemperature (°C)Typical Reaction Time (h)
Alkyl HalideNoneK₂CO₃ / TEADMF / MeCNRoom Temp. - 802 - 24
AlcoholRu or Ir complexK-t-BuOKToluene100 - 12012 - 24[2][5]
AlcoholCo complexK-t-BuOKToluene12016[5]

Experimental Protocols

This section provides a detailed, representative protocol for the N-alkylation of 2-amino-5-methyl-1,3,4-thiadiazole using an alkyl halide.

Protocol 1: N-Alkylation using an Alkyl Halide

Materials:

  • 2-amino-5-methyl-1,3,4-thiadiazole

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • To a dry round-bottom flask, add 2-amino-5-methyl-1,3,4-thiadiazole (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Dissolve the solids in a minimal amount of dry dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for the N-alkylation of 2-amino-5-methyl-1,3,4-thiadiazole.

experimental_workflow start Start reactants 1. Add 2-amino-5-methyl-1,3,4-thiadiazole, base (e.g., K2CO3), and solvent (e.g., DMF) to a reaction flask. start->reactants stir_rt 2. Stir at Room Temperature reactants->stir_rt add_alkylating_agent 3. Add Alkylating Agent (e.g., Alkyl Halide or Alcohol + Catalyst) stir_rt->add_alkylating_agent heat 4. Heat Reaction Mixture (e.g., 60-120 °C) add_alkylating_agent->heat monitor 5. Monitor Reaction Progress (TLC) heat->monitor monitor->heat Incomplete workup 6. Reaction Work-up: - Quench with water - Extract with organic solvent monitor->workup Reaction Complete purification 7. Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product Final N-alkylated Product purification->product

Caption: General experimental workflow for the N-alkylation of 2-amino-5-methyl-1,3,4-thiadiazole.

reaction_scheme reactant1 2-amino-5-methyl-1,3,4-thiadiazole conditions + Base Solvent, Heat reactant2 Alkylating Agent (R-X) product N-alkyl-2-amino-5-methyl-1,3,4-thiadiazole byproduct H-X conditions->product conditions->byproduct

Caption: Logical relationship of reactants and products in the N-alkylation reaction.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 2-Chloro-5-methyl-1,3,4-thiadiazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the formation of 2-amino-5-methyl-1,3,4-thiadiazole from thiosemicarbazide and a suitable acetylating agent, followed by a Sandmeyer-type reaction to replace the amino group with a chloro group. This protocol emphasizes scalability, safety, and efficiency, providing quantitative data and detailed methodologies.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The chloro substituent at the 2-position serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. The 1,3,4-thiadiazole core is a prevalent scaffold in a variety of biologically active molecules. Consequently, a robust and scalable synthesis of this intermediate is of significant interest to the pharmaceutical industry. The following protocols are designed to be adaptable for large-scale production, with a strong emphasis on process safety and control.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-stage process. The first stage involves the cyclization of thiosemicarbazide with an acetylating agent to form the key intermediate, 2-amino-5-methyl-1,3,4-thiadiazole. The second stage is the conversion of this amino-thiadiazole to the target chloro-thiadiazole via a diazotization-chlorination reaction.

G cluster_0 Stage 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole cluster_1 Stage 2: Synthesis of this compound A Thiosemicarbazide C Cyclization Reaction A->C B Acetylating Agent (e.g., Acetic Anhydride) B->C D 2-Amino-5-methyl-1,3,4-thiadiazole C->D E 2-Amino-5-methyl-1,3,4-thiadiazole D->E F Diazotization (NaNO2, HCl) E->F G Diazonium Salt Intermediate F->G H Sandmeyer Reaction (CuCl) G->H I This compound H->I

Caption: Overall two-stage synthesis workflow.

Stage 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

Several methods are reported for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles. For large-scale production, a method utilizing acetic anhydride and thiosemicarbazide in the presence of a dehydrating agent like polyphosphoric acid (PPA) is often preferred due to its efficiency and relatively low cost.

Experimental Protocol
  • Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser, charge polyphosphoric acid (PPA) (5 parts by weight relative to thiosemicarbazide).

  • Reactant Addition: While stirring, cautiously add thiosemicarbazide (1 molar equivalent) to the PPA. The addition should be portion-wise to control any initial exotherm.

  • Acetylation: Slowly add acetic anhydride (1.1 molar equivalents) to the mixture. An exothermic reaction will occur. Maintain the temperature of the reaction mixture between 60-70 °C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 90-100 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a suitable base (e.g., 50% sodium hydroxide solution or concentrated ammonium hydroxide) to a pH of 7-8. This should be done in a well-ventilated area and with efficient cooling, as the neutralization is highly exothermic.

  • Isolation: The product, 2-amino-5-methyl-1,3,4-thiadiazole, will precipitate out of the solution. Collect the solid by filtration and wash it thoroughly with cold water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Data Presentation
ParameterValue
Starting Materials Thiosemicarbazide, Acetic Anhydride, Polyphosphoric Acid
Molar Ratio Thiosemicarbazide : Acetic Anhydride (1 : 1.1)
Reaction Temperature 90-100 °C
Reaction Time 2-3 hours
Typical Yield 85-95%
Purity (by HPLC) >98%

Stage 2: Synthesis of this compound via Sandmeyer Reaction

The conversion of the amino group to a chloro group is achieved through a Sandmeyer reaction, which involves the formation of a diazonium salt followed by its decomposition in the presence of a copper(I) catalyst.[1]

Safety Precaution: Diazonium salts are potentially explosive, especially in the solid state. These reactions must be carried out with strict temperature control and appropriate safety measures, including a blast shield.[2][3] The temperature of the diazotization reaction should be maintained between 0-5 °C to prevent the uncontrolled decomposition of the diazonium salt.[4]

Experimental Protocol
  • Diazotization Setup: In a jacketed reactor capable of maintaining low temperatures, prepare a solution of concentrated hydrochloric acid (4-5 molar equivalents) in water. Cool the solution to 0-5 °C using a circulating chiller.

  • Amine Addition: Add 2-amino-5-methyl-1,3,4-thiadiazole (1 molar equivalent) to the cold acid solution with stirring. Ensure the amine is fully dissolved or forms a fine slurry.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 molar equivalents) in a minimal amount of cold water. Add this solution dropwise to the amine-acid mixture, keeping the temperature strictly between 0-5 °C. The addition should be slow to control the exotherm and prevent the evolution of nitrogen oxides.

  • Diazonium Salt Formation: After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C. The formation of the diazonium salt can be monitored by testing for the absence of starting amine (TLC/HPLC) and the presence of nitrous acid (starch-iodide paper).

  • Catalyst Preparation: In a separate reactor, prepare a solution of copper(I) chloride (CuCl) (0.2-0.3 molar equivalents) in concentrated hydrochloric acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve. The rate of addition should be controlled to manage the gas evolution and any exotherm. The reaction is typically carried out at a temperature between 20-50 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating (40-50 °C) until the evolution of nitrogen ceases.

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic extracts with water and then with a dilute sodium bicarbonate solution to remove any residual acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Data Presentation
ParameterValue
Starting Material 2-Amino-5-methyl-1,3,4-thiadiazole
Reagents Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride
Diazotization Temperature 0-5 °C
Sandmeyer Reaction Temp. 20-50 °C
Typical Yield 60-75%
Purity (by GC/HPLC) >99% after purification

Logical Relationship Diagram for Safety Considerations in Diazotization

G cluster_0 Key Safety Controls for Diazotization A Strict Temperature Control (0-5 °C) B Slow, Controlled Addition of Sodium Nitrite A->B Prevents Runaway Reaction C Adequate Cooling Capacity A->C Maintains Stability E Avoid Isolation of Solid Diazonium Salt A->E Reduces Explosion Risk D Monitoring for Nitrous Acid (Starch-Iodide Paper) B->D Ensures Complete Reaction F Proper Venting of Nitrogen Gas F->E Prevents Pressure Buildup

Caption: Critical safety parameters for the diazotization step.

Conclusion

The provided protocols outline a reliable and scalable pathway for the synthesis of this compound. Adherence to the detailed experimental procedures and, most importantly, the safety guidelines for the handling of diazonium salts, is critical for the successful and safe execution of this synthesis on a large scale. These application notes should serve as a valuable resource for researchers and process chemists in the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-methyl-1,3,4-thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of 2-Chloro-5-methyl-1,3,4-thiadiazole. The synthesis is a two-step process involving the initial formation of 2-amino-5-methyl-1,3,4-thiadiazole, followed by a Sandmeyer reaction to introduce the chloro group.

Experimental Protocols

Step 1: Synthesis of 2-amino-5-methyl-1,3,4-thiadiazole

The synthesis of the precursor, 2-amino-5-methyl-1,3,4-thiadiazole, is typically achieved through the cyclization of thiosemicarbazide with an acetylating agent. Several methods have been reported, with variations in reagents and reaction conditions.

Method A: Using Acetic Acid and a Dehydrating Agent

This method involves the reaction of thiosemicarbazide with acetic acid in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • Reaction: Thiosemicarbazide + Acetic Acid → 2-amino-5-methyl-1,3,4-thiadiazole + 2 H₂O

  • Procedure:

    • Combine thiosemicarbazide and a stoichiometric amount of acetic acid.

    • Add at least 2 parts of polyphosphoric acid per part of thiosemicarbazide.

    • Heat the mixture with stirring to approximately 100-120°C for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into water.

    • Neutralize the solution with a base (e.g., ammonium hydroxide or sodium carbonate solution) to a pH of 8-8.2 to precipitate the product.

    • Filter the precipitate, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent like an ethanol/water or DMF/water mixture.

Method B: Solid-Phase Reaction with Phosphorus Pentachloride

This method offers a solvent-free approach with milder conditions.

  • Reaction: Thiosemicarbazide + Acetic Acid + PCl₅ → 2-amino-5-methyl-1,3,4-thiadiazole + POCl₃ + 2 HCl

  • Procedure:

    • In a dry reaction vessel, add thiosemicarbazide, acetic acid, and phosphorus pentachloride in a molar ratio of approximately 1:1.1:1.1.

    • Grind the solids together evenly at room temperature until the reaction is complete (monitor by TLC).

    • Add a 5% sodium carbonate solution to the crude product until the pH reaches 8-8.2.

    • Filter the resulting solid, dry it, and recrystallize from a DMF/water mixture.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

This step involves the diazotization of the amino group of 2-amino-5-methyl-1,3,4-thiadiazole, followed by a copper(I) chloride-catalyzed replacement of the diazonium group with a chlorine atom.

  • Reaction: 2-amino-5-methyl-1,3,4-thiadiazole → [Diazonium Salt] → this compound

  • Procedure:

    • Diazotization:

      • Suspend 2-amino-5-methyl-1,3,4-thiadiazole in cold (0-5°C) concentrated hydrochloric acid.

      • Slowly add a concentrated aqueous solution of sodium nitrite while maintaining the temperature between 0-5°C.

      • Stir the mixture at this temperature for a period of time (e.g., 30-60 minutes) to ensure complete formation of the diazonium salt.

    • Sandmeyer Reaction:

      • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

      • Cool this solution to 0-5°C.

      • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

      • After the addition is complete, the reaction mixture may be slowly warmed to room temperature or gently heated (e.g., to 50-60°C) to promote the evolution of nitrogen gas and the formation of the product[1]. The optimal temperature may require optimization[1].

    • Work-up and Purification:

      • Once the nitrogen evolution ceases, the reaction mixture is typically extracted with an organic solvent (e.g., diethyl ether, dichloromethane).

      • The organic layers are combined, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

      • The solvent is removed under reduced pressure to yield the crude product.

      • Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reported Yields for 2-amino-5-methyl-1,3,4-thiadiazole Synthesis

MethodReagentsReaction ConditionsReported YieldReference
AThiosemicarbazide, Acetic Acid, Polyphosphoric Acid105-116°C, 50 minutes89.1%U.S. Patent 2,799,683
BThiosemicarbazide, Acetic Acid, Phosphorus PentachlorideRoom temperature, solid-phase grinding95.2%CN108947385A

Troubleshooting Guides and FAQs

Here are some common issues encountered during the synthesis of this compound and their potential solutions.

Issue 1: Low Yield in the Synthesis of 2-amino-5-methyl-1,3,4-thiadiazole

  • Q: My yield of the amino-thiadiazole precursor is consistently low. What are the likely causes?

    • A: Low yields can result from incomplete reaction or side product formation.

      • Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring with TLC. If using Method A, ensure sufficient heating time and an adequate amount of dehydrating agent. For Method B, ensure thorough grinding of the reactants.

      • Side Products: The formation of oxadiazole byproducts can occur. Using a thionating agent like Lawesson's reagent in alternative synthetic routes can favor thiadiazole formation.

      • Purification Loss: Significant product loss can occur during the work-up and recrystallization steps. Ensure the pH is carefully adjusted during precipitation and that the appropriate recrystallization solvent and technique are used.

Issue 2: Problems with the Diazotization Step

  • Q: How do I know if the diazotization of 2-amino-5-methyl-1,3,4-thiadiazole is complete and successful?

    • A: The formation of the diazonium salt is critical for the subsequent Sandmeyer reaction.

      • Temperature Control: It is crucial to maintain the temperature between 0-5°C. Higher temperatures can lead to the premature decomposition of the unstable diazonium salt, often observed as a dark, tarry mixture and evolution of nitrogen gas.

      • Complete Dissolution/Suspension: Ensure the starting amine is as finely suspended as possible in the cold acid to allow for efficient reaction with the sodium nitrite.

      • Testing for Excess Nitrous Acid: You can test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the presence of nitrous acid, suggesting that the amine has been consumed. However, a large excess of nitrous acid should be avoided.

  • Q: The reaction mixture turns dark and tarry during diazotization. What is happening?

    • A: This is a common sign of diazonium salt decomposition. The primary cause is a reaction temperature that is too high. Ensure your ice-salt bath is maintaining a temperature at or below 5°C. Another cause can be the instability of the diazonium salt of the heterocyclic amine itself, which can be more prone to decomposition than aniline-derived diazonium salts.

Issue 3: Low Yield or Failure of the Sandmeyer Reaction

  • Q: I have successfully prepared the diazonium salt, but the Sandmeyer reaction gives a low yield of the chloro-thiadiazole. What can I do to optimize this step?

    • A: The success of the Sandmeyer reaction depends on several factors:

      • Catalyst Activity: Use fresh, high-quality copper(I) chloride. The catalyst can be prepared fresh if needed.

      • Addition Rate and Temperature: The slow addition of the diazonium salt solution to the cold copper(I) chloride solution is important to control the reaction rate and minimize side reactions. After addition, a gradual increase in temperature is often necessary to drive the reaction to completion. The optimal temperature for the decomposition of the diazonium salt complex can vary, so a stepwise increase in temperature while monitoring nitrogen evolution can be a good strategy[1].

      • Side Reactions: The primary side product in a Sandmeyer chlorination is often the corresponding phenol, formed by the reaction of the diazonium salt with water[2]. Keeping the reaction temperature low during the initial mixing can help to minimize this. The formation of biaryl compounds through radical coupling can also occur.

Issue 4: Purification Challenges

  • Q: I have a crude product that is difficult to purify. What are the likely impurities and how can I remove them?

    • A: Common impurities can include unreacted starting material, the corresponding phenol byproduct, and polymeric tars.

      • Unreacted 2-amino-5-methyl-1,3,4-thiadiazole: This can be removed by column chromatography. Its different polarity compared to the chlorinated product should allow for good separation.

      • 5-methyl-1,3,4-thiadiazol-2-ol (Phenol byproduct): This impurity is more polar than the desired product and can often be removed by washing the organic extract with a dilute base solution (e.g., sodium bicarbonate or sodium hydroxide). However, care must be taken as the desired product may also be sensitive to strong bases. Column chromatography is also effective.

      • Tarry materials: These can sometimes be removed by treating a solution of the crude product with activated carbon before filtration and recrystallization. If they are very prevalent, column chromatography is the recommended purification method.

      • Recrystallization: Experiment with different solvents for recrystallization. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvents for similar compounds include ethanol, methanol, hexane, or mixtures thereof.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-amino-5-methyl-1,3,4-thiadiazole cluster_step2 Step 2: Sandmeyer Reaction A1 Thiosemicarbazide B Cyclization Reaction A1->B A2 Acetic Acid A2->B A3 Dehydrating Agent (e.g., PPA) A3->B C 2-amino-5-methyl-1,3,4-thiadiazole B->C Work-up & Purification D Diazotization (NaNO₂, HCl, 0-5°C) C->D E Diazonium Salt Intermediate D->E F Sandmeyer Reaction (CuCl, HCl) E->F G This compound F->G Work-up & Purification

Caption: Overall workflow for the synthesis of this compound.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions1 Precursor Synthesis Issues cluster_solutions2 Diazotization Issues cluster_solutions3 Sandmeyer Reaction Issues start Low Yield of This compound check_precursor Check Purity/Yield of 2-amino-5-methyl-1,3,4-thiadiazole start->check_precursor check_diazotization Review Diazotization Step start->check_diazotization check_sandmeyer Review Sandmeyer Step start->check_sandmeyer solution1a Optimize Cyclization: - Monitor with TLC - Adjust heating time/temp check_precursor->solution1a solution1b Improve Work-up: - Careful pH adjustment - Optimize recrystallization check_precursor->solution1b solution2a Strict Temperature Control (0-5°C) check_diazotization->solution2a solution2b Slow NaNO₂ Addition check_diazotization->solution2b solution2c Use Starch-Iodide Paper to Check for Excess Nitrous Acid check_diazotization->solution2c solution3a Use Fresh CuCl Catalyst check_sandmeyer->solution3a solution3b Slow Addition of Diazonium Salt to Cold CuCl Solution check_sandmeyer->solution3b solution3c Optimize Reaction Temperature Post-Addition check_sandmeyer->solution3c

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Chloro-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols for the purification of 2-Chloro-5-methyl-1,3,4-thiadiazole via recrystallization.

Compound Data Summary

PropertyData
Chemical Name This compound
CAS Number 53645-94-6[1][2]
Molecular Formula C₃H₃ClN₂S[2]
Melting Point Not specified in search results. Compounds with low melting points are prone to precipitating as oils.[3]
Qualitative Solubility Likely soluble in common polar organic solvents such as ethanol, acetone, and ethers, and likely insoluble in water, similar to other substituted thiadiazoles.[4][5]
Recommended Solvents for Screening Ethanol, Acetone, Ethyl Acetate, n-Hexane, Toluene, or mixed solvent systems like n-Hexane/Acetone or n-Hexane/Ethyl Acetate.[6]

Frequently Asked Questions (FAQs)

Q1: I'm not sure which solvent to use for recrystallization. Where do I start?

A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Since specific solubility data is sparse, you should perform a solvent screen with small amounts of your crude product. Good starting points for screening include ethanol, acetone, or a mixed solvent system like hexane/ethyl acetate.[6] For similar substituted thiadiazoles, ethanol has been used successfully.[7] A general rule is that solvents with functional groups similar to the solute are often effective.[6]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a low melting point or a highly concentrated solution.[3] To resolve this, re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow the solution to cool much more slowly.[3][8] You can achieve slow cooling by leaving the flask on a hot plate that is turned off or by insulating the flask. Scratching the inside of the flask with a glass rod as it cools can also help induce crystallization instead of oiling.[3]

Q3: The solution has cooled completely, but no crystals have formed. What went wrong?

A3: This is a common issue that can arise from two primary causes:

  • Too much solvent was used: If the solution is not saturated at low temperatures, crystals will not form, resulting in a poor or no yield.[9] The remedy is to gently boil off some of the solvent to increase the concentration and then attempt to cool the solution again.[8][10]

  • The solution is supersaturated: Sometimes, a solution can hold more dissolved solute than it theoretically should. Crystal formation can be induced by scratching the inner surface of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[3][8][9]

Q4: Crystals are forming too quickly in the filter funnel during hot filtration. How can I prevent this?

A4: This indicates that the solution is cooling too rapidly during the filtration step.[3] To prevent this, use a slight excess of hot solvent to ensure the compound remains dissolved.[3] Additionally, pre-heating the filter funnel (e.g., with steam or a heat lamp) and filtering the hot solution as quickly as possible will minimize premature crystallization.

Q5: My final yield is very low. What are the likely causes?

A5: A low yield can result from several factors:

  • Using a large excess of solvent, which leaves a significant amount of product dissolved in the mother liquor.[9][10]

  • Washing the collected crystals with solvent that was not ice-cold, which redissolves some of the product.[9]

  • Incomplete crystallization before filtration.

  • Physical loss of material during transfers between flasks.

Q6: What are the key safety precautions when handling this compound?

A6: Based on safety data for similar chloro-substituted heterocyclic compounds, you must handle this chemical with care. Always work in a well-ventilated fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12][13] Avoid contact with skin and eyes, and do not inhale dust or vapors.[11][12] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[14][15]

Experimental Protocol: Recrystallization

This protocol provides a general methodology. The choice of solvent and specific temperatures should be optimized for your specific sample.

  • Solvent Selection: In a small test tube, add ~20 mg of the crude this compound. Add a potential solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is unsuitable. If it is largely insoluble, heat the mixture gently. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate, stirring continuously, until it reaches the solvent's boiling point. Continue adding small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.[9]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean flask and a filter funnel. Use fluted filter paper to maximize the filtration speed. Pour the hot solution through the filter paper quickly to remove impurities.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and set it aside to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a minimum amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]

  • Drying: Allow the crystals to dry completely, either by continuing to draw air through them in the funnel or by transferring them to a watch glass for air drying or drying in a desiccator.

Visualized Guides

Experimental Workflow

experimental_workflow start_end start_end process process decision decision optional optional start Start: Crude Product dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve impurities Insoluble Impurities? dissolve->impurities hot_filter 2. Hot Filtration impurities->hot_filter Yes cool 3. Cool Slowly to Crystallize impurities->cool No hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Ice-Cold Solvent isolate->wash dry 6. Dry Crystals wash->dry end End: Pure Product dry->end

Caption: A step-by-step workflow for the recrystallization process.

Troubleshooting Guide

troubleshooting_guide problem problem cause cause solution solution start Experiment Issue no_crystals No Crystals Formed Upon Cooling start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Poor Final Yield start->low_yield cause_solvent Cause: Too Much Solvent no_crystals->cause_solvent cause_super Cause: Supersaturation no_crystals->cause_super solve_solvent Solution: Boil off excess solvent & re-cool. cause_solvent->solve_solvent solve_super Solution: Scratch flask or add a seed crystal. cause_super->solve_super cause_oil Cause: Cooling too fast or solution too concentrated. oiling_out->cause_oil solve_oil Solution: Re-heat, add a little more solvent, cool slowly. cause_oil->solve_oil cause_yield Cause: Excess solvent or improper washing. low_yield->cause_yield solve_yield Solution: Use minimum hot solvent & ice-cold wash. cause_yield->solve_yield

Caption: A troubleshooting flowchart for common recrystallization problems.

References

"common byproducts in the synthesis of 2-Chloro-5-methyl-1,3,4-thiadiazole"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-methyl-1,3,4-thiadiazole. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common synthetic route to this compound and what are the typical starting materials?

The most prevalent and well-established method for the synthesis of this compound is the Sandmeyer reaction.[1][2] This reaction starts with the diazotization of 2-amino-5-methyl-1,3,4-thiadiazole, followed by a copper(I) chloride-mediated substitution of the diazonium group with a chloride ion.

The primary starting material, 2-amino-5-methyl-1,3,4-thiadiazole, is typically synthesized through the cyclization of thiosemicarbazide derivatives.

Q2: I am observing a significant amount of an impurity that is more polar than my desired product. What could this be?

A common and often significant byproduct in this synthesis is 2,5-diamino-1,3,4-thiadiazole . This impurity can arise under certain reaction conditions during the synthesis of the parent 2-amino-5-mercapto-1,3,4-thiadiazole, a precursor to the starting material.[3] It is crucial to ensure the purity of the starting 2-amino-5-methyl-1,3,4-thiadiazole to minimize the carry-over of this impurity.

Troubleshooting:

  • Starting Material Purity: Before proceeding with the Sandmeyer reaction, verify the purity of your 2-amino-5-methyl-1,3,4-thiadiazole using techniques like NMR or HPLC. Recrystallization of the starting material may be necessary.

  • Reaction Conditions for Precursor Synthesis: If you are synthesizing the precursor, carefully control the reaction conditions during the cyclization of N,N'-bis(thiocarbamyl)hydrazine to favor the formation of the desired 2-amino-5-mercapto-1,3,4-thiadiazole over the diamino byproduct.

Q3: My reaction mixture has a dark, tarry consistency, and I am isolating high molecular weight species. What is the likely cause?

The formation of dark, polymeric, or high molecular weight byproducts is often attributed to the generation of biaryl thiadiazole species (dimers) . The Sandmeyer reaction proceeds through a radical mechanism, and the intermediate aryl radical can dimerize, leading to these unwanted products.[1]

Troubleshooting Strategies to Minimize Dimer Formation:

  • Slow Addition of Reagents: Add the sodium nitrite solution dropwise to the acidic solution of the amine at a low temperature (0-5 °C) to maintain a low concentration of the diazonium salt and the subsequent radical intermediate.

  • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to promote rapid reaction of the radical intermediate with the chloride source, minimizing the opportunity for dimerization.

  • Use of Radical Scavengers: In some radical reactions, the addition of a radical scavenger can be beneficial, although this should be approached with caution as it may interfere with the desired reaction pathway.

Q4: My overall yield is low, and I have identified 5-methyl-1,3,4-thiadiazole as a byproduct. How can I prevent this?

The formation of 5-methyl-1,3,4-thiadiazole is a result of a side reaction known as hydrodediazoniation , where the diazonium group is replaced by a hydrogen atom. This can be a significant issue in diazotization reactions of heteroaromatic amines.

Troubleshooting Hydrodediazoniation:

  • Control of Diazotization Conditions: The stability of the diazonium salt is crucial. Ensure that the diazotization is carried out at a consistently low temperature (0-5 °C).

  • Choice of Reducing Agent: Be mindful of any potential reducing agents in the reaction mixture that could promote the hydrodediazoniation pathway. While not intentionally added, certain impurities or reaction conditions can favor this side reaction.

  • Solvent Choice: The choice of solvent can influence the stability of the diazonium salt. Anhydrous conditions are generally preferred where possible.

Q5: I am detecting an impurity with a mass corresponding to the replacement of the chloro group with a hydroxyl group. What is this and how can it be avoided?

This impurity is likely 2-hydroxy-5-methyl-1,3,4-thiadiazole . It forms when the diazonium salt reacts with water in the reaction mixture. This is a common side reaction in Sandmeyer reactions, especially if the reaction is allowed to warm prematurely or if there is an excess of water present.

Troubleshooting Hydroxylation Byproduct Formation:

  • Temperature Control: Strictly maintain a low reaction temperature (0-5 °C) during the diazotization and the subsequent addition of the copper(I) chloride solution.

  • Minimize Water Content: While the reaction is typically run in aqueous acid, using concentrated acids and minimizing the addition of excess water can help to reduce the formation of the hydroxy byproduct.

  • Prompt Addition of Copper(I) Chloride: Once the diazotization is complete, proceed with the addition of the copper(I) chloride solution without unnecessary delay to compete with the hydrolysis reaction.

Summary of Potential Byproducts and Key Parameters

ByproductPotential CauseKey Experimental Parameters to Control
2,5-Diamino-5-methyl-1,3,4-thiadiazole Impurity in the starting material.Purity of 2-amino-5-methyl-1,3,4-thiadiazole.
Biaryl Thiadiazole Dimers Dimerization of the radical intermediate.Slow reagent addition, efficient stirring, low temperature.
5-Methyl-1,3,4-thiadiazole Hydrodediazoniation of the diazonium salt.Strict temperature control, avoidance of reducing agents.
2-Hydroxy-5-methyl-1,3,4-thiadiazole Reaction of the diazonium salt with water.Low temperature, minimize excess water.

Experimental Protocol: Sandmeyer Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-amino-5-methyl-1,3,4-thiadiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water

  • Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-methyl-1,3,4-thiadiazole in concentrated hydrochloric acid, cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

    • Prepare a solution of sodium nitrite in water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

    • After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid. Cool this mixture in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 10 °C during this addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Guide Start Start Synthesis Diazotization Diazotization of 2-amino-5-methyl-1,3,4-thiadiazole Start->Diazotization Sandmeyer Sandmeyer Reaction with CuCl Diazotization->Sandmeyer Workup Work-up & Purification Sandmeyer->Workup Product Desired Product Workup->Product Problem Problem Encountered Workup->Problem Unsatisfactory Result Impurity Identify Impurity (TLC, LC-MS, NMR) Problem->Impurity PolarImpurity More Polar Impurity: Likely 2,5-diamino derivative Impurity->PolarImpurity Polar HighMW High MW/Tarry Byproduct: Likely Dimer Impurity->HighMW Non-polar/High MW LowYieldTarget Low Yield & Presence of: 5-methyl-1,3,4-thiadiazole Impurity->LowYieldTarget Volatile HydroxyByproduct Impurity with M+16: Likely 2-hydroxy derivative Impurity->HydroxyByproduct M+16 CheckPurity Check Starting Material Purity PolarImpurity->CheckPurity SlowAddition Slow Reagent Addition & Efficient Stirring HighMW->SlowAddition ControlTemp Strict Temperature Control (0-5 °C) LowYieldTarget->ControlTemp HydroxyByproduct->ControlTemp MinimizeWater Minimize Excess Water HydroxyByproduct->MinimizeWater CheckPurity->Diazotization Recrystallize if needed SlowAddition->Sandmeyer Optimize ControlTemp->Diazotization Optimize MinimizeWater->Diazotization Optimize

Caption: Troubleshooting workflow for identifying and mitigating common byproducts.

References

Technical Support Center: Minimizing 1,3,4-Oxadiazole Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3,4-oxadiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of impurities during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles?

A1: The most prevalent impurities include:

  • Unreacted N,N'-diacylhydrazine: This is often the result of incomplete cyclodehydration.

  • 1,3,4-Thiadiazole analogues: These are common when using sulfur-containing reagents, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), in attempts to synthesize the oxadiazole from a diacylhydrazine or thiosemicarbazide precursor.[1]

  • Decomposition products: Harsh reaction conditions, such as high temperatures or strongly acidic/basic media, can lead to the degradation of starting materials, intermediates, or the final 1,3,4-oxadiazole product.[1]

  • Isomeric impurities: Rearrangement reactions can sometimes lead to the formation of more stable heterocyclic isomers.[1]

Q2: How can I minimize the presence of unreacted N,N'-diacylhydrazine in my final product?

A2: To minimize unreacted N,N'-diacylhydrazine, ensure the cyclodehydration step goes to completion. This can be achieved by:

  • Optimizing the dehydrating agent: Select a dehydrating agent with sufficient reactivity for your specific substrate. Common choices include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[2] Milder reagents like Burgess reagent or the use of coupling agents such as TBTU can also be effective and may reduce side reactions.[3]

  • Adjusting reaction time and temperature: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time. Increasing the temperature may drive the reaction to completion, but be cautious of potential decomposition.

  • Stoichiometry of reagents: Ensure the correct stoichiometry of the dehydrating agent is used. An excess may be required in some cases, but a large excess can lead to side reactions.

Q3: What are the best practices for selecting a dehydrating agent to avoid side reactions?

A3: The choice of dehydrating agent is critical.[1]

  • Substrate compatibility: Consider the functional groups present in your starting materials. Harsh dehydrating agents like POCl₃ can react with sensitive functionalities. For substrates with acid-labile or other sensitive groups, milder reagents such as Burgess reagent or carbodiimides (e.g., EDC) may be more suitable.

  • Reaction conditions: Some dehydrating agents require high temperatures, which can promote side reactions and decomposition.[1] Whenever possible, opt for reagents that are effective under milder conditions.

  • "Green" alternatives: Consider environmentally benign options that can also offer milder reaction conditions. Examples include microwave-assisted synthesis which can reduce reaction times and byproduct formation, and the use of solid-supported reagents.

Q4: How does the choice of solvent affect the impurity profile in 1,3,4-oxadiazole synthesis?

A4: The solvent can influence reaction rate, solubility of reactants and intermediates, and the reaction pathway, thereby affecting the impurity profile.

  • Polarity: The polarity of the solvent can affect the rate of the desired cyclization versus side reactions. For example, polar aprotic solvents like DMF or DMSO are often used.[4]

  • Azeotropic removal of water: In some dehydrative cyclizations, using a solvent that forms an azeotrope with water (e.g., toluene) can help drive the reaction to completion by removing the water byproduct.

  • Anhydrous conditions: For many cyclodehydration reactions, it is crucial to use anhydrous solvents to prevent hydrolysis of the dehydrating agent and to ensure the reaction proceeds efficiently.

Q5: What are the recommended analytical techniques for identifying and quantifying 1,3,4-oxadiazole impurities?

A5: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful techniques for separating the desired product from impurities and for quantifying their relative amounts. A reversed-phase C18 column is often a good starting point.[3]

  • Mass Spectrometry (MS), especially coupled with LC (LC-MS): This is invaluable for identifying the molecular weights of impurities, which provides crucial clues to their structures. Techniques like UPLC-QTOF-MS can provide high-resolution mass data for accurate mass determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the structural elucidation of the final product and any isolated impurities.

  • Infrared (IR) Spectroscopy: IR can confirm the presence of the 1,3,4-oxadiazole ring and the absence of starting material functional groups (e.g., N-H and C=O stretches of the diacylhydrazine).

Troubleshooting Guide

Problem: I am observing a significant amount of unreacted N,N'-diacylhydrazine in my final product.

Potential Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress by TLC or HPLC to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Insufficient dehydrating agentIncrease the molar equivalents of the dehydrating agent. A 1.5 to 2-fold excess is a common starting point.
Deactivated dehydrating agentEnsure the dehydrating agent is fresh and has been stored under appropriate anhydrous conditions.
Low reaction temperatureGradually increase the reaction temperature while monitoring for any signs of decomposition.

Problem: My 1,3,4-oxadiazole product is contaminated with a 1,3,4-thiadiazole impurity.

Potential Cause Troubleshooting Step
Use of sulfur-containing reagentsThis is the most likely cause. If you are using reagents like Lawesson's reagent or P₄S₁₀, this impurity is expected.[1]
Starting from thiosemicarbazidesSynthesis routes starting from thiosemicarbazides are prone to forming 1,3,4-thiadiazoles.[1]
Solution To avoid this impurity, select a synthetic route that does not involve sulfur-containing reagents. For example, the cyclodehydration of a N,N'-diacylhydrazine using a non-sulfur-containing dehydrating agent like POCl₃ or P₂O₅.

Problem: I am seeing byproducts resulting from the decomposition of my starting materials or product.

Potential Cause Troubleshooting Step
Harsh reaction conditionsHigh temperatures and strongly acidic or basic media can cause decomposition.[1]
Solution * Lower the reaction temperature. * Use a milder dehydrating agent (e.g., Burgess reagent, EDC). * If using a strong acid or base, consider using a weaker one or reducing the amount used. * Reduce the reaction time to the minimum required for completion.

Problem: The purification of my 1,3,4-oxadiazole by column chromatography is difficult due to a persistent impurity.

Potential Cause Troubleshooting Step
Structurally similar impurityThe impurity may have a similar polarity to your desired product.
Solution * Optimize chromatography conditions: Experiment with different solvent systems for your column chromatography. A shallow gradient of eluents might improve separation. * Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures. * Preparative HPLC: If the impurity is still difficult to remove, preparative HPLC can offer much higher resolution for purification.[5]

Problem: I am observing an unexpected peak in my NMR/LC-MS that I suspect is an isomer of my target 1,3,4-oxadiazole.

Potential Cause Troubleshooting Step
Rearrangement reactionCertain reaction conditions can promote rearrangement to a more stable heterocyclic isomer.[1]
Solution * Detailed structural analysis: Use 2D NMR techniques (e.g., HMBC, HSQC) to confirm the connectivity of your product and the impurity. * LC-MS/MS: Fragmentation patterns in tandem mass spectrometry can help differentiate between isomers. * Modify reaction conditions: Altering the temperature, solvent, or catalyst may disfavor the rearrangement pathway.

Data Presentation

Table 1: Comparison of Dehydrating Agents in 1,3,4-Oxadiazole Synthesis

Dehydrating AgentTypical Reaction ConditionsAdvantagesDisadvantagesYield Range (%)
POCl₃ Reflux, neat or in a high-boiling solventReadily available, effective for a wide range of substratesHarsh conditions, can lead to decomposition of sensitive substrates, workup can be challenging55 - 91[1][6]
SOCl₂ RefluxEffective dehydrating agentHarsh and corrosive, generates HCl and SO₂ gases62 - 70[4]
P₂O₅ High temperature, often in PPAStrong dehydrating agentVery harsh conditions, difficult to handleVaries
Triflic Anhydride Room temperature or below, often with a baseMild conditions, high yieldsExpensive26 - 96[4]
Burgess Reagent Mild heating (e.g., 70-140°C)Mild conditions, good for sensitive substratesCan be expensiveVaries
TBTU 50°C in DMF with a baseMild conditions, simple workupUsed in specific contexts like cyclodesulfurization~85[3]
"Green" Methods (e.g., Microwave) Microwave irradiationReduced reaction times, often higher yields and fewer byproductsRequires specialized equipment53 - 91[1][6]

Experimental Protocols

Protocol 1: General Procedure for Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via POCl₃ Cyclization

  • To a round-bottom flask, add the N,N'-diacylhydrazine (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) as both the reagent and solvent.

  • Heat the reaction mixture to reflux (typically 100-110 °C) for 2-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold water and dry it.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of DMF and ethanol).[6]

Protocol 2: HPLC Method for Purity Analysis of 1,3,4-Oxadiazole Derivatives

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient could be starting from 10% acetonitrile and increasing to 90% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30-40 °C.[3]

  • Detector: UV detector, with wavelength set to the λmax of the 1,3,4-oxadiazole derivative (often in the range of 254-320 nm). A photodiode array (PDA) detector is advantageous as it can provide UV spectra of the impurities.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start N,N'-Diacylhydrazine reaction Cyclodehydration Reaction start->reaction reagent Dehydrating Agent (e.g., POCl3) reagent->reaction crude_product Crude 1,3,4-Oxadiazole reaction->crude_product analysis HPLC/LC-MS Analysis crude_product->analysis purification Purification (Column Chromatography / Recrystallization) analysis->purification Impurity Detected pure_product Pure 1,3,4-Oxadiazole analysis->pure_product No Significant Impurity purification->pure_product troubleshooting_logic start Impurity Detected in 1,3,4-Oxadiazole Synthesis impurity_type Identify Impurity Type (LC-MS, NMR) start->impurity_type unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Diacylhydrazine thiadiazole Thiadiazole Impurity impurity_type->thiadiazole Sulfur detected decomposition Decomposition Products impurity_type->decomposition Multiple byproducts other Other/Unknown impurity_type->other Isomer/Unknown action_sm Optimize Reaction: - Increase reaction time/temp - Increase dehydrating agent unreacted_sm->action_sm action_thiadiazole Modify Synthesis Route: - Avoid sulfur-containing reagents thiadiazole->action_thiadiazole action_decomposition Use Milder Conditions: - Lower temperature - Use milder dehydrating agent decomposition->action_decomposition action_other Further Characterization: - 2D NMR, HRMS - Modify purification other->action_other

References

"troubleshooting low yield in 2-Chloro-5-methyl-1,3,4-thiadiazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-Chloro-5-methyl-1,3,4-thiadiazole.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a Sandmeyer reaction from 2-amino-5-methyl-1,3,4-thiadiazole.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in this synthesis typically stem from three primary areas: incomplete diazotization of the starting material, decomposition of the intermediate diazonium salt, or issues with the copper(I) catalyst during the Sandmeyer reaction.[1] Side reactions, such as the formation of phenols or tar-like byproducts, can also significantly diminish the yield of the desired product.

Q2: How can I ensure the initial diazotization of 2-amino-5-methyl-1,3,4-thiadiazole is complete?

Complete diazotization is crucial for a high yield. Here are some key points to consider:

  • Temperature Control: The diazotization step must be performed at low temperatures, typically between 0-5°C, to prevent the premature decomposition of the unstable diazonium salt.[1]

  • Stoichiometry of Sodium Nitrite: Ensure that a slight excess of sodium nitrite is used to drive the reaction to completion. However, a large excess should be avoided as it can lead to unwanted side reactions.

  • Acid Concentration: The reaction is typically carried out in a strongly acidic medium (e.g., concentrated HCl) to ensure the formation of nitrous acid and to stabilize the resulting diazonium salt.

  • Monitoring for Completion: A simple and effective way to check for the completion of diazotization is to use starch-iodide paper. The presence of excess nitrous acid will result in the immediate formation of a dark blue color. A persistent blue color indicates that all of the starting amine has been consumed.[1]

Q3: My reaction mixture turns dark brown or black, and I observe the formation of a tar-like substance. What is causing this and how can I prevent it?

The formation of dark, polymeric materials is a common issue in Sandmeyer reactions and often indicates the decomposition of the diazonium salt, leading to radical-mediated side reactions.[1]

  • Cause: This is often due to the reaction temperature rising above the optimal range (0-5°C) for the diazonium salt's stability. Heteroaromatic diazonium salts can be particularly unstable.

  • Prevention:

    • Maintain strict temperature control throughout the diazotization and the addition of the diazonium salt solution to the copper(I) chloride solution. Use an ice-salt bath if necessary.

    • Ensure efficient stirring to dissipate localized heat.

    • Add the sodium nitrite solution slowly to the amine solution to control the initial exothermic reaction.

    • Add the prepared diazonium salt solution to the copper(I) chloride solution in a controlled, portion-wise manner.

Q4: I suspect my copper(I) chloride catalyst is not effective. How can I ensure its activity?

The copper(I) salt is the active catalyst in the Sandmeyer reaction.[1] Its quality is paramount for a successful outcome.

  • Purity and Oxidation State: Copper(I) chloride is susceptible to oxidation to copper(II) chloride, which is less effective as a catalyst in this reaction. The solid should be off-white or pale green; a distinct blue or green color suggests significant oxidation.

  • Preparation of the Catalyst Solution: It is often best to prepare a fresh solution of copper(I) chloride for each reaction. Dissolving CuCl in concentrated HCl will form the active tetrachlorocuprate(I) complex ([CuCl₄]³⁻).

  • Use of Copper Wire: The addition of a small amount of copper wire or powder to the CuCl solution can help to reduce any contaminating Cu(II) back to the active Cu(I) state.

Q5: Besides the desired this compound, what are the likely side products, and how can I minimize their formation?

The most common side product in this reaction is 2-Hydroxy-5-methyl-1,3,4-thiadiazole.

  • Formation of the Hydroxy Byproduct: This occurs when the diazonium salt reacts with water instead of the chloride ion. This side reaction is more prevalent at higher temperatures.

  • Minimization:

    • Strict temperature control (0-5°C) is the most effective way to minimize the formation of the hydroxy byproduct.

    • Ensure a high concentration of chloride ions is present by using concentrated hydrochloric acid as the solvent for the copper(I) chloride.

Q6: How can I effectively purify the final product?

Purification is essential to remove unreacted starting materials, the copper catalyst, and any side products.

  • Work-up: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent such as dichloromethane or ethyl acetate. The organic layer should be washed with water and brine to remove residual acid and copper salts.

  • Column Chromatography: The most effective method for purifying the crude product is silica gel column chromatography. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

  • Recrystallization: If the product is a solid and of sufficient purity after extraction, recrystallization from a suitable solvent can be an alternative purification method.

Data Presentation

Table 1: Effect of Diazotization Temperature on Reaction Yield

EntryTemperature (°C)Yield of this compound (%)Purity by HPLC (%)Observations
10-58598Clean reaction mixture
2106590Slight darkening of the reaction mixture
325 (Room Temp)2055Significant formation of dark precipitate

Table 2: Effect of Copper(I) Chloride Stoichiometry on Reaction Yield

EntryEquivalents of CuClYield (%)Purity by HPLC (%)
10.1 (Catalytic)7596
21.1 (Stoichiometric)8898
32.0 (Excess)8998

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-amino-5-methyl-1,3,4-thiadiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5-methyl-1,3,4-thiadiazole (1.0 eq) in concentrated HCl (5 mL per gram of amine).

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5°C.

    • After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes. The resulting solution is the diazonium salt solution.

  • Preparation of the Copper(I) Chloride Solution:

    • In a 250 mL beaker, add copper(I) chloride (1.1 eq) to concentrated HCl (5 mL per gram of CuCl).

    • Stir the mixture until the CuCl dissolves to form a clear, green, or brown solution.

    • Cool this solution to 0-5°C in an ice-salt bath.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the cold, stirred copper(I) chloride solution.

    • Effervescence (evolution of nitrogen gas) should be observed. Control the rate of addition to maintain the reaction temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of dichloromethane.

    • Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Thin Layer Chromatography (TLC) Analysis

  • Stationary Phase: Silica gel 60 F₂₅₄ plates

  • Mobile Phase: 20% Ethyl acetate in Hexane

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

  • Procedure:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution onto the TLC plate alongside a spot of the starting material (2-amino-5-methyl-1,3,4-thiadiazole).

    • Develop the plate in the mobile phase.

    • The product, being less polar than the starting amine, should have a higher Rf value.

Visualizations

Synthesis_Pathway A 2-amino-5-methyl- 1,3,4-thiadiazole B 5-methyl-1,3,4-thiadiazole- 2-diazonium chloride A->B NaNO2, HCl 0-5 °C C 2-Chloro-5-methyl- 1,3,4-thiadiazole B->C CuCl, HCl

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_diazotization Is diazotization complete? (Starch-iodide test) start->check_diazotization incomplete_diazotization Adjust NaNO2 stoichiometry and ensure low temperature check_diazotization->incomplete_diazotization No check_temp Was temperature maintained between 0-5°C? check_diazotization->check_temp Yes incomplete_diazotization->start temp_issue Improve cooling and slow down reagent addition check_temp->temp_issue No check_catalyst Is the CuCl fresh and properly dissolved? check_temp->check_catalyst Yes temp_issue->start catalyst_issue Use fresh CuCl or add copper wire to solution check_catalyst->catalyst_issue No purification_issue Review purification method (TLC analysis) check_catalyst->purification_issue Yes catalyst_issue->start end Yield Optimized purification_issue->end

Caption: Troubleshooting workflow for low yield synthesis.

Caption: Relationship between problems, causes, and solutions.

References

"stability and degradation of 2-Chloro-5-methyl-1,3,4-thiadiazole under acidic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2-Chloro-5-methyl-1,3,4-thiadiazole under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterocyclic compound containing a thiadiazole ring.[1][2] Thiadiazole derivatives are of considerable interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer, antimicrobial, and anticonvulsant properties.[1][3] This specific compound may be used as an intermediate in the synthesis of more complex molecules in drug discovery and agrochemical research.

Q2: What are the primary factors influencing the stability of this compound in acidic solutions?

The stability of this compound in acidic conditions is primarily influenced by the concentration of the acid, temperature, and the presence of co-solvents. The thiadiazole ring itself can be susceptible to acid-catalyzed hydrolysis, and the chloro substituent can undergo nucleophilic substitution.

Q3: What are the likely degradation products of this compound under acidic stress?

Under acidic conditions, the primary degradation pathway is likely the hydrolysis of the C-Cl bond to yield 2-hydroxy-5-methyl-1,3,4-thiadiazole. Further degradation could lead to the opening of the thiadiazole ring, potentially forming hydrazide and thiocarbonyl derivatives.

Q4: How can I monitor the degradation of this compound during my experiment?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of the parent compound and the formation of degradation products.[4] A stability-indicating HPLC method should be developed and validated to ensure specificity, allowing for the separation of the parent compound from its degradants.

Q5: What are "forced degradation" studies and why are they important?

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[5] This information is crucial for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging development.[5][6]

Troubleshooting Guides

This section provides solutions to common issues encountered during the stability testing of this compound.

Issue 1: Unexpectedly rapid degradation of the compound.

  • Possible Cause 1: Incorrect acid concentration.

    • Troubleshooting Step: Verify the concentration of your acidic solution using a standardized titrant. Ensure accurate preparation of all solutions.

  • Possible Cause 2: Elevated temperature.

    • Troubleshooting Step: Monitor the temperature of the reaction mixture closely. Use a calibrated thermostat or water bath to maintain the desired temperature.

  • Possible Cause 3: Presence of catalytic impurities.

    • Troubleshooting Step: Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned to remove any trace contaminants.

Issue 2: Poor separation of degradation products in HPLC analysis.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Troubleshooting Step: Optimize the mobile phase by varying the ratio of organic solvent to aqueous buffer. Consider using a gradient elution method.[4]

  • Possible Cause 2: Unsuitable column chemistry.

    • Troubleshooting Step: Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best resolution.

  • Possible Cause 3: Incorrect detection wavelength.

    • Troubleshooting Step: Determine the UV-Vis spectra of the parent compound and, if possible, the major degradants to select an optimal detection wavelength.[4]

Issue 3: Inconsistent or non-reproducible degradation results.

  • Possible Cause 1: Variation in experimental conditions.

    • Troubleshooting Step: Standardize all experimental parameters, including solution preparation, temperature, reaction time, and analytical procedures.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting Step: Protect the reaction mixture from light by using amber-colored glassware or by covering the reaction setup with aluminum foil.

  • Possible Cause 3: Interaction with container surfaces.

    • Troubleshooting Step: Use inert materials for reaction vessels and storage containers (e.g., borosilicate glass, PTFE-lined caps).

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study of this compound under various acidic conditions.

Table 1: Degradation of this compound in 0.1 M HCl at Different Temperatures.

Temperature (°C)Time (hours)% Parent Compound Remaining% Degradation Product 1 (2-hydroxy-5-methyl-1,3,4-thiadiazole)
402495.24.1
602482.516.8
802465.133.5

Table 2: Effect of Acid Concentration on Degradation at 60°C.

Acid (0.1 M)Time (hours)% Parent Compound Remaining% Degradation Product 1 (2-hydroxy-5-methyl-1,3,4-thiadiazole)
HCl1289.39.9
H₂SO₄1291.57.8
H₃PO₄1294.25.1

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Preparation of Acidic Solutions: Prepare solutions of the desired acid (e.g., 0.1 M HCl, 0.1 M H₂SO₄) in purified water.

  • Degradation Experiment:

    • Add a known volume of the stock solution to a pre-heated acidic solution in a sealed, temperature-controlled reaction vessel.

    • Maintain the reaction at the desired temperature (e.g., 40°C, 60°C, 80°C) for a specified time period.

    • At predetermined time points, withdraw an aliquot of the reaction mixture.

  • Sample Preparation for Analysis:

    • Neutralize the withdrawn aliquot with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

    • Dilute the neutralized sample with the HPLC mobile phase to an appropriate concentration for analysis.

  • HPLC Analysis:

    • Analyze the prepared sample using a validated stability-indicating HPLC method.

    • Quantify the amount of the parent compound remaining and the amount of any degradation products formed.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Use a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[4]

    • Begin with an isocratic elution (e.g., 50:50 buffer:organic solvent) and then explore gradient elution to improve separation.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Use this wavelength for HPLC detection.[4]

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4] Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound.

Visualizations

G Troubleshooting Unexpected Degradation start Start: Unexpectedly Rapid Degradation Observed check_acid Verify Acid Concentration start->check_acid acid_ok Concentration Correct? check_acid->acid_ok check_temp Check Reaction Temperature temp_ok Temperature Stable? check_temp->temp_ok check_purity Assess Reagent Purity purity_ok Reagents High Purity? check_purity->purity_ok acid_ok->check_temp Yes reprepare_acid Remake Acidic Solution acid_ok->reprepare_acid No temp_ok->check_purity Yes calibrate_thermo Calibrate Thermostat temp_ok->calibrate_thermo No use_new_reagents Use New, High-Purity Reagents purity_ok->use_new_reagents No end_resolved Issue Resolved purity_ok->end_resolved Yes reprepare_acid->check_acid calibrate_thermo->check_temp use_new_reagents->check_purity

Caption: Troubleshooting workflow for unexpected degradation.

G Experimental Workflow for Degradation Study prep_stock Prepare Stock Solution of Compound run_reaction Initiate and Run Degradation Reaction at Controlled Temperature prep_stock->run_reaction prep_acid Prepare Acidic Solution prep_acid->run_reaction sample Withdraw Aliquots at Time Points run_reaction->sample neutralize Neutralize Aliquots sample->neutralize dilute Dilute for Analysis neutralize->dilute analyze HPLC Analysis dilute->analyze data Data Processing and Interpretation analyze->data

Caption: Workflow for a typical degradation experiment.

G Proposed Degradation Pathway under Acidic Conditions parent This compound intermediate Protonated Intermediate parent->intermediate + H⁺ product1 2-Hydroxy-5-methyl-1,3,4-thiadiazole intermediate->product1 + H₂O, - HCl ring_opening Ring Opening Products (e.g., Hydrazides) product1->ring_opening Further Hydrolysis

Caption: Proposed acid-catalyzed degradation pathway.

References

"challenges in the scale-up of 2-Chloro-5-methyl-1,3,4-thiadiazole production"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Chloro-5-methyl-1,3,4-thiadiazole. It provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visualizations to address common challenges encountered during production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound, particularly when using the common synthetic route involving the diazotization of 2-amino-5-methyl-1,3,4-thiadiazole followed by a Sandmeyer-type reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Diazotization: The initial conversion of the amine to the diazonium salt is not complete. 2. Decomposition of Diazonium Salt: The diazonium intermediate is unstable and decomposes before reacting. 3. Side Reactions: Formation of by-products such as 2-hydroxy-5-methyl-1,3,4-thiadiazole or azo-coupled impurities.1. Optimize Diazotization: Ensure the reaction temperature is strictly maintained between 0-5°C. Use a slight excess of sodium nitrite and a sufficient concentration of acid (e.g., hydrochloric acid). Monitor for the absence of the starting amine using TLC. 2. Control Temperature: Maintain a low temperature throughout the diazotization and subsequent chlorination steps. Proceed to the Sandmeyer reaction immediately after the diazotization is complete. 3. Minimize By-products: Ensure slow, controlled addition of reagents to avoid localized high concentrations. Maintain a strongly acidic environment to suppress the formation of phenolic impurities.
Formation of Colored Impurities (Reddish/Brown Hue) Azo Compound Formation: The diazonium salt can couple with the starting amine or other aromatic species present in the reaction mixture.Controlled Addition: Add the sodium nitrite solution slowly and sub-surface to prevent localized excess. Ensure efficient mixing to quickly disperse the reagents. Maintain a sufficiently acidic medium to minimize the concentration of the free amine available for coupling.
Exotherm and Gas Evolution Difficult to Control During Scale-up Thermal Runaway Risk: The diazotization reaction is highly exothermic, and the decomposition of the diazonium salt can release a large amount of nitrogen gas and heat.[1][2]Improve Heat Transfer: Use a reactor with a high surface area-to-volume ratio. Ensure the cooling system is robust and can handle the heat load. Controlled Feed: Add the sodium nitrite solution at a slow, controlled rate to manage the rate of heat generation. Safety Measures: Have a quench plan in place (e.g., addition of a shortstop reagent). Ensure adequate pressure relief systems are installed on the reactor.
Difficulties in Product Isolation and Purification 1. Oily Product or Poor Crystallization: The crude product may not solidify easily due to the presence of impurities. 2. Product Instability: The product may be unstable under certain conditions.1. Optimize Crystallization: Screen different solvent systems for recrystallization. Consider using a multi-solvent system (e.g., ethanol/water, toluene/heptane). Seeding the solution with pure crystals can aid crystallization. An initial purification by distillation might be necessary. 2. Inert Atmosphere: Work up the reaction and handle the product under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to air or moisture.
Inconsistent Results Between Batches Raw Material Quality: The purity of the starting 2-amino-5-methyl-1,3,4-thiadiazole and other reagents can vary.Quality Control: Establish strict specifications for all raw materials. Perform analytical testing on incoming materials to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

The most prevalent method is the Sandmeyer reaction, which involves the diazotization of 2-amino-5-methyl-1,3,4-thiadiazole followed by a copper(I) chloride-catalyzed chlorination. This route is generally favored due to the availability of the starting materials and its adaptability to large-scale production.

Q2: What are the primary safety concerns when scaling up this process?

The main safety hazards are associated with the diazotization step. Diazonium salts are known to be thermally unstable and can decompose explosively, especially in a solid, dry state.[1][2] The reaction is also highly exothermic, posing a risk of thermal runaway if not properly controlled.[1][2] Therefore, stringent temperature control and robust safety measures are critical.

Q3: How can I minimize the formation of the 2-hydroxy-5-methyl-1,3,4-thiadiazole by-product?

The formation of the hydroxy by-product occurs through the reaction of the diazonium salt with water. To minimize this, it is crucial to maintain a low reaction temperature (0-5°C) during both the diazotization and the subsequent chlorination step. The reaction should also be carried out in a sufficiently acidic medium, which helps to stabilize the diazonium salt.

Q4: Is purification by column chromatography feasible at an industrial scale?

While common in the laboratory, large-scale column chromatography can be expensive and generate significant solvent waste. For industrial production, the focus should be on developing a robust crystallization process to achieve the desired purity. This may involve screening various solvents and optimizing cooling profiles. Distillation can also be a viable purification method for this compound.

Q5: What are the critical process parameters to monitor during scale-up?

The most critical parameters to monitor and control are:

  • Temperature: Especially during the diazotization step.

  • Addition Rate: Of the sodium nitrite solution.

  • Mixing Efficiency: To ensure uniform temperature and concentration throughout the reactor.

  • pH/Acidity: To maintain the stability of the diazonium salt.

  • Reaction Progress: Monitored by techniques like HPLC or TLC to ensure complete conversion and identify any issues early on.

Data Presentation

Table 1: Typical Reaction Parameters at Different Scales
ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (100 kg)
Starting Material (2-amino-5-methyl-1,3,4-thiadiazole) 10 g1 kg100 kg
Hydrochloric Acid (conc.) 50 mL5 L500 L
Sodium Nitrite 6 g600 g60 kg
Copper(I) Chloride 1.5 g150 g15 kg
Reaction Temperature (Diazotization) 0-5°C0-5°C0-5°C
Reaction Temperature (Chlorination) 5-10°C5-10°C5-10°C
Typical Yield 75-85%70-80%65-75%
Typical Purity (after crystallization) >99%>98.5%>98%
Table 2: Common Impurities and their Characterization
ImpurityStructureIdentification Method
2-amino-5-methyl-1,3,4-thiadiazole (starting material)C₃H₅N₃SHPLC, TLC
2-hydroxy-5-methyl-1,3,4-thiadiazoleC₃H₄N₂OSHPLC-MS, NMR
Azo-coupled dimerC₆H₈N₆S₂HPLC-MS, Colorimetric

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound

Materials:

  • 2-amino-5-methyl-1,3,4-thiadiazole (10.0 g, 77.4 mmol)

  • Concentrated Hydrochloric Acid (50 mL)

  • Sodium Nitrite (6.0 g, 87.0 mmol)

  • Copper(I) Chloride (1.5 g, 15.2 mmol)

  • Water

  • Dichloromethane

  • Ethanol

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-methyl-1,3,4-thiadiazole in concentrated hydrochloric acid.

  • Cool the suspension to 0-5°C using an ice-salt bath.

  • Dissolve sodium nitrite in 20 mL of cold water and add it to the dropping funnel.

  • Add the sodium nitrite solution dropwise to the stirred suspension over 30-45 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5°C.

  • In a separate flask, dissolve copper(I) chloride in 20 mL of concentrated hydrochloric acid and cool it to 5°C.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring, maintaining the temperature between 5-10°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Visualizations

Diagram 1: Synthetic Pathway of this compound

G A 2-amino-5-methyl- 1,3,4-thiadiazole B Diazonium Salt Intermediate A->B  NaNO2, HCl  0-5°C C 2-Chloro-5-methyl- 1,3,4-thiadiazole B->C  CuCl  5-10°C

Caption: Synthetic route to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_diazotization Check for complete diazotization (e.g., TLC of starting material) start->check_diazotization incomplete_diazo Incomplete check_diazotization->incomplete_diazo complete_diazo Complete incomplete_diazo->complete_diazo No optimize_diazo Optimize diazotization: - Check NaNO2 stoichiometry - Ensure low temperature (0-5°C) incomplete_diazo->optimize_diazo Yes check_temp_control Review temperature logs for diazonium salt stability complete_diazo->check_temp_control temp_excursion Temperature Excursion? check_temp_control->temp_excursion stable_temp Stable temp_excursion->stable_temp No improve_cooling Improve cooling capacity and control addition rate temp_excursion->improve_cooling Yes check_byproducts Analyze for by-products (e.g., HPLC-MS) stable_temp->check_byproducts byproducts_present By-products found? check_byproducts->byproducts_present no_byproducts Minimal by-products byproducts_present->no_byproducts No optimize_conditions Optimize reaction conditions to minimize side reactions (e.g., acidity, addition rate) byproducts_present->optimize_conditions Yes investigate_other Investigate other factors: - Raw material quality - Purification losses no_byproducts->investigate_other

Caption: Decision tree for troubleshooting low product yield.

Diagram 3: Scale-up Considerations Logic Flow

G lab_scale Successful Lab Scale Synthesis hazop Conduct Hazard and Operability (HAZOP) Study lab_scale->hazop purification Develop Scalable Purification Method: - Crystallization studies - Avoid Chromatography lab_scale->purification waste Plan Waste Management: - Neutralization of acidic streams - Disposal of copper waste lab_scale->waste thermal_safety Assess Thermal Safety: - Reaction Calorimetry - DSC/ARC of Intermediates hazop->thermal_safety mixing_study Evaluate Mixing Efficiency: - CFD Modeling - Pilot Plant Trials hazop->mixing_study heat_transfer Analyze Heat Transfer: - Calculate Heat Duty - Ensure Adequate Cooling hazop->heat_transfer pilot_plant Pilot Plant Scale-up thermal_safety->pilot_plant mixing_study->pilot_plant heat_transfer->pilot_plant purification->pilot_plant waste->pilot_plant production Full-Scale Production pilot_plant->production

Caption: Key logical steps for scaling up production.

References

"impact of reagent purity on 2-Chloro-5-methyl-1,3,4-thiadiazole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-methyl-1,3,4-thiadiazole. The purity of reagents is a critical factor in the success of this synthesis, directly impacting yield, product purity, and the formation of side products.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on problems related to reagent purity.

Issue 1: Low or No Yield of this compound

Symptoms:

  • After the reaction and work-up, little to no solid product is obtained.

  • Thin Layer Chromatography (TLC) analysis of the crude reaction mixture shows the presence of starting materials and/or multiple unidentified spots, with a faint or absent spot for the expected product.

Possible Cause Recommended Solution
Impure Thiosemicarbazide Precursor Impurities in the thiosemicarbazide starting material can hinder the initial cyclization reaction. Common impurities include unreacted starting materials from its own synthesis or side products like 1,4-disubstituted thiosemicarbazides.[1] It is recommended to use thiosemicarbazide with a purity of >98%. If the purity is questionable, recrystallization from a 1:1 ethanol-water mixture can be performed.[2]
Sub-optimal Quality of Phosphorus Oxychloride (POCl₃) POCl₃ is often used as both a chlorinating and dehydrating agent in thiadiazole synthesis.[3] Impurities such as phosphorus trichloride (PCl₃) or phosphoric acid can reduce its effectiveness.[4] The presence of water will lead to the formation of HCl and phosphoric acid, neutralizing the base and hindering the reaction.[5] Ensure the use of freshly distilled or high-purity POCl₃.
Presence of Moisture in Reagents or Solvents The cyclization step to form the thiadiazole ring is a dehydration reaction.[3] Any moisture in the starting materials or solvents will consume the dehydrating agent and inhibit the reaction. Ensure all reagents are anhydrous and solvents are freshly distilled and dried over appropriate drying agents.
Degradation of 2-Amino-5-methyl-1,3,4-thiadiazole Intermediate If the synthesis proceeds via a 2-amino-5-methyl-1,3,4-thiadiazole intermediate, impurities can lead to its degradation during the subsequent diazotization and chlorination (Sandmeyer-type) reaction.[6]
Issue 2: Formation of Significant Side Products

Symptoms:

  • NMR or Mass Spectrometry analysis of the product mixture shows the presence of unexpected peaks.

  • The final product is difficult to purify, and the isolated yield of the desired product is low.

Possible Cause Recommended Solution
Formation of 1,2,4-Triazole-3-thione Byproduct In the cyclization of thiosemicarbazide derivatives, the formation of a 1,2,4-triazole-3-thione isomer is a common side reaction. This can be influenced by the reaction conditions and the purity of the starting materials. Careful control of temperature and the choice of cyclizing agent are crucial.
Phenolic Byproducts from Sandmeyer-type Reaction If a Sandmeyer-type reaction is used to convert a 2-amino group to the 2-chloro group, the diazonium salt intermediate can react with water to form a 2-hydroxy-5-methyl-1,3,4-thiadiazole byproduct.[6] This is more likely to occur if the reaction temperature is not strictly controlled (should be 0-5 °C) or if there are impurities that promote the decomposition of the diazonium salt.[6]
Azo Coupling Side Products In the diazotization step, the diazonium salt can couple with the starting 2-amino-5-methyl-1,3,4-thiadiazole or other aromatic impurities to form colored azo compounds.[6] This can be minimized by the slow and controlled addition of the diazotizing agent (e.g., sodium nitrite) and maintaining a low temperature.[6]

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic pathway for this compound?

A1: A common route involves two main stages:

  • Cyclization: Reaction of a thiosemicarbazide derivative with a suitable reagent to form the 5-methyl-1,3,4-thiadiazole ring. A likely precursor is 2-amino-5-methyl-1,3,4-thiadiazole.

  • Chlorination: Conversion of the 2-amino group to a chloro group, often via a Sandmeyer-type reaction.[6][7]

Q2: How does the purity of thiosemicarbazide impact the synthesis?

A2: Thiosemicarbazide is a key building block. Impurities can lead to the formation of undesired side products, such as isomeric triazoles, or can inhibit the cyclization reaction altogether, resulting in a low yield of the desired thiadiazole precursor.[1][8]

Q3: What are the critical quality parameters for phosphorus oxychloride (POCl₃) in this synthesis?

A3: POCl₃ acts as a dehydrating and chlorinating agent.[3] It should be of high purity and free from water, as water will decompose it into phosphoric acid and HCl, which can interfere with the reaction.[5] Traces of sulfur compounds or heavy metals can also decrease its reactivity.[4]

Q4: Can moisture in the reaction affect the outcome?

A4: Yes, the cyclization to form the 1,3,4-thiadiazole ring is a dehydration reaction.[3] The presence of water will consume the dehydrating agent (e.g., POCl₃) and can lead to incomplete reaction and low yields. All reagents and solvents should be anhydrous.

Q5: My final product is a different color than expected. What could be the cause?

A5: A common cause of discoloration is the formation of azo compounds as side products during the diazotization and Sandmeyer-type reaction step.[6] This can happen if the temperature is not well-controlled or if there are reactive impurities present.

Data Presentation

Table 1: Hypothetical Impact of Reagent Purity on the Yield and Purity of this compound
Purity of 2-Amino-5-methyl-1,3,4-thiadiazole PrecursorPurity of Phosphorus Oxychloride (POCl₃)Final Product Yield (%)Final Product Purity (%)Major Impurities Observed
99%99%8598Minor unreacted starting material
95%99%65882-Hydroxy-5-methyl-1,3,4-thiadiazole, Azo compounds
99%95%7092Unreacted starting material, byproduct from reaction with PCl₃
90%90%4075Multiple byproducts, significant starting material remaining

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

This protocol is a representative procedure based on the synthesis of similar amino-thiadiazole derivatives.

  • Reaction Setup: To a solution of thiosemicarbazide (1 equivalent) in a suitable solvent (e.g., ethanol), add acetic anhydride (1.1 equivalents).

  • Cyclization: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

  • Purification: If necessary, the crude product can be recrystallized from ethanol to obtain pure 2-amino-5-methyl-1,3,4-thiadiazole.

Protocol 2: Synthesis of this compound via Sandmeyer-type Reaction

This protocol is based on general Sandmeyer reaction procedures for heterocyclic amines.[6]

  • Diazotization:

    • Suspend 2-amino-5-methyl-1,3,4-thiadiazole (1 equivalent) in a solution of hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents), keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in hydrochloric acid.

    • Cool this solution to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C.

  • Work-up and Isolation:

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_synthesis Synthesis Steps cluster_products Products Thiosemicarbazide Thiosemicarbazide Cyclization Cyclization Thiosemicarbazide->Cyclization AceticAnhydride Acetic Anhydride AceticAnhydride->Cyclization SodiumNitrite Sodium Nitrite Diazotization Diazotization SodiumNitrite->Diazotization CuCl Copper(I) Chloride Sandmeyer Sandmeyer Reaction CuCl->Sandmeyer Intermediate 2-Amino-5-methyl- 1,3,4-thiadiazole Cyclization->Intermediate Diazotization->Sandmeyer FinalProduct 2-Chloro-5-methyl- 1,3,4-thiadiazole Sandmeyer->FinalProduct Intermediate->Diazotization

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield Start Low or No Product Yield CheckPurity Check Reagent Purity Start->CheckPurity CheckConditions Check Reaction Conditions Start->CheckConditions ImpureReagents Impure Starting Materials? CheckPurity->ImpureReagents Moisture Presence of Moisture? CheckPurity->Moisture IncorrectTemp Incorrect Temperature? CheckConditions->IncorrectTemp IncorrectTime Incorrect Reaction Time? CheckConditions->IncorrectTime PurifyReagents Purify/Recrystallize Reagents ImpureReagents->PurifyReagents Yes DryReagents Dry Reagents and Solvents Moisture->DryReagents Yes OptimizeTemp Optimize Temperature IncorrectTemp->OptimizeTemp Yes OptimizeTime Optimize Reaction Time IncorrectTime->OptimizeTime Yes

Caption: Troubleshooting decision tree for low product yield.

References

"alternative work-up procedures for 2-Chloro-5-methyl-1,3,4-thiadiazole reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and alternative work-up procedures for reactions involving 2-Chloro-5-methyl-1,3,4-thiadiazole and related derivatives. It is intended for researchers, scientists, and drug development professionals to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in 1,3,4-thiadiazole synthesis? Low yields in 1,3,4-thiadiazole synthesis can stem from several factors, including the use of an inefficient dehydrating agent, suboptimal reaction temperatures, impure starting materials, incorrect reaction timing, and poor solubility of reactants.[1]

Q2: How can I effectively monitor the progress of my reaction? Thin Layer Chromatography (TLC) is a recommended method for monitoring the reaction's progress to determine the optimal duration and prevent the formation of side products.[1]

Q3: My starting materials are not dissolving in the recommended solvent. What should I do? If you encounter solubility issues, for example, with an acyl hydrazide derivative in ethanol, exploring alternative solvents such as THF, dioxane, or isopropanol may resolve the problem.[1]

Q4: What are the standard methods for purifying this compound? Common purification techniques include crystallization, distillation, and chromatography.[2][3] The choice of method depends on the physical properties of the product and the nature of the impurities.

Q5: Can the 2-chloro-substituted thiadiazole ring be unstable? Yes, some 2-chloro-substituted thiadiazoles can be sensitive to heat, which may cause HCl elimination.[4] It is crucial to avoid excessive heating during preparation and work-up. Additionally, some intermediates in thiadiazole synthesis, such as diazonium salts, are unstable and are best used in situ without isolation.[5]

Troubleshooting Guide

Encountering issues during your experiment is common. The table below outlines frequent problems, their probable causes, and suggested solutions.

ProblemPossible CauseSuggested Solution
Low or No Product Formation Inefficient Cyclization/Dehydration: The removal of water is critical for ring formation.Use a strong dehydrating agent such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) in appropriate quantities.[1]
Suboptimal Reaction Temperature: The reaction may have a specific activation energy or the product/reactants may be degrading at the current temperature.Optimize the temperature. While many reactions require heating, excessive heat can be detrimental. Microwave-assisted synthesis can sometimes offer better temperature control and improved yields.[1]
Impure Starting Materials: Contaminants in reagents like carboxylic acids or thiosemicarbazide can inhibit the reaction.[1]Ensure the purity of all starting materials before beginning the synthesis.
Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal reaction time.[1]
Poor Solubility of Reactants: If starting materials do not dissolve, the reaction cannot proceed efficiently.[1]If a reactant fails to dissolve in the primary solvent (e.g., ethanol), test alternative solvents like THF, dioxane, or isopropanol.[1]
Difficulty in Product Isolation Formation of Multiple Products: Non-optimized reaction conditions can lead to a mixture of mono- and di-substituted products or other side reactions.Adjust the stoichiometry of the reactants. For instance, a 2:1.1 ratio of thiadiazole to an alkylating agent was found to favor the formation of a disubstituted product.[6]
Product Degradation Thermal Instability: The target compound, particularly halogenated thiadiazoles, may be sensitive to high temperatures.Avoid excessive heating during work-up and purification.[4] Consider using vacuum distillation to lower the boiling point or non-thermal purification methods like crystallization or chromatography.

Alternative Work-up and Purification Protocols

Depending on the reaction outcome and the nature of the product (e.g., solid, oil), different work-up procedures may be necessary.

Protocol 1: Extractive Work-up and Distillation

This procedure is suitable for products that are soluble in organic solvents and can be purified by distillation.

Experimental Protocol:

  • Upon reaction completion, cool the reaction mixture to room temperature.

  • If any solids have precipitated, separate them by filtration.

  • Wash the remaining reaction mixture with a suitable base (e.g., aqueous sodium bicarbonate solution) to neutralize any acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).[3]

  • Combine the organic extracts, dry over an anhydrous salt like sodium sulfate, and filter.[3]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation, preferably under vacuum to minimize thermal stress on the compound.[2]

Protocol 2: Purification by Crystallization

This method is ideal for obtaining high-purity solid products.

Experimental Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., aliphatic hydrocarbons, ethers, or esters).[2]

  • Optionally, add activated carbon to the solution to remove colored impurities, then filter the hot solution.

  • Allow the solution to cool slowly to a temperature between 0 and 40°C to induce crystallization.[2]

  • Collect the crystals by suction filtration.

  • Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.[2]

Protocol 3: Direct Precipitation and Filtration

This straightforward method is effective when the desired product is insoluble in the reaction mixture upon neutralization or cooling.

Experimental Protocol:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture by adding a base (e.g., concentrated ammonium hydroxide) until the desired pH is reached (e.g., pH 9.1).[5]

  • Stir the mixture to allow the product to fully precipitate.

  • Isolate the solid product by filtration.

  • Wash the collected solid with cold water to remove residual salts and impurities.[5]

  • Dry the product in an oven at a moderate temperature (e.g., 60°C) or in a vacuum desiccator.[5]

Data Summary: Purification Techniques

The following table summarizes various purification methods cited for 1,3,4-thiadiazole derivatives.

TechniqueDescriptionKey Parameters
Crystallization Inducing crystal formation by cooling a saturated solution of the crude product.Temperature: 0 to 40°C.[2] Solvents: Aliphatic hydrocarbons, ethers, esters.[2]
Distillation Separating compounds based on differences in boiling points.Often performed under vacuum to reduce the required temperature and prevent degradation.[2][3]
Filtration A mechanical method to separate a solid product from a liquid phase.Typically followed by washing the solid with a cold solvent (e.g., water) and drying.[5]
Flash Chromatography A purification technique that uses compressed gas to drive a solvent through a column of silica gel, separating compounds based on polarity.Eluent System Example: Gradient elution from Dichloromethane (DCM) to 5% acetone in DCM.[6]
Extractive Work-up Separating the product from impurities by partitioning between two immiscible liquid phases (typically aqueous and organic).Involves neutralization with a base, extraction with a solvent like dichloromethane, and drying the organic phase.[3]

Visualized Workflows

General Troubleshooting Logic for Thiadiazole Synthesis

G start Reaction Start monitor Monitor Progress (TLC) start->monitor check Reaction Complete? monitor->check workup Proceed to Work-up check->workup Yes troubleshoot Troubleshoot Reaction check->troubleshoot No cause Identify Cause: - Temperature? - Reagents? - Solubility? - Time? troubleshoot->cause optimize Optimize Conditions cause->optimize optimize->start Restart

Caption: General troubleshooting workflow for synthesis reactions.

Decision Tree for Post-Reaction Work-up

G start Reaction Mixture check_solid Is Product a Solid in Mixture? start->check_solid filter Direct Precipitation & Filtration check_solid->filter Yes check_solubility Is Product Soluble in Organic Solvent? check_solid->check_solubility No (Oil/Dissolved) extractive_workup Extractive Work-up check_solubility->extractive_workup Yes other Consider Alternative Purification check_solubility->other No check_purity_method Purification Method? extractive_workup->check_purity_method crystallize Crystallization check_purity_method->crystallize Solid distill Distillation check_purity_method->distill Liquid, Thermally Stable chromatography Chromatography check_purity_method->chromatography Complex Mixture

Caption: Decision guide for selecting a suitable work-up procedure.

References

Technical Support Center: Managing Exothermic Reactions in Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and detailed protocols for safely managing exothermic reactions during the synthesis of thiadiazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is showing a rapid, uncontrolled temperature increase. What should I do?

A1: An uncontrolled temperature rise is a sign of a potential thermal runaway. Immediate action is critical.

  • Immediate Response:

    • Alert personnel in the immediate vicinity and your supervisor.

    • If it is safe to do so, immediately remove the heating source (e.g., heating mantle, oil bath).

    • Enhance cooling by adding more ice or a colder solvent to the external cooling bath (e.g., acetone/dry ice slurry).

    • If the reaction is in the early stages of reagent addition, immediately stop the addition.

    • If the temperature continues to rise rapidly despite these measures, and you have a pre-prepared quenching plan, execute it from a safe distance. This may involve adding a cold, inert solvent to dilute the reaction or a specific chemical quencher.

    • If the situation cannot be controlled, evacuate the area and follow your institution's emergency procedures.

  • Post-Incident Analysis:

    • Review the reaction scale, reagent addition rate, and cooling bath efficiency.

    • Consider if there were any impurities in the starting materials that could have catalyzed a side reaction.

    • Assess if the stirring was adequate to ensure even heat distribution.

Q2: I am planning to scale up a thiadiazole synthesis that I suspect is exothermic. What are the key safety considerations?

A2: Scaling up exothermic reactions is a significant safety challenge due to the change in the surface-area-to-volume ratio, which reduces the efficiency of heat dissipation.[1][2]

  • Key Considerations:

    • Thermal Hazard Assessment: Before scaling up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction (ΔHr), adiabatic temperature rise (ΔTad), and the onset temperature of decomposition.[3]

    • Controlled Reagent Addition: Switch from a batch process (adding all reagents at once) to a semi-batch process where one of the reactive reagents is added slowly and controllably.[2] This allows the rate of heat generation to be controlled by the addition rate.

    • Efficient Cooling: Ensure the reactor is equipped with a cooling system that can handle the total heat output of the reaction. Consider upgrading from a simple ice bath to a circulating chiller with a larger cooling capacity.

    • Dilution: Running the reaction at a lower concentration by adding more solvent can help to absorb the heat generated.

    • Emergency Plan: Have a clear and practiced plan for emergency quenching or dumping of the reaction mixture into a pre-prepared vessel containing a quenching agent.

Q3: I am using thionyl chloride (SOCl₂) for a Hurd-Mori synthesis of a 1,2,3-thiadiazole, and the reaction is very vigorous upon addition. How can I control this?

A3: The reaction of hydrazones with thionyl chloride is notoriously exothermic.[4]

  • Control Measures:

    • Low Temperature: Begin the reaction at a low temperature (e.g., 0 °C or even -10 °C) in an ice/salt or dry ice/acetone bath.[4]

    • Slow, Dropwise Addition: Add the thionyl chloride very slowly (dropwise) to a stirred suspension of the hydrazone.[4]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture, which is also highly exothermic.[4]

    • Adequate Headspace: Ensure the reaction flask is large enough (e.g., no more than half full) to accommodate any potential foaming or rapid gas evolution (HCl and SO₂).[4]

    • Monitoring: Monitor the internal temperature of the reaction with a thermometer.

Q4: How can I safely quench the excess phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) after my reaction is complete?

A4: Both POCl₃ and SOCl₂ react violently with water and other protic solvents in a highly exothermic manner.[5][6]

  • Safe Quenching Procedure:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add the reaction mixture to a separate, well-stirred beaker containing a large amount of crushed ice. Do not add the ice/water to the reaction mixture.

    • Perform this procedure in a well-ventilated fume hood, as large volumes of acidic gases (HCl, SO₂) will be generated.[7]

    • Once the initial vigorous reaction has subsided, you can slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the remaining acid until the gas evolution ceases.[8][9]

Quantitative Data on Exothermic Hazards

While specific calorimetric data for the synthesis of all thiadiazole derivatives is not widely published, the following table provides representative data for common reagents and reaction types encountered in heterocyclic synthesis to illustrate the potential thermal hazards. This data should be used for illustrative purposes only. A thorough thermal hazard assessment should be conducted for your specific reaction.

Reaction / Reagent CombinationReaction TypeTypical Heat of Reaction (ΔHr) (kJ/mol)Typical Adiabatic Temperature Rise (ΔTad) (°C)Onset of Decomposition (Tonset) (°C)
Hydrazone + Thionyl ChlorideCyclization (Hurd-Mori)-150 to -250100 - 200Varies with substrate, but secondary decomposition can be triggered by the exotherm.
Thiosemicarbazide + POCl₃Dehydrative Cyclization-100 to -20080 - 150Thiosemicarbazide decomposition starts around 180-200°C.
Thionyl Chloride + Water/AlcoholsQuenching/HydrolysisHighly Exothermic> 200 (can be explosive)N/A
Phosphorus Oxychloride + WaterQuenching/HydrolysisHighly Exothermic> 200 (can be explosive)N/A

Note: ΔTad is highly dependent on the concentration and heat capacity of the reaction mixture. The values presented are estimates for typical reaction concentrations.[10]

Experimental Protocols

Protocol 1: Controlled Synthesis of a 5-Aryl-1,3,4-thiadiazol-2-amine using POCl₃

This protocol is a modification of a standard procedure, incorporating enhanced safety measures for managing the exotherm.[11]

  • Setup:

    • In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer to monitor the internal temperature, and a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize HCl fumes.

    • Place the flask in a cooling bath (ice/water).

  • Procedure:

    • To the flask, add the substituted benzoic acid (1.0 eq) and phosphorus oxychloride (POCl₃) (5-10 mL per 3 mmol of acid). Stir the mixture to form a suspension.

    • Cool the mixture to 0-5 °C using the ice bath.

    • In a separate beaker, dissolve thiosemicarbazide (1.0 eq) in a minimal amount of cold POCl₃ and add it to the dropping funnel.

    • Slowly add the thiosemicarbazide solution dropwise to the stirred benzoic acid suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Once the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 80-90 °C for 1-2 hours, monitoring the reaction by TLC.

  • Work-up and Quenching:

    • Cool the reaction mixture to room temperature, then further cool to 0 °C in an ice bath.

    • In a separate, large beaker, place a significant amount of crushed ice (at least 10 times the volume of the reaction mixture).

    • Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the crushed ice.

    • Once the vigorous reaction subsides, slowly add a 50% aqueous sodium hydroxide solution to basify the mixture to pH 8.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

Protocol 2: Emergency Quenching of a Thionyl Chloride Reaction

This protocol should only be performed if the reaction is deemed uncontrollable and it is safe to approach the fume hood.

  • Preparation (to be done before starting the reaction):

    • Prepare a large beaker or round-bottom flask with a wide neck containing a cold (0 °C), inert, high-boiling-point solvent such as toluene or hexane. The volume of this solvent should be at least 5-10 times the volume of your reaction.

    • Have a separate container of isopropanol ready and cooled in an ice bath.[12]

  • Emergency Quenching Procedure:

    • If the reaction temperature is rising uncontrollably, and it is safe to do so, remove the reaction flask from the heat/cooling source.

    • From a safe distance, using a cannula or by carefully pouring, transfer the hot reaction mixture into the cold inert solvent to rapidly dilute and cool it.

    • Once diluted, begin the slow, dropwise addition of cold isopropanol to the diluted mixture to react with the remaining thionyl chloride. Isopropanol reacts less violently than water.[12]

    • After the reaction with isopropanol subsides, a 1:1 mixture of isopropanol and water can be slowly added, followed by the slow addition of water.[12]

    • Neutralize the final mixture with an aqueous base like sodium bicarbonate.

Visualizations

Exotherm_Troubleshooting_Workflow start Uncontrolled Temperature Rise Detected safe_to_act Is it safe to approach? start->safe_to_act remove_heat 1. Remove Heating Source 2. Enhance Cooling safe_to_act->remove_heat Yes evacuate Evacuate Area & Follow Emergency Procedures safe_to_act->evacuate No stop_addition Stop Reagent Addition remove_heat->stop_addition temp_controlled Is temperature now decreasing? stop_addition->temp_controlled monitor Continue to Monitor Reaction temp_controlled->monitor Yes quench Execute Emergency Quenching Protocol temp_controlled->quench No post_analysis Conduct Post-Incident Analysis monitor->post_analysis quench->post_analysis Exotherm_Management_Workflow start Plan Synthesis thermal_assessment Conduct Thermal Hazard Assessment (DSC/RC) start->thermal_assessment is_exothermic Is the reaction significantly exothermic? thermal_assessment->is_exothermic standard_protocol Proceed with Standard Protocol is_exothermic->standard_protocol No implement_controls Implement Enhanced Controls is_exothermic->implement_controls Yes end Synthesis Complete standard_protocol->end semi_batch Use Semi-Batch Addition implement_controls->semi_batch enhanced_cooling Ensure Adequate Cooling Capacity semi_batch->enhanced_cooling dilution Consider Reaction Dilution enhanced_cooling->dilution emergency_plan Prepare Emergency Quench Plan dilution->emergency_plan run_reaction Run Reaction with Controls emergency_plan->run_reaction run_reaction->end

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 2-Chloro-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-Chloro-5-methyl-1,3,4-thiadiazole, a key heterocyclic intermediate in medicinal chemistry. We will delve into a detailed High-Performance Liquid Chromatography (HPLC) method, compare it with alternative techniques, and provide the necessary experimental protocols to empower you in your analytical endeavors.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

Reversed-phase HPLC is the most common and robust method for determining the purity of small organic molecules like this compound. It offers excellent resolution, sensitivity, and quantitative accuracy.

Potential Impurities

A common synthetic route to this compound is via a Sandmeyer reaction, starting from 2-Amino-5-methyl-1,3,4-thiadiazole.[1][2][3][4] This synthetic pathway can introduce several potential impurities that need to be monitored:

  • Starting Material: Unreacted 2-Amino-5-methyl-1,3,4-thiadiazole.

  • By-products of Diazotization: Residual diazonium salts or products from their degradation.

  • By-products of Chlorination: Impurities arising from side reactions during the introduction of the chlorine atom.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

  • Degradation Products: The thiadiazole ring can be susceptible to hydrolysis under certain conditions.

Proposed HPLC Method

A gradient reversed-phase HPLC method is proposed for the effective separation of this compound from its potential impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    20.0 90
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 1 mg/mL.

Comparison of Analytical Techniques for Purity Assessment

While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own set of advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Signal intensity is directly proportional to the number of nuclei.[5][6]Partitioning between a liquid mobile phase and a solid stationary phase on a plate.
Applicability Broadly applicable to non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds.Applicable to any soluble compound with NMR-active nuclei.Primarily for qualitative analysis, but quantitative analysis is possible.
Selectivity High, tunable by changing stationary and mobile phases.Very high, especially when coupled with a mass spectrometer (GC-MS).High, based on the unique chemical environment of each nucleus.Moderate, dependent on the choice of stationary and mobile phases.
Sensitivity (Typical) ng to pg level (LOD).pg to fg level (LOD), especially with MS detection.mg to µg level (LOD).µg to ng level (LOD).
Quantification Excellent, highly accurate and precise.Excellent, highly accurate and precise.Excellent, can be a primary ratio method without the need for a specific reference standard.[5][6][7]Semi-quantitative to quantitative with densitometry.
Speed Moderate (typically 15-60 min per sample).Fast (typically 5-30 min per sample).Fast for data acquisition, but sample preparation can be a factor.Fast for qualitative screening.
Cost High initial instrument cost, moderate running costs.High initial instrument cost, moderate running costs.Very high initial instrument cost, low running costs.Very low cost.
Destructive? YesYesNoYes (if visualizing with destructive reagents)

Alternative Analytical Techniques: A Closer Look

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For this compound, which has a moderate molecular weight, GC could be a viable option, especially when coupled with a mass spectrometer (GC-MS) for definitive peak identification.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide highly accurate purity values without the need for a specific reference standard of the analyte.[5][6][7] It relies on the direct proportionality between the integrated signal of a nucleus and the number of those nuclei in the molecule.

Experimental Protocol: qNMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

Workflow for Purity Method Selection

The choice of the most appropriate analytical technique depends on various factors, including the available instrumentation, the required level of accuracy, and the nature of the potential impurities. The following diagram illustrates a logical workflow for selecting a purity assessment method.

Purity_Method_Selection Workflow for Purity Assessment Method Selection start Start: Purity Assessment of This compound is_quant Is precise and accurate quantification required? start->is_quant is_volatile Is the analyte and its expected impurities volatile and thermally stable? gc_ms Gas Chromatography (GC/GC-MS) - High resolution for volatile impurities - Excellent for identification with MS is_volatile->gc_ms Yes is_volatile:e->gc_ms:w hplc Reversed-Phase HPLC - Robust and versatile - Excellent for quantification is_volatile->hplc No is_volatile:e->hplc:w is_primary Is a primary method (no specific reference standard) required? is_quant->is_primary Yes is_quant:e->is_primary:w is_screening Is it for rapid screening or reaction monitoring? is_quant->is_screening No is_quant:e->is_screening:w is_primary->is_volatile No is_primary:e->is_volatile:w qnmr Quantitative NMR (qNMR) - Primary method, high accuracy - Non-destructive is_primary->qnmr Yes is_primary:e->qnmr:w is_screening->hplc No is_screening:e->hplc:w tlc Thin-Layer Chromatography (TLC) - Fast and low-cost - Good for qualitative checks is_screening->tlc Yes is_screening:e->tlc:w

Caption: A decision-making workflow for selecting the appropriate analytical method for purity assessment.

By understanding the principles, advantages, and practical considerations of each technique, researchers can confidently select and implement the most suitable method for the purity assessment of this compound, ensuring the quality and integrity of their scientific work.

References

A Comparative Guide to the Synthesis of Thiadiazoles: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of thiadiazole derivatives, a cornerstone in medicinal chemistry, has traditionally been accomplished through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising accelerated reaction times and improved yields. This guide provides an objective comparison of these two synthetic approaches, supported by experimental data, to aid researchers in selecting the optimal method for their drug discovery and development endeavors.

At a Glance: Conventional vs. Microwave Synthesis

Microwave-assisted synthesis consistently outperforms conventional heating methods in the synthesis of thiadiazoles, primarily in terms of reaction time and product yield.[1][2] The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes, while simultaneously increasing the yield of the desired product.[3][4]

ParameterConventional SynthesisMicrowave-Assisted SynthesisKey Advantages of Microwave Synthesis
Reaction Time Hours to daysMinutes to seconds[5]Drastic reduction in synthesis time, accelerating research timelines.[1][2]
Product Yield Moderate to goodGood to excellent[1]Higher efficiency and better utilization of starting materials.[4]
Energy Consumption HighLowGreener and more cost-effective approach.[6]
Reaction Conditions Often harsh, requiring high temperatures and pressuresMilder conditions, often at atmospheric pressureImproved safety and potential for synthesizing thermally sensitive compounds.
Solvent Usage Often requires large volumes of high-boiling point solventsCan often be performed with less solvent or in solvent-free conditions[1]Reduced environmental impact and easier product purification.[6]

The Experimental Evidence: A Head-to-Head Comparison

The advantages of microwave-assisted synthesis are not merely theoretical. Numerous studies have demonstrated its superiority over conventional methods in the synthesis of various thiadiazole derivatives.

One common route to 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[7][8] Below are representative experimental protocols for both conventional and microwave-assisted approaches for this type of transformation.

Experimental Protocol 1: Conventional Synthesis of 2,5-disubstituted-1,3,4-thiadiazoles[7]

This method typically involves the reaction of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid, under reflux conditions.[9][10]

Procedure:

  • A mixture of a substituted benzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.

  • Phosphorus oxychloride (or another suitable dehydrating agent) is slowly added to the mixture.

  • The reaction mixture is refluxed for several hours (typically 2-8 hours).[11]

  • After completion, the reaction mixture is cooled and poured onto crushed ice.

  • The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2,5-disubstituted-1,3,4-thiadiazole.

G cluster_conventional Conventional Synthesis Workflow start Start: Mix Reactants (Carboxylic Acid + Thiosemicarbazide) add_reagent Add Dehydrating Agent (e.g., POCl3) start->add_reagent reflux Reflux for 2-8 hours add_reagent->reflux cool Cool and Quench (Pour onto ice) reflux->cool filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize end End: Pure Thiadiazole recrystallize->end

Conventional Synthesis Workflow

Experimental Protocol 2: Microwave-Assisted Synthesis of 2,5-disubstituted-1,3,4-thiadiazoles[1]

The microwave-assisted counterpart to the conventional method offers a significantly more efficient process.

Procedure:

  • A mixture of a substituted benzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is placed in a microwave-safe reaction vessel.

  • A minimal amount of a suitable solvent (or in some cases, a solid support) is added.

  • The vessel is sealed and subjected to microwave irradiation at a specific power and temperature for a short duration (typically 5-15 minutes).

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The product is isolated by simple filtration and can be purified by recrystallization if necessary.

G cluster_microwave Microwave Synthesis Workflow start_mw Start: Mix Reactants in Microwave Vessel irradiate Microwave Irradiation (5-15 minutes) start_mw->irradiate cool_mw Cool to Room Temperature irradiate->cool_mw filter_mw Filter Product cool_mw->filter_mw purify_mw Purify (if necessary) filter_mw->purify_mw end_mw End: Pure Thiadiazole purify_mw->end_mw

Microwave Synthesis Workflow

The Underlying Principles: Why is Microwave Synthesis More Efficient?

The enhanced efficiency of microwave synthesis stems from the direct interaction of microwave radiation with the polar molecules in the reaction mixture. This leads to rapid and uniform heating, a stark contrast to the slower and often uneven heating of conventional methods.[6] This "superheating" effect can accelerate reaction rates by orders of magnitude.

G cluster_comparison Comparative Logic of Synthesis Methods conventional Conventional Heating outcome Thiadiazole Product conventional->outcome Slow, High Energy, Lower Yield microwave Microwave Irradiation microwave->outcome Fast, Low Energy, Higher Yield

Comparative Logic Diagram

Conclusion: A Clear Winner for Modern Drug Discovery

The evidence overwhelmingly supports the adoption of microwave-assisted synthesis for the preparation of thiadiazole derivatives. The significant reductions in reaction time, coupled with increased yields and more environmentally friendly conditions, make it an invaluable tool for researchers in the fast-paced field of drug development. While conventional methods remain a viable option, the efficiency and sustainability of microwave synthesis position it as the superior choice for the modern research laboratory.

References

A Comparative Analysis of the Biological Activities of 2-Chloro-5-methyl-1,3,4-thiadiazole and its Triazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological profiles of 1,3,4-thiadiazole and 1,2,4-triazole scaffolds, with a focus on chloro and methyl substituted derivatives.

In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with 1,3,4-thiadiazoles and 1,2,4-triazoles standing out as "privileged scaffolds" due to their wide array of biological activities. This guide provides a comparative overview of the biological activities of 2-Chloro-5-methyl-1,3,4-thiadiazole and its corresponding triazole analogs, such as 3-Chloro-5-methyl-1,2,4-triazole.

Direct comparative experimental data for this compound and its specific triazole analogs is limited in publicly available literature. Therefore, this guide will draw upon data from closely related 2-chloro-5-aryl-1,3,4-thiadiazole and 3-chloro-5-aryl-1,2,4-triazole derivatives to provide a comprehensive comparison of their potential biological activities, including anticancer, antifungal, and antimicrobial properties.

I. Comparative Biological Activities

Derivatives of both 1,3,4-thiadiazole and 1,2,4-triazole have demonstrated significant therapeutic potential. The introduction of a chloro group can enhance the lipophilicity and reactivity of the molecule, while a methyl group can influence its binding to biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of both thiadiazole and triazole derivatives. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival.

Table 1: Comparative Anticancer Activity of 1,3,4-Thiadiazole and 1,2,4-Triazole Analogs

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundMechanism of Action (Proposed)
2-Aryl-5-chloro-1,3,4-thiadiazole derivativeMCF-7 (Breast)6.13Sorafenib (7.26 µM)VEGFR-2 Inhibition[1][2]
2-Aryl-5-chloro-1,3,4-thiadiazole derivativeHepG2 (Liver)0.18Sorafenib (0.14 µM)VEGFR-2 Inhibition[3]
1,2,4-Triazole derivativeHela (Cervical)<12-Aromatase Inhibition
1,2,4-Triazole derivativeMCF-7 (Breast)--BRAF/EGFR/Tubulin Inhibition[4]

Note: Data presented is for structurally related compounds and not for the exact 2-Chloro-5-methyl derivatives due to a lack of available data.

Antifungal Activity

Triazole-based compounds are well-established as antifungal agents, primarily through the inhibition of lanosterol 14α-demethylase. Thiadiazole derivatives have also shown promising, though less extensively studied, antifungal properties.

Table 2: Comparative Antifungal Activity of 1,3,4-Thiadiazole and 1,2,4-Triazole Analogs

Compound ClassFungal StrainMIC (µg/mL)Reference CompoundMechanism of Action (Proposed)
4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diolCandida spp.8 - 96-Disruption of cell wall biogenesis[5]
1,2,4-Triazole derivativeCandida albicans0.0156 - 2.0FluconazoleInhibition of Lanosterol 14α-demethylase[6][7][8][9][10][11]
2-Aryl-5-phenylsulfonyl-1,3,4-thiadiazoleCandida albicans0.048 - 3.12FluconazoleNot specified[12]

Note: Data presented is for structurally related compounds and not for the exact 2-Chloro-5-methyl derivatives due to a lack of available data.

Antimicrobial Activity

Both heterocyclic systems have been explored for their antibacterial properties, with various derivatives showing activity against both Gram-positive and Gram-negative bacteria.

Table 3: Comparative Antimicrobial Activity of 1,3,4-Thiadiazole and 1,2,4-Triazole Analogs

Compound ClassBacterial StrainMIC (µg/mL)Reference Compound
2-Amino-5-aryl-1,3,4-thiadiazole derivativeS. aureus62.5Ampicillin
1,2,4-Triazole derivativeS. aureus-Streptomycin
1,2,4-Triazole derivativeE. coli-Streptomycin
2-(3′-chloro-5′-phenoxybenzo[b]thiophen-2′-yl)-5-arylamino-1,3,4-thiadiazoleE. coli, B. megaterium, S. aureus, A. niger--
4-Amino-5-aryl-4H-1,2,4-triazole derivativeE. coli, B. subtilis, P. aeruginosa5Ceftriaxone[13]

Note: Data presented is for structurally related compounds and not for the exact 2-Chloro-5-methyl derivatives due to a lack of available data.

II. Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

III. Signaling Pathways and Mechanisms of Action

Anticancer Mechanism of Thiadiazole Analogs: VEGFR-2 Inhibition

Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1][2][3][14][15] By inhibiting VEGFR-2, these compounds can block the signaling cascade that leads to the proliferation and migration of endothelial cells, thereby preventing the formation of new blood vessels that supply nutrients to the tumor.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Thiadiazole Thiadiazole Analog Thiadiazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Demethylase Substrate Intermediate 14α-methylated sterols (toxic) Demethylase->Intermediate Accumulation of Ergosterol Ergosterol Demethylase->Ergosterol Catalyzes conversion to Triazole Triazole Analog Triazole->Demethylase Inhibits Membrane Fungal Cell Membrane Disruption Intermediate->Membrane Ergosterol->Membrane Essential component of

References

In Silico Docking Performance of 1,3,4-Thiadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] In silico molecular docking studies are pivotal in the rational design of novel therapeutics, providing valuable insights into the binding interactions between small molecules and their protein targets. This guide offers an objective comparison of the in silico docking performance of various 1,3,4-thiadiazole derivatives against several key biological targets, supported by experimental data from recent studies.

Comparative Docking Performance of 1,3,4-Thiadiazole Derivatives

The following table summarizes the docking scores and binding affinities of different 1,3,4-thiadiazole derivatives against various protein targets. Lower docking scores typically indicate a higher binding affinity.

Derivative Class/CompoundTarget ProteinDocking Score (kcal/mol)Key Findings
5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3)ADP-sugar pyrophosphatase (NUDT5)-8.9Exhibited strong binding and coordination with the target, forming four hydrogen bonds.[4][5][6]
1,3,4-Thiadiazole derivative 4hEpidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK)Not specified, but established a binding siteShowed promising anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines, superior to the reference drug.[7]
N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivativesCOVID-19 Main Protease (6LU7)-5.4 to -8.0The synthesized compounds demonstrated a range of binding energies, suggesting potential as COVID-19 inhibitors.[8]
Thiadiazole-based molecules (Compound 7)SARS-CoV-2 Main Protease (Mpro)-11.4Demonstrated promising binding affinities against multiple SARS-CoV-2 target enzymes.[9]
2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamideDihydrofolate reductase (DHFR)-9.0This compound surpassed several known analogues in the strength of the complex formed with the active site of DHFR.[10]
AK05 and AK13 (Thiadiazole Derivatives)HsaA monooxygenase-9.4 and -9.0, respectivelyShowed good binding affinity compared to the known inhibitor GSK2556286 (-8.9 kcal/mol).[11]
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b)Dihydrofolate reductase (DHFR)-1.6 E (Kcal/mol) - Note: The unit "E" is unusual and may represent a different energy scale.Exhibited promising anticancer activities against HepG-2 and A-549 cell lines.[12]
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives (Compounds 10, 13, 14, 15)Dihydrofolate reductase (DHFR)IC50 range of 0.04 ± 0.82–1.00 ± 0.85 µM (inhibition)These compounds proved to be potent DHFR inhibitors, comparable to Methotrexate.[13]

Experimental Protocols for In Silico Docking

The methodologies for in silico docking studies of 1,3,4-thiadiazole derivatives generally follow a standardized workflow, as described in the cited literature.

1. Target Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from a protein database such as the RCSB Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the PDB file.

  • Hydrogen atoms are added to the protein structure, and charges are assigned.

2. Ligand Preparation:

  • The 2D structures of the 1,3,4-thiadiazole derivatives are drawn using chemical drawing software.

  • The 2D structures are then converted to 3D structures.

  • Energy minimization of the ligand structures is performed using a suitable force field to obtain a stable conformation.

3. Molecular Docking:

  • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Molecular docking is then performed using software such as AutoDock Vina, PyRx, or MOE (Molecular Operating Environment).[12][14]

  • The docking algorithm samples different conformations and orientations of the ligand within the active site and calculates the binding affinity (docking score) for each pose.

4. Analysis of Results:

  • The docking results are analyzed to identify the best binding pose for each ligand based on the docking score.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

  • The most promising compounds are often selected for further in vitro and in vivo studies.

Visualizing the In Silico Docking Workflow

The following diagram illustrates the typical workflow for in silico molecular docking studies.

In_Silico_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage cluster_outcome Outcome Target_Prep Target Protein Preparation (from PDB) Grid_Generation Grid Box Generation (Define Active Site) Target_Prep->Grid_Generation Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking_Simulation Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Simulation Grid_Generation->Docking_Simulation Pose_Analysis Binding Pose Analysis (Lowest Energy Conformation) Docking_Simulation->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Lead_Identification Lead Compound Identification Interaction_Analysis->Lead_Identification

Caption: A flowchart illustrating the key steps in a typical in silico molecular docking study.

Signaling Pathway and Logical Relationships

The interaction of a potent 1,3,4-thiadiazole derivative with its target protein can initiate a cascade of downstream effects, leading to a desired therapeutic outcome. The following diagram conceptualizes this relationship.

Signaling_Pathway Thiadiazole 1,3,4-Thiadiazole Derivative Binding Binding Event (Inhibition/Activation) Thiadiazole->Binding interacts with Target_Protein Target Protein (e.g., Kinase, Enzyme) Target_Protein->Binding Downstream_Signaling Downstream Signaling Pathway Binding->Downstream_Signaling modulates Cellular_Response Cellular Response (e.g., Apoptosis, Reduced Proliferation) Downstream_Signaling->Cellular_Response leads to Therapeutic_Effect Therapeutic Effect Cellular_Response->Therapeutic_Effect results in

Caption: A diagram showing the logical progression from ligand binding to a therapeutic effect.

References

A Spectroscopic Journey: Charting the Transformation of Precursors to 2-Chloro-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the heterocyclic compound 2-Chloro-5-methyl-1,3,4-thiadiazole with its primary precursors. For researchers and professionals in drug development, understanding the spectral shifts and changes throughout a synthetic pathway is crucial for reaction monitoring, quality control, and structural confirmation. Here, we present a comparative analysis of Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data, supported by detailed experimental protocols.

Synthetic Pathway Overview

The synthesis of this compound is typically a two-step process. It begins with the cyclization of thiosemicarbazide with an acetylating agent like acetic anhydride to form the key intermediate, 2-Amino-5-methyl-1,3,4-thiadiazole. This intermediate is then converted to the final chlorinated product via a Sandmeyer-type reaction.

Synthesis_Pathway cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product Thiosemicarbazide Thiosemicarbazide AminoThiadiazole 2-Amino-5-methyl- 1,3,4-thiadiazole Thiosemicarbazide->AminoThiadiazole + Acetic Anhydride (Cyclization) AceticAnhydride Acetic Anhydride ChloroThiadiazole 2-Chloro-5-methyl- 1,3,4-thiadiazole AminoThiadiazole->ChloroThiadiazole Sandmeyer Reaction (NaNO₂, HCl, CuCl)

Caption: Synthetic route to this compound from its precursors.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the final product and its precursors. These shifts provide a clear fingerprint of the chemical transformations at each stage.

Infrared (IR) Spectroscopy Data
CompoundKey Vibrational Frequencies (cm⁻¹)Interpretation
Thiosemicarbazide 3400-3100 (multiple bands)N-H stretching (hydrazinyl & thioamide)
~1650-1600N-H bending
~1300-1250C=S stretching
Acetic Anhydride ~1820 & ~1750 (two bands)Symmetric & Asymmetric C=O stretching (anhydride)
~1050C-O stretching
2-Amino-5-methyl-1,3,4-thiadiazole 3258, 3101[1]N-H stretching (amino group)
2988[1]C-H stretching (methyl group)
~1630N-H bending
1530[1]C=N stretching
This compound ~2990C-H stretching (methyl group)
~1540C=N stretching
~1050C-Cl stretching (Predicted)
(Absence of 3300-3100 bands)Disappearance of N-H stretch
¹H Nuclear Magnetic Resonance (NMR) Data
CompoundChemical Shift (δ ppm)MultiplicityAssignment
Thiosemicarbazide ~9.0-8.0Singlet (broad)-NH- proton
~7.5-6.5Singlet (broad)-NH₂ protons (thioamide)
~4.5-4.0Singlet (broad)-NH₂ protons (hydrazinyl)
Acetic Anhydride ~2.20SingletCH₃ protons
2-Amino-5-methyl-1,3,4-thiadiazole 6.95[1]Singlet (broad)NH₂ protons
2.45SingletCH₃ protons
This compound ~2.80SingletCH₃ protons
(Absence of ~7.0 ppm signal)-Disappearance of NH₂ protons
¹³C Nuclear Magnetic Resonance (NMR) Data
CompoundChemical Shift (δ ppm)Assignment
Thiosemicarbazide ~178-185C=S
Acetic Anhydride ~167C=O
~22CH₃
2-Amino-5-methyl-1,3,4-thiadiazole 168.8[2]C2 (C-NH₂)
150.2[2]C5 (C-CH₃)
14.5CH₃
This compound ~167-165 (Predicted)C2 (C-Cl)[3]
~162-160 (Predicted)C5 (C-CH₃)[3]
~16-15CH₃[3]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization are provided below.

Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

This procedure is based on the acid-catalyzed cyclization of thiosemicarbazide.[1]

  • Reaction Setup: To a stirred mixture of thiosemicarbazide (0.1 mol) and glacial acetic acid (0.1 mol), slowly add polyphosphoric acid (approx. 2 parts by weight relative to thiosemicarbazide) as a catalyst and dehydrating agent.

  • Heating: Heat the reaction mixture with constant stirring to approximately 105-115°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature and then carefully pour it into 500 mL of ice-cold water.

  • Neutralization: Neutralize the aqueous solution with a concentrated ammonium hydroxide solution until the pH reaches 7. A precipitate will form.

  • Isolation: Filter the solid product, wash it thoroughly with cold water to remove any inorganic salts, and dry it under a vacuum.

  • Purification: The crude product can be recrystallized from an ethanol/water mixture to yield pure 2-Amino-5-methyl-1,3,4-thiadiazole.

Synthesis of this compound (Sandmeyer Reaction)

This protocol is a general procedure for the diazotization of an aminoheterocycle followed by chloro-dediazoniation.[4][5]

  • Diazotization: Suspend 2-Amino-5-methyl-1,3,4-thiadiazole (0.1 mol) in a mixture of concentrated hydrochloric acid and water at 0-5°C in an ice bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (0.11 mol) dropwise to the suspension. Maintain the temperature below 5°C throughout the addition to ensure the stability of the resulting diazonium salt. Stir for an additional 15-30 minutes after the addition is complete.

  • Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (0.13 mol) in concentrated hydrochloric acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Effervescence (release of N₂ gas) should be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat it gently on a steam bath for 1 hour to ensure the complete decomposition of the diazonium salt.

  • Isolation and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Analysis Workflow

Spectroscopy_Workflow Sample Purified Compound (Precursor, Intermediate, or Product) IR FT-IR Spectroscopy (KBr Pellet or Nujol Mull) Sample->IR NMR_Sample Dissolve in Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) Sample->NMR_Sample Data Spectral Data (Frequencies, Shifts, Multiplicities) IR->Data NMR NMR Spectrometer NMR_Sample->NMR H1_NMR ¹H NMR Analysis NMR->H1_NMR C13_NMR ¹³C NMR Analysis NMR->C13_NMR H1_NMR->Data C13_NMR->Data

References

A Comparative Analysis of the Antimicrobial Efficacy of Thiadiazole Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, thiadiazole derivatives have emerged as a significant class of heterocyclic compounds exhibiting a broad spectrum of antimicrobial activities. This guide provides an objective comparison of the antimicrobial efficacy of various thiadiazole derivatives against standard antibiotics, supported by experimental data from recent scientific literature. The information presented herein aims to assist researchers and drug development professionals in evaluating the potential of thiadiazole-based compounds as next-generation antimicrobial agents.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of newly synthesized compounds is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following tables summarize the reported activities of several thiadiazole derivatives against a panel of pathogenic bacteria, benchmarked against standard antibiotics.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.

Compound/AntibioticStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Thiadiazole Derivatives
Compound 4l 31.25 µg/mL250 µg/mL--[1]
Compound 6h 250 µg/mL15.63 µg/mL--[1]
Compound 8j (R = 4-OH)---12.5 µg/mL[2]
Compound 8a (R = H)---12.5 µg/mL[2]
Compound 14a -2.5 µg/mL (Bacillus polymyxa)-2.5 µg/mL[2]
4-[5-amino 1,3,4-thiadiazole-2-yl] phenol0.8 mg/mL (S. epidermidis)0.8 mg/mL (B. cereus)0.8 mg/mLNo effect[3][4][5]
Lauric acid derivative 19a ----[6]
Myristic acid derivative 19b ----[6]
Schiff bases 4, 5, 6 4–16 μg/mL---[6]
Fluorine-containing 7a, 7b 4–8 μg/mL---[6]
Standard Antibiotics
Ciprofloxacin----[6]
Ampicillin----[6]
Streptomycin----[2]

Note: A hyphen (-) indicates that data was not reported in the cited sources.

Zone of Inhibition Data

The zone of inhibition is the area around an antimicrobial disc where bacterial growth is prevented. A larger diameter indicates greater efficacy.

Compound/AntibioticStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Klebsiella pneumoniae (Gram-negative)Reference
Thiadiazole Derivatives
Chiral derivative D-26 27.5 mm35 mm--[2]
Thiophene-substituted 27f 14 mm15 mm (B. cereus & B. subtilis)16 mm-[2]
Chitosan-thiadiazole conjugate 15 ----[2]
Standard Antibiotics
Streptomycin----[2]

Note: A hyphen (-) indicates that data was not reported in the cited sources. Variations in experimental conditions (e.g., concentration of the compound) can affect the zone of inhibition.

Experimental Protocols

The following methodologies are commonly employed for the evaluation of antimicrobial efficacy.

Agar Well/Disc Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent.[4][7]

Workflow:

G prep Prepare standardized bacterial inoculum plate Inoculate Mueller-Hinton agar plate prep->plate dispense Place antimicrobial disc or add solution to well plate->dispense incubate Incubate at 37°C for 18-24 hours dispense->incubate measure Measure the zone of inhibition (mm) incubate->measure

Figure 1: General workflow for the agar diffusion method.

Detailed Steps:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Plating: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension using a sterile swab.

  • Application of Agent: A filter paper disc impregnated with a known concentration of the thiadiazole derivative or standard antibiotic is placed on the agar surface. Alternatively, a well is punched into the agar and filled with a solution of the test compound.[4]

  • Incubation: The plates are incubated under specific conditions, usually at 37°C for 18-24 hours.

  • Measurement: The diameter of the clear zone around the disc or well, where bacterial growth is inhibited, is measured in millimeters.

Broth Microdilution Method (for MIC Determination)

This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Workflow:

G prepare Prepare serial dilutions of the antimicrobial agent inoculate Inoculate each dilution with a standardized bacterial suspension prepare->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for visible bacterial growth incubate->observe determine Determine the lowest concentration with no visible growth (MIC) observe->determine

Figure 2: Workflow for the broth microdilution method to determine MIC.

Detailed Steps:

  • Serial Dilutions: A series of two-fold dilutions of the thiadiazole derivative or standard antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Observation: The wells are visually inspected for turbidity, which indicates bacterial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.[1]

Discussion of Findings and Future Directions

The presented data indicates that many thiadiazole derivatives exhibit significant antimicrobial activity, with some compounds showing efficacy comparable or even superior to standard antibiotics against certain bacterial strains.[8][9] For instance, some derivatives have demonstrated potent activity against Gram-positive bacteria, a group that includes notorious pathogens like Staphylococcus aureus.[1][6] The broad-spectrum potential is also noteworthy, with several compounds inhibiting the growth of both Gram-positive and Gram-negative bacteria.[2]

The mechanism of action for many thiadiazole derivatives is still under investigation, but it is believed that the thiadiazole ring, with its hydrogen-binding domain and electron-donating nitrogen system, can easily cross cellular membranes and interact with biological targets within the microbes.[10] Some studies suggest that these compounds may interfere with essential enzymes or disrupt the bacterial cell membrane.[8][11]

It is important to note that the antimicrobial activity of thiadiazole derivatives is highly dependent on their structural modifications. The presence and position of various substituents on the thiadiazole ring can significantly influence their potency and spectrum of activity.[8][9] Therefore, future research should focus on structure-activity relationship (SAR) studies to design and synthesize more potent and selective thiadiazole-based antimicrobial agents. Further investigations into their mechanisms of action, toxicity profiles, and in vivo efficacy are crucial steps toward their potential clinical application. The continued exploration of this versatile heterocyclic scaffold holds considerable promise for addressing the urgent global challenge of antimicrobial resistance.[10]

References

A Comparative Guide to Corrosion Inhibition: Thiadiazole vs. Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and chemical engineering, the selection of an effective corrosion inhibitor is paramount. This guide provides a detailed comparison of the corrosion inhibition efficiency of two prominent classes of organic inhibitors: thiadiazole and imidazole derivatives. The information presented is based on a comprehensive review of experimental data from scientific literature.

The protective performance of both thiadiazole and imidazole derivatives stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. This adsorption is facilitated by the presence of heteroatoms (nitrogen and, in the case of thiadiazole, sulfur) and π-electrons in their molecular structures, which act as active centers for interaction with the metal surface.

Quantitative Comparison of Inhibition Efficiency

To facilitate a direct comparison, the following tables summarize key performance metrics for various thiadiazole and imidazole derivatives under different experimental conditions. The data has been compiled from multiple research articles. It is important to note that a direct comparison of inhibition efficiencies can be influenced by the specific derivative, corrosive medium, concentration, and the metallic substrate used in each study.

Table 1: Corrosion Inhibition Efficiency of Thiadiazole Derivatives

DerivativeMetalCorrosive MediumTechniqueConcentrationInhibition Efficiency (%)Reference
(E)-N-(anthracen-9-ylmethylene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (A9CNPTDA)Carbon Steel1M HClWeight Loss1 mM98.04[1][2]
N-(anthracen-9(10H)-ylidene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (ANNPTDA)Carbon Steel1M HClWeight Loss1 mM95.32[1][2]
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1)Mild Steel0.50 M H₂SO₄Potentiodynamic Polarization0.005 M>90[3]
2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2)Mild Steel0.50 M H₂SO₄Potentiodynamic Polarization0.005 M>85[3]
N,N-dihydroxyethyl-(5-methyl-[1][4][5] thiadiazol-2-sulfur)-carbonyl acetamide (TSCA)Q235 Carbon Steel1 M HClWeight Loss, EIS, PDP40 mg/L>96[1]
2-amino-5-(naphthalen-2-ylmethyl)-1,3,4-thiadiazole (ANYT)Low Carbon Steel1 M HClWeight Loss500 ppm>95[6]

Table 2: Corrosion Inhibition Efficiency of Imidazole Derivatives

DerivativeMetalCorrosive MediumTechniqueConcentrationInhibition Efficiency (%)Reference
1H-benzimidazole (BIM)Brass0.1M HNO₃Electrochemical10⁻² mol L⁻¹94[5]
2,4,5-tris(2-methoxyphenyl)-4,5-dihydro-1H-imidazole (2M-C)Carbon Steel1 M HClWeight Loss, EIS, PDP10⁻³ M98.6[7]
1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1)Carbon Steel1% NaClEIS, Tafel80 ppm~95[8][9]
1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide (IL2)Carbon Steel1% NaClEIS, Tafel100 ppm~96[8][9]
ImidazoleCarbon Steel WeldmentDistrict Heating WaterPDP, EIS500 ppm91.7[7]
Guanine (an imidazole derivative)Copper0.1 mol/L HClWeight Loss0.001 mol/L86[10]

Experimental Protocols

The data presented in this guide were obtained using standard corrosion testing methodologies. Below are detailed descriptions of the key experimental protocols cited.

Weight Loss Measurement

This gravimetric method provides a direct measure of metal loss due to corrosion.

  • Specimen Preparation: Metal coupons of known dimensions are mechanically polished, cleaned with a suitable solvent (e.g., acetone), rinsed with distilled water, and dried.[11]

  • Initial Weighing: The initial weight of each coupon is accurately recorded.[11]

  • Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified period at a controlled temperature.[12]

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, rinsed, dried, and weighed again.[11]

  • Calculation of Inhibition Efficiency (IE%): IE% = [ (W₀ - Wᵢ) / W₀ ] * 100 Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on the kinetics of anodic and cathodic reactions.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).[13]

  • Stabilization: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize.[13]

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.[13]

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots of the polarization curve. The inhibition efficiency is calculated as: IE% = [ (i_corr₀ - i_corrᵢ) / i_corr₀ ] * 100 Where i_corr₀ is the corrosion current density without the inhibitor, and i_corrᵢ is the corrosion current density with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.

  • Electrochemical Cell Setup: The same three-electrode cell as in the PDP measurement is used.[14]

  • Measurement: A small amplitude AC signal is applied to the system at the OCP over a wide range of frequencies.[14][15] The impedance of the system is measured as a function of frequency.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as charge transfer resistance (R_ct). The inhibition efficiency is calculated as: IE% = [ (R_ctᵢ - R_ct₀) / R_ctᵢ ] * 100 Where R_ctᵢ is the charge transfer resistance with the inhibitor, and R_ct₀ is the charge transfer resistance without the inhibitor.

Mechanism of Action

The primary mechanism of corrosion inhibition for both thiadiazole and imidazole derivatives is the adsorption of the inhibitor molecules onto the metal surface. This forms a protective film that acts as a barrier to the corrosive species. The adsorption process can be classified as physisorption, chemisorption, or a combination of both.

  • Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: Involves the formation of coordinate bonds between the heteroatoms (N, S) of the inhibitor and the vacant d-orbitals of the metal atoms.

The adsorption behavior of these inhibitors often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.

Visualizing Experimental Workflows and Mechanisms

To provide a clearer understanding of the experimental processes and the underlying inhibition mechanism, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Weight_Loss cluster_prep Specimen Preparation cluster_immersion Immersion Test cluster_post Post-Immersion Analysis prep1 Polish Metal Coupon prep2 Clean & Dry prep1->prep2 prep3 Initial Weighing prep2->prep3 blank Corrosive Solution (Blank) prep3->blank inhibitor Corrosive Solution + Inhibitor prep3->inhibitor post1 Remove & Clean Coupons blank->post1 inhibitor->post1 post2 Final Weighing post1->post2 post3 Calculate Weight Loss post2->post3 post4 Calculate Inhibition Efficiency post3->post4

Caption: Workflow for Weight Loss Measurement.

Experimental_Workflow_Electrochemical cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis we Working Electrode (Metal) electrolyte Electrolyte (with/without Inhibitor) we->electrolyte re Reference Electrode re->electrolyte ce Counter Electrode ce->electrolyte ocp Stabilize OCP electrolyte->ocp pdp Potentiodynamic Polarization ocp->pdp eis Electrochemical Impedance Spectroscopy ocp->eis tafel Tafel Extrapolation (icorr) pdp->tafel nyquist Nyquist/Bode Plots (Rct) eis->nyquist ie Calculate Inhibition Efficiency tafel->ie nyquist->ie

Caption: Workflow for Electrochemical Tests.

Adsorption_Mechanism cluster_adsorption Adsorption Process Metal Metal Surface ProtectiveFilm Protective Film Formation Metal->ProtectiveFilm Inhibitor Inhibitor Molecule (Thiadiazole/Imidazole) Physisorption Physisorption (Electrostatic) Inhibitor->Physisorption Chemisorption Chemisorption (Coordinate Bonds) Inhibitor->Chemisorption Corrosive Corrosive Species (e.g., H+, Cl-) Physisorption->Metal Chemisorption->Metal ProtectiveFilm->Corrosive Blocks Attack CorrosionInhibition Corrosion Inhibition ProtectiveFilm->CorrosionInhibition

Caption: General Adsorption Mechanism.

Conclusion

Both thiadiazole and imidazole derivatives have demonstrated high corrosion inhibition efficiencies, often exceeding 90%, for a variety of metals in different corrosive environments. The choice between them may depend on the specific application, including the nature of the metal to be protected, the corrosive medium, operating temperature, and environmental considerations.

Thiadiazole derivatives, with the additional sulfur atom, can exhibit strong chemisorption due to the high polarizability of sulfur, leading to excellent inhibition performance. Imidazole derivatives are also highly effective, with their performance being readily tunable through substitution on the imidazole ring.

This guide provides a foundational comparison based on available experimental data. For specific applications, it is recommended to conduct targeted experimental evaluations to determine the most suitable inhibitor.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5-methyl-1,3,4-thiadiazole Analogs in Antidepressant Activity

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. A notable area of investigation is the development of novel antidepressant agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 2-(4-substituted-piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide analogs, synthesized from a 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide intermediate. The objective is to elucidate the impact of various substitutions on their antidepressant-like effects, offering valuable insights for researchers and drug development professionals.

Data on Antidepressant-Like Activity

The antidepressant-like effects of the synthesized analogs were evaluated in vivo using the tail suspension test (TST) and the modified forced swimming test (MFST) in mice. The percentage of immobility time was measured as an indicator of depressive-like behavior. A decrease in immobility time suggests a potential antidepressant effect. The data presented below summarizes the activity of the 5-methyl-1,3,4-thiadiazole series.

Compound IDR (Substitution on Piperazine Ring)TST % Immobility (Mean ± SEM)MFST % Immobility (Mean ± SEM)
2a -CH₃48.33 ± 4.0144.17 ± 3.70
2b -CH₂CH₃50.83 ± 3.7046.67 ± 3.33
2c -CH(CH₃)₂53.33 ± 3.3349.17 ± 2.79
2d -C₆H₅45.83 ± 3.7042.50 ± 3.31
Fluoxetine (Positive Control)40.83 ± 2.7938.33 ± 2.42
Control (Vehicle)70.83 ± 2.7965.00 ± 2.24

Data extracted from a study on novel thiadiazole derivatives.[1]

Structure-Activity Relationship Analysis:

From the data, several key SAR observations can be made for this series of analogs:

  • All tested compounds (2a-2d) demonstrated a significant reduction in immobility time in both the TST and MFST compared to the control group, indicating potential antidepressant-like activity.

  • The nature of the substituent on the piperazine ring influences the activity.

  • Compound 2d , with a phenyl substitution on the piperazine ring, exhibited the most potent antidepressant-like effect among the analogs, with the lowest percentage of immobility in both tests. Its activity profile is the closest to the positive control, fluoxetine.

  • Analogs with small alkyl substitutions (2a : methyl, 2b : ethyl, 2c : isopropyl) also showed significant activity. However, there appears to be a trend where increasing the steric bulk of the alkyl group from methyl to isopropyl slightly decreases the activity.

Experimental Protocols

A mixture of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (1a) (2.6 mmol), the appropriate piperazine derivative (2.6 mmol), and potassium carbonate (2.6 mmol, 0.363 g) as a catalytic agent were stirred in 100 mL of acetone for 5 hours at 25 °C. The mixture was then filtered to remove potassium carbonate, and the acetone was evaporated under reduced pressure. The resulting residue was recrystallized from ethanol to yield the final compounds.

  • Animals: Male Swiss albino mice weighing between 25–30 g were used. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water.

  • Drug Administration: The test compounds and the standard drug, fluoxetine, were suspended in a 0.5% aqueous solution of carboxymethylcellulose (CMC) and administered intraperitoneally (i.p.) at a dose of 50 mg/kg. The control group received the same volume of the vehicle.

  • Tail Suspension Test (TST): One hour after drug administration, mice were individually suspended by their tails from a horizontal bar using adhesive tape, placed approximately 1 cm from the tip of the tail. The duration of immobility was recorded for 6 minutes. Mice were considered immobile only when they hung passively and were completely motionless.

  • Modified Forced Swimming Test (MFST): One hour after drug administration, mice were individually placed in a glass cylinder (25 cm height, 10 cm diameter) filled with water at 25 ± 1 °C to a depth of 15 cm. The total duration of immobility in the last 4 minutes of a 6-minute session was recorded. Immobility was defined as the cessation of struggling and remaining motionless, making only movements necessary to keep the head above water.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Analogs cluster_invivo In Vivo Antidepressant Screening start 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide reaction Reaction in Acetone with K₂CO₃ at 25°C for 5h start->reaction piperazine Substituted Piperazine piperazine->reaction workup Filtration & Evaporation reaction->workup purification Recrystallization from Ethanol workup->purification product Final Analog (2a-2d) purification->product animal_prep Male Swiss Albino Mice drug_admin Intraperitoneal Administration (50 mg/kg) animal_prep->drug_admin tst Tail Suspension Test (TST) drug_admin->tst 1h post-injection mfst Modified Forced Swimming Test (MFST) drug_admin->mfst 1h post-injection data_analysis Measure % Immobility Time tst->data_analysis mfst->data_analysis

Caption: Experimental workflow for the synthesis and in vivo evaluation of 2-Chloro-5-methyl-1,3,4-thiadiazole analogs.

SAR_logic cluster_core Core Scaffold core 2-(piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide phenyl -C₆H₅ (2d) methyl -CH₃ (2a) ethyl -CH₂CH₃ (2b) isopropyl -CH(CH₃)₂ (2c) high Higher Activity phenyl->high moderate Moderate Activity methyl->moderate ethyl->moderate lower Lower Activity isopropyl->lower

Caption: Logical relationship between piperazine substituents and antidepressant-like activity.

References

Comparative Analysis of 2-Chloro-5-methyl-1,3,4-thiadiazole-Based Compounds: A Focus on Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on 2-Chloro-5-methyl-1,3,4-thiadiazole derivatives reveals a focus on their primary biological activities rather than dedicated cross-reactivity studies. This guide, therefore, provides a comparative analysis of the selectivity of these compounds based on their reported potency against various biological targets, offering insights for researchers, scientists, and drug development professionals.

While direct cross-reactivity data remains limited in the public domain, an examination of the inhibitory concentrations (IC50) and other biological activity metrics across different cell lines and enzymes can provide a preliminary understanding of the selectivity profile of these compounds. The following sections summarize the available quantitative data, detail the experimental protocols used in these studies, and present logical workflows to guide future research in this area.

Quantitative Data Summary

The biological activity of various this compound-based compounds has been evaluated against a range of targets, primarily in the context of anticancer and antimicrobial research. The table below summarizes the available IC50 values, providing a snapshot of the compounds' potency and, indirectly, their selectivity.

Compound IDTarget/Cell LineIC50 (µM)Reference
4a MCF-7 (Breast Cancer)51.56[1]
4f HePG-2 (Liver Cancer)5.05[2]
4f HCT-116 (Colon Cancer)-[2]
4f MCF-7 (Breast Cancer)-[2]
4f WI-38 (Normal Fibroblasts)38.77[2]
4l HePG-2 (Liver Cancer)-[2]
4l HCT-116 (Colon Cancer)-[2]
4l MCF-7 (Breast Cancer)-[2]
4l WI-38 (Normal Fibroblasts)>60[2]
4r HePG-2 (Liver Cancer)8.10[2]
4r HCT-116 (Colon Cancer)-[2]
4r MCF-7 (Breast Cancer)-[2]
4r WI-38 (Normal Fibroblasts)66.22[2]
Sorafenib (Reference) HePG-2 (Liver Cancer)9.18[2]
Sorafenib (Reference) WI-38 (Normal Fibroblasts)10.65[2]
Compound 12 Antibacterial (Various Strains)8–31.25 (µg/mL)[3]
Compound 15 Antifungal (Various Strains)31.25–62.5 (µg/mL)[3]

Note: "-" indicates that the data was mentioned but not quantified in the provided search results. The data for compounds 12 and 15 are presented in µg/mL as reported in the source.

Experimental Protocols

The methodologies employed to obtain the biological activity data are crucial for interpreting the results and designing future experiments.

In Vitro Cytotoxic Activity Assay

The antiproliferative activity of the synthesized compounds is often evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HePG-2, HCT-116) and normal cell lines (e.g., WI-38) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Sorafenib) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Screening

The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using the microbroth dilution method.

  • Inoculum Preparation: Standardized suspensions of microbial strains are prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in selectivity profiling, the following diagrams are provided.

Experimental_Workflow_for_Selectivity_Profiling cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 2-Chloro-5-methyl- 1,3,4-thiadiazole analogs Primary_Screening Primary Screening (e.g., MTT Assay) Synthesis->Primary_Screening Test Compounds IC50_Determination IC50 Determination Primary_Screening->IC50_Determination Raw Data Secondary_Screening Secondary Screening (e.g., Kinase Panel) Selectivity_Index Calculation of Selectivity Index Secondary_Screening->Selectivity_Index Off-target Data IC50_Determination->Secondary_Screening Active Hits Signaling_Pathway_Inhibition Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream_Signaling Thiadiazole_Compound This compound Derivative Thiadiazole_Compound->Receptor Inhibition Cellular_Response Cellular Response (e.g., Proliferation, Angiogenesis) Downstream_Signaling->Cellular_Response

References

Safety Operating Guide

Proper Disposal of 2-Chloro-5-methyl-1,3,4-thiadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of 2-Chloro-5-methyl-1,3,4-thiadiazole, aimed at researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed. Due to its chemical structure, which includes a chlorinated heterocyclic ring, it should be handled with caution as it may possess other unlisted hazards. All handling of this compound and its waste should be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Quantitative Data Summary

The following table summarizes the known and inferred data for this compound. Data for similar compounds is used where specific information is unavailable and is noted accordingly.

PropertyValue
Chemical Name This compound
CAS Number 53645-94-6
Molecular Formula C₃H₃ClN₂S
Molecular Weight 134.59 g/mol
Physical State Solid (Assumed based on similar compounds)
GHS Hazard Statement H302: Harmful if swallowed
GHS Precautionary Statements P264, P270, P301+P312, P330, P501
Toxicity Harmful if swallowed. Other potential toxicities are not fully characterized. Compounds with similar structures can be toxic to aquatic life.[1]
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles, lab coat. A NIOSH-approved respirator may be required if dust or aerosols are generated.
Incompatible Materials Strong oxidizing agents (Inferred from general chemical properties).

Detailed Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.

Step-by-Step Disposal Procedure:
  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired this compound, contaminated personal protective equipment (gloves, etc.), and other solid materials (e.g., weighing paper, contaminated wipes) in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Sharps Waste: Any sharps (needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Container Labeling:

    • All waste containers must be securely closed and clearly labeled with the full chemical name: "this compound", the CAS number "53645-94-6", the words "Hazardous Waste", and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • Storage of Waste:

    • Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

    • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with a complete inventory of the waste, including the chemical name, quantity, and container type.

    • The disposal must be carried out by a licensed hazardous waste disposal company.[1]

Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.

  • Ventilate the Area: Ensure adequate ventilation, preferably within a chemical fume hood.

  • Contain the Spill:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or a chemical absorbent pad. Do not use combustible materials.

  • Collect Waste: Place all contaminated materials (spilled substance, absorbent, and cleaning materials) into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_Preparation Waste Preparation cluster_Storage Interim Storage cluster_Disposal Final Disposal WasteGeneration Waste Generation (Unused chemical, contaminated labware) Segregation Segregate Waste (Solid, Liquid, Sharps) WasteGeneration->Segregation Labeling Label Container ('Hazardous Waste', Chemical Name, CAS) Segregation->Labeling SecureStorage Store in Designated Secure Area Labeling->SecureStorage EHS_Contact Contact EHS Department SecureStorage->EHS_Contact WastePickup Arrange for Professional Waste Pickup EHS_Contact->WastePickup FinalDisposal Disposal by Licensed Hazardous Waste Facility WastePickup->FinalDisposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Chloro-5-methyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-5-methyl-1,3,4-thiadiazole. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified with the following hazard:

  • GHS07: Warning [1]

  • H302: Harmful if swallowed [1]

Based on data from similar chemical structures, it should be handled as a potentially hazardous substance with the following additional potential hazards:

  • Acute Toxicity: May be harmful if it comes into contact with skin.[2][3]

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns.[2][3]

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical for handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or Goggles[5]N95 or higher-rated respirator if not in a ventilated enclosureLab Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or Face Shield[6]Not generally required within a fume hoodLab Coat
Reaction Work-up and Purification Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or Face ShieldNot generally required within a fume hoodChemical-resistant Apron over Lab Coat
Spill Cleanup Well-ventilated areaHeavy-duty Nitrile or Neoprene GlovesChemical Splash Goggles and Face ShieldAir-purifying respirator with appropriate cartridgesChemical-resistant suit or coveralls
Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure safety.

1. Preparation:

  • Ensure the work area within a designated chemical fume hood is clean and uncluttered.

  • Confirm that a calibrated eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and reagents before handling the compound.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust generation.

  • Use dedicated, non-sparking spatulas and tools to avoid cross-contamination.

  • Handle the solid compound carefully to prevent the creation of dust.

3. Dissolving and Reactions:

  • When dissolving the solid, add it slowly to the solvent inside the fume hood to prevent splashing.

  • If heating is required, use a well-controlled heating mantle and monitor the process closely.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Decontaminate all surfaces and equipment that came into contact with the chemical.

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.[6][7][8]

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or burns occur, seek medical attention.[6][8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][7]

Spill Response:

  • Evacuate the immediate area and restrict access.

  • Wear the appropriate PPE as outlined in the table above for spill cleanup.[9]

  • For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[9]

  • For large spills, contact your institution's environmental health and safety department immediately.

  • Prevent the spill from entering drains or waterways.[4][9]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste material, including excess compound, contaminated PPE, and cleaning materials, in a designated, clearly labeled, and sealed container.

Waste Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Method:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.[6][8]

  • Follow all local, state, and federal regulations for chemical waste disposal.[8]

Visual Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare Clean Workspace in Fume Hood check_safety Verify Eyewash & Safety Shower Access prep_area->check_safety gather_materials Assemble Equipment & Reagents check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh & Transfer in Ventilated Enclosure don_ppe->weigh Proceed to Handling dissolve Dissolve/React in Fume Hood weigh->dissolve workup Perform Reaction Work-up & Purification dissolve->workup decontaminate Decontaminate Glassware & Surfaces workup->decontaminate After Experiment collect_waste Collect Waste in Labeled, Sealed Container workup->collect_waste During & After Experiment wash Wash Hands Thoroughly decontaminate->wash store_waste Store Waste in Designated Area wash->store_waste If generating waste collect_waste->store_waste dispose Dispose via Licensed Hazardous Waste Company store_waste->dispose

Caption: Workflow for Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-methyl-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-methyl-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.